DMU-212
Descripción
The exact mass of the compound 3,4,5,4'-Tetramethoxystilbene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631365. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1,2,3-trimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFQQRXTLIJXNY-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300535 | |
| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134029-62-2 | |
| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134029-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DMU-212 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134029622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of DMU-212: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMU-212, a methylated analog of resveratrol (B1683913), has emerged as a promising anti-cancer agent with superior bioavailability and potent anti-proliferative, antimitotic, and pro-apoptotic activities across a range of cancer cell lines.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound. It details the compound's impact on critical cellular processes, including cell cycle regulation and key signaling pathways such as the AMPK/PI3K/Akt/mTOR and STAT3 pathways. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual representations of the core mechanisms to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound, or trans-3,4,5,4'-tetramethoxystilbene, is a synthetic derivative of the naturally occurring phytoalexin resveratrol.[3] While resveratrol has demonstrated notable chemopreventive properties, its clinical application has been hampered by low bioavailability.[1] this compound was developed to overcome this limitation, exhibiting enhanced metabolic stability and greater anti-cancer efficacy.[1][4] This compound has shown significant inhibitory effects against various cancers, including non-small cell lung cancer (NSCLC), breast cancer, melanoma, and ovarian cancer.[1][2] The primary mechanisms of action of this compound involve the induction of cell cycle arrest at the G2/M phase and the activation of apoptosis through multiple signaling cascades.[2][5]
Core Mechanisms of Action
Cell Cycle Arrest at G2/M Phase
A hallmark of this compound's anti-cancer activity is its ability to induce a robust cell cycle arrest at the G2/M transition phase in cancer cells.[2] This effect is mediated by the modulation of key cell cycle regulatory proteins. Specifically, treatment with this compound leads to the upregulation of the cyclin-dependent kinase inhibitor p21.[1][5] The increased expression of p21, in turn, promotes the degradation of cyclin B1, a critical protein for entry into mitosis.[5] The disruption of the CDK1-cyclin B1 complex prevents cells from progressing through the G2/M checkpoint, ultimately leading to mitotic arrest.[5]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[5] The pro-apoptotic effects of this compound are multifaceted and involve the mitochondrial apoptotic pathway.[5] The compound has been shown to reduce the expression of multiple anti-apoptotic proteins, thereby shifting the cellular balance towards cell death.[2]
Modulation of Key Signaling Pathways
In EGFR-mutant non-small cell lung cancer (NSCLC) cells, this compound has been shown to significantly activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] The activation of AMPK by this compound leads to the downstream inhibition of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell growth, proliferation, and survival in many cancers. This compound treatment results in a significant downregulation in the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[1]
This compound also targets the epidermal growth factor receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.[1] The compound inhibits the phosphorylation of EGFR and the downstream effector protein Erk.[1] By disrupting EGFR signaling, this compound further contributes to the suppression of cancer cell proliferation.
Signal transducer and activator of transcription 3 (STAT3) is another critical target of this compound. The compound has been shown to inhibit the phosphorylation of STAT3, a key event in its activation.[1][2] The inhibition of STAT3 signaling by this compound is significant as this pathway is involved in tumor cell proliferation, survival, and drug resistance.[1]
Unlike its parent compound resveratrol, this compound has been observed to promote tubulin polymerization.[2] This effect on microtubule dynamics can disrupt the formation of the mitotic spindle, further contributing to the G2/M arrest and eventual apoptosis.
Quantitative Data
The anti-proliferative activity of this compound has been quantified in various cancer cell lines, with IC50 values demonstrating its potency.
| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |
| PC9 | EGFR-mutant NSCLC | 2.04 ± 0.52 | [5] |
| H1975 | EGFR-mutant NSCLC | 3.94 ± 1.02 | [5] |
| H1650 | EGFR-mutant NSCLC | 6.98 ± 0.81 | [5] |
| A375 | Melanoma | 0.5 | [1] |
| Bro | Melanoma | 0.5 | [1] |
| MeWo | Melanoma | 1.25 | [1] |
| M5 | Melanoma | 1.25 | [1] |
| MCF-7 | Breast Cancer | 1.66 (at 48h) | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-Akt, Akt, p-EGFR, EGFR, p-STAT3, STAT3, Cyclin B1, p21, and β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Tubulin Polymerization Assay
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add this compound or a control substance to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization, using a fluorescence plate reader.
Visualizations of Mechanisms and Workflows
Figure 1: Signaling pathway of this compound's anti-cancer effects.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. 3,4,5,4′-trans-tetramethoxystilbene (this compound) modulates the activation of NF-κB, AP-1, and STAT3 transcription factors in rat liver carcinogenesis induced by initiation-promotion regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
DMU-212: A Potent Resveratrol Analog in Cancer Research - A Technical Guide
Introduction
DMU-212, a methylated analog of resveratrol (B1683913) (trans-3,4,5,4'-tetramethoxystilbene), has emerged as a promising agent in cancer research, demonstrating significantly greater anti-proliferative and pro-apoptotic activities than its parent compound.[1][2][3] Its enhanced metabolic stability and bioavailability further underscore its potential as a therapeutic candidate.[1][4] This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its mechanisms of action, experimental data, and relevant signaling pathways. It is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-targeted approach, influencing key cellular processes including cell cycle progression, apoptosis, and angiogenesis. Unlike resveratrol, which primarily induces G0/G1 arrest, this compound predominantly causes a G2/M phase arrest in the cell cycle.[2]
Impact on Signaling Pathways
This compound has been shown to modulate several critical signaling pathways implicated in cancer development and progression:
-
EGFR/PI3K/Akt/ERK Pathway: In non-small cell lung cancer (NSCLC) cells with EGFR mutations, this compound significantly inhibits the phosphorylation of EGFR and its downstream effectors PI3K, Akt, and ERK.[1][5] This disruption of the EGFR signaling cascade leads to the suppression of cancer cell proliferation.[1]
-
AMPK Activation: this compound treatment leads to the activation of AMP-activated protein kinase (AMPK).[1] Activated AMPK can, in turn, down-regulate the mTOR pathway, a central regulator of cell growth and proliferation.[1]
-
STAT3 Pathway: The compound has been demonstrated to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell proliferation, survival, and immune evasion.[1][2] This is particularly relevant in the context of drug-resistant cancers.[1]
-
NF-κB and AP-1 Modulation: In a rat model of hepatocarcinogenesis, this compound was found to suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[4] It also modulated the activity of the AP-1 transcription factor.[4]
Cell Cycle Arrest
A hallmark of this compound's action is the induction of G2/M phase cell cycle arrest.[1][2][6] This is achieved through the upregulation of the cell cycle inhibitor p21 and the downregulation of cyclin B1, a key protein for G2/M transition.[1][7]
dot
Caption: this compound induces G2/M cell cycle arrest.
Induction of Apoptosis
This compound is a potent inducer of apoptosis.[2][6][8] This programmed cell death is triggered through the mitochondrial pathway and involves the downregulation of anti-apoptotic proteins.[6] In vascular endothelial cells, this compound has been shown to regulate the expression of numerous apoptosis-related genes, including TNFSF15, TNFRSF9, BCL2L11, and BIRC3.[9]
Anti-Angiogenic Effects
This compound exhibits significant anti-angiogenic properties.[9][10] It has been shown to inhibit VEGF-induced angiogenesis in vivo.[11] Gene expression profiling in vascular endothelial cells revealed that this compound regulates a diverse range of genes involved in cell migration and angiogenesis.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| PC9 | Non-Small Cell Lung Cancer | 3.02 ± 0.69 | 72 | [1] |
| H1975 | Non-Small Cell Lung Cancer | 4.41 ± 0.61 | 72 | [1] |
| H1650 | Non-Small Cell Lung Cancer | 8.01 ± 1.13 | 72 | [1] |
| A375 | Human Melanoma | 0.5 | Not Specified | [6] |
| Bro | Human Melanoma | 0.5 | Not Specified | [6] |
| MeWo | Human Melanoma | 1.25 | Not Specified | [6] |
| M5 | Human Melanoma | 1.25 | Not Specified | [6] |
| MDA-MB-435 | Human Breast Cancer | 9.9 | 48 | [12] |
| MCF-7 | Human Breast Cancer | 63.8 | 48 | [12] |
| HT-29 | Colon Cancer | ~6-26 | Not Specified | [3] |
| HCA-7 | Colon Cancer | ~6-26 | Not Specified | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| Human Ovarian Cancer Xenograft | 50 mg/kg, i.g., three times a week for 14 days | Inhibited tumor growth | [8] |
| Apc(Min+) Mouse Model | 0.2% in diet | 24% decrease in adenoma load | [13] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments investigating the effects of this compound.
Cell Culture and Viability Assays
-
Cell Lines: A variety of human cancer cell lines have been used, including NSCLC (PC9, H1975, H1650), melanoma (A375, MeWo, Bro, M5), breast cancer (MDA-MB-435, MCF-7), and colon cancer (HT-29, HCA-7).[1][3][6][12] Normal lung epithelial cells (BEAS-2B) have been used as a control.[1]
-
Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay (MTT): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to assess cell viability. Cells are seeded in 96-well plates, treated with various concentrations of this compound for specified durations, and then incubated with MTT solution. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.[2]
Western Blot Analysis
-
Purpose: To determine the expression and phosphorylation status of key proteins in signaling pathways.
-
Procedure:
-
Cells are treated with this compound at various concentrations and for different time points.[1]
-
Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein concentration is determined using a BCA protein assay kit.[1]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[1]
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, p-AMPK, AMPK, p21, Cyclin B1).[1]
-
After washing, the membrane is incubated with a secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
dot
Caption: Western Blot experimental workflow.
Cell Cycle Analysis
-
Purpose: To determine the effect of this compound on cell cycle distribution.
-
Procedure:
-
Cells are treated with different concentrations of this compound for a specified time (e.g., 24 hours).[1][7]
-
Cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[1][7]
-
Gene Expression Profiling
-
Purpose: To identify genes and pathways regulated by this compound.
-
Methodology: Affymetrix GeneChip arrays (e.g., HG-U133 Plus 1.0) have been used to analyze changes in gene expression in vascular endothelial cells treated with this compound.[9][10] The results are often validated by quantitative real-time PCR (qRT-PCR).[9]
In Vivo Xenograft Model
-
Purpose: To evaluate the anti-tumor activity of this compound in a living organism.
-
Procedure:
-
Human cancer cells are injected subcutaneously into immunodeficient mice.
-
Once tumors are established, mice are treated with this compound (e.g., by oral gavage) or a vehicle control.[8]
-
Tumor growth is monitored over time.
-
At the end of the study, tumors are excised and may be used for further analysis.
-
Signaling Pathway Diagrams
dot
Caption: this compound inhibits the EGFR signaling pathway.
dot
Caption: this compound activates the AMPK signaling pathway.
Conclusion
This compound is a potent resveratrol analog with significant anti-cancer activity demonstrated in a variety of preclinical models. Its ability to modulate multiple key signaling pathways, induce cell cycle arrest and apoptosis, and inhibit angiogenesis highlights its therapeutic potential. Further research, particularly clinical investigations, is warranted to fully elucidate its efficacy and safety profile in cancer patients. This guide provides a foundational understanding of the technical aspects of this compound research, offering valuable insights for the scientific and drug development communities.
References
- 1. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol analog trans 3,4,5,4'-tetramethoxystilbene (this compound) mediates anti-tumor effects via mechanism different from that of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics in mice and growth-inhibitory properties of the putative cancer chemopreventive agent resveratrol and the synthetic analogue trans 3,4,5,4′-tetramethoxystilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4,5,4′-trans-tetramethoxystilbene (this compound) modulates the activation of NF-κB, AP-1, and STAT3 transcription factors in rat liver carcinogenesis induced by initiation-promotion regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Gene expression profiling of this compound-induced apoptosis and anti-angiogenesis in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the effects of the chemopreventive agent resveratrol and its synthetic analog trans 3,4,5,4'-tetramethoxystilbene (this compound) on adenoma development in the Apc(Min+) mouse and cyclooxygenase-2 in human-derived colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Efficacy of DMU-212: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMU-212, a methylated analog of resveratrol (B1683913), has emerged as a promising candidate in anticancer research, demonstrating potent antimitotic, anti-proliferative, and pro-apoptotic activities across a range of cancer cell lines.[1] This technical guide provides an in-depth overview of the in vitro anticancer effects of this compound, focusing on its impact on cell viability, cell cycle progression, and the induction of apoptosis. Detailed experimental protocols and a summary of quantitative data are presented to support further research and development of this compound.
Data Presentation: Cytotoxicity of this compound
The cytotoxic and growth-inhibitory effects of this compound have been evaluated in numerous human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, providing a quantitative measure of this compound's potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| H1975 | Non-Small Cell Lung Cancer | 3.94 ± 1.02 | 72 hours |
| PC9 | Non-Small Cell Lung Cancer | 2.04 ± 0.52 | 72 hours |
| H1650 | Non-Small Cell Lung Cancer | 6.98 ± 0.81 | 72 hours |
| A375 | Melanoma | 0.5 | Not Specified |
| Bro | Melanoma | 0.5 | Not Specified |
| MeWo | Melanoma | 1.25 | Not Specified |
| M5 | Melanoma | 1.25 | Not Specified |
| MDA-MB-435 | Breast Cancer | 9.9 | 48 hours |
| MCF-7 | Breast Cancer | 63.8 | 48 hours |
Data sourced from multiple studies, specific conditions may vary.[2][3]
Table 2: GI50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| SNB-75 | CNS Cancer | 1.88 |
| MDA-MB-435 | Melanoma | 1.04 |
| A498 | Renal Cancer | 0.74 |
| MCF7 | Breast Cancer | 1.66 |
This study reported an average GI50 of 3.5 µM across a panel of 45 human cancer cell lines.
Core Mechanisms of Action
This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and promoting apoptosis.
Cell Cycle Arrest at G2/M Phase
A hallmark of this compound's activity is its ability to induce cell cycle arrest at the G2/M phase.[2][3][4] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, treatment with this compound leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, and the downregulation of cyclin B1.[2][3] The CDK1-cyclin B1 complex is crucial for the G2/M transition, and its disruption prevents cell division.[2]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[1][3] The compound triggers the intrinsic mitochondrial apoptotic pathway, characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1] This shift in balance leads to the activation of initiator caspase-9 and executioner caspase-3, culminating in programmed cell death.[1]
Signaling Pathways Modulated by this compound
This compound's anticancer effects are mediated through the modulation of several critical signaling pathways that govern cell growth, proliferation, and survival.
Inhibition of EGFR/PI3K/Akt/mTOR and MAPK/ERK Signaling
In EGFR-mutant non-small cell lung cancer cells, this compound has been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, including PI3K, Akt, and ERK.[2][5] This blockade of pro-survival signaling pathways contributes significantly to its anti-proliferative activity.
Caption: this compound inhibits key pro-survival signaling pathways.
Activation of the AMPK Pathway
This compound also activates the AMP-activated protein kinase (AMPK) pathway, a critical regulator of cellular energy homeostasis.[2] Activation of AMPK leads to the downstream inhibition of the mTOR pathway, further contributing to the suppression of cell growth and proliferation.[2]
Caption: this compound activates the tumor-suppressive AMPK pathway.
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and survival. This compound has been demonstrated to inhibit the phosphorylation of STAT3, thereby blocking its oncogenic activity.[2][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
Propidium iodide (PI) staining followed by flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and incubate for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Experimental workflow for cell cycle analysis.
Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the cell cycle analysis.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-EGFR, p-Akt, p-ERK, p-AMPK, p-STAT3, Cyclin B1, p21, Bax, Bcl-2, Caspase-3, Caspase-9).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant in vitro anticancer activity across a diverse range of cancer cell lines. Its mechanisms of action, including the induction of G2/M cell cycle arrest and apoptosis, are orchestrated through the modulation of key signaling pathways such as the EGFR/PI3K/Akt/mTOR, MAPK/ERK, AMPK, and STAT3 pathways. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Resveratrol analog trans 3,4,5,4'-tetramethoxystilbene (this compound) mediates anti-tumor effects via mechanism different from that of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DMU-212 in Inducing Apoptosis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMU-212 (trans-3,4,5,4'-Tetramethoxystilbene), a methylated analog of resveratrol (B1683913), has emerged as a potent anti-cancer agent with significant pro-apoptotic and anti-proliferative activities across a spectrum of tumor cell lines.[1][2] Its enhanced bioavailability compared to resveratrol makes it a compelling candidate for further investigation and development.[3] This technical guide provides an in-depth overview of the molecular mechanisms by which this compound induces apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This compound triggers programmed cell death primarily through the induction of mitotic arrest and activation of the intrinsic mitochondrial apoptotic pathway.[2] Its multifaceted mechanism of action involves the modulation of critical signaling cascades, including the MAPK/ERK and AMPK/PI3K/Akt pathways, making it a promising molecule in oncology research.[1][4]
Quantitative Analysis of this compound Cytotoxicity
The cytotoxic and growth-inhibitory effects of this compound have been quantified in numerous cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, demonstrating the compound's potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| PC9 | Non-Small Cell Lung | 72 | 2.04 ± 0.52 | [5] |
| H1975 | Non-Small Cell Lung | 72 | 3.94 ± 1.02 | [5] |
| H1650 | Non-Small Cell Lung | 72 | 6.98 ± 0.81 | [5] |
| A375 | Melanoma | Not Specified | 0.5 | [1] |
| Bro | Melanoma | Not Specified | 0.5 | [1] |
| MeWo | Melanoma | Not Specified | 1.25 | [1] |
| M5 | Melanoma | Not Specified | 1.25 | [1] |
| MCF7 | Breast | 48 | 1.66 | [6] |
Table 2: GI50 Values of this compound in a Panel of Human Tumor Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| SNB-75 | CNS | 1.88 | |
| MDA-MB-435 | Melanoma | 1.04 | |
| A498 | Renal | 0.74 | |
| MCF7 | Breast | 1.66 | |
| Average | Across all cell lines in the panel | 3.5 |
Core Mechanisms of this compound-Induced Apoptosis
This compound employs a multi-pronged approach to induce apoptosis in tumor cells, primarily by targeting cell cycle progression and activating intrinsic apoptotic signaling pathways.
Induction of G2/M Cell Cycle Arrest
A hallmark of this compound's activity is its ability to induce cell cycle arrest at the G2/M phase in a dose-dependent manner in various cancer cells, including breast and non-small cell lung cancer.[1][5] This arrest prevents cells from proceeding through mitosis, ultimately triggering apoptotic pathways. The arrest is associated with the modulation of key cell cycle regulatory proteins, such as an increase in p21 and cyclin B1 levels.[1][5]
Activation of the Mitochondrial Apoptotic Pathway
This compound triggers the intrinsic, or mitochondrial, pathway of apoptosis.[2] This involves the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors like cytochrome c. This release is a critical step that leads to the activation of the caspase cascade, the central executioners of apoptosis.
Modulation of Key Signaling Pathways
In EGFR-mutant NSCLC cells, this compound has been shown to inhibit cell growth by activating AMP-activated protein kinase (AMPK).[4][5] Activated AMPK, a crucial energy sensor, subsequently down-regulates the expression of Epidermal Growth Factor Receptor (EGFR) and inhibits the phosphorylation of its downstream effectors, PI3K, Akt, and ERK.[4][5] This dual targeting of AMPK and EGFR pathways effectively suppresses the proliferation of EGFR-dependent cancer cells.[4]
This compound mediated inhibition of the AMPK/EGFR pathway in NSCLC.
The activation of the ERK1/2 signaling pathway is also implicated in the antimitotic activity of this compound, particularly in human melanoma cells.[1] This suggests a complex, context-dependent role for the MAPK/ERK pathway in mediating the effects of this compound.
Microarray analysis in vascular endothelial cells has revealed that this compound regulates a wide array of genes involved in apoptosis, inflammation, and signal transduction.[7] Notably, genes associated with the TNF and NF-κB signaling pathways were significantly altered, indicating that this compound's pro-apoptotic effects are also mediated through the modulation of inflammatory and cell survival pathways.[8]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from the methodology used to assess the cytotoxicity of this compound in NSCLC cell lines.[5]
-
Cell Seeding: Seed cells in 96-well culture plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Fixation: Fix the cells by adding 50 µL of cold 50% trichloroacetic acid (TCA) directly to the medium and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with tap water and allow them to air-dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 1 hour.
-
Final Wash: Rinse the plates four times with 200 µL of 1% acetic acid to remove unbound dye.
-
Solubilization and Measurement: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing cell cycle distribution following this compound treatment, as performed in studies on NSCLC cells.[5]
-
Cell Seeding and Treatment: Seed H1975 or PC9 cells in a 60 mm dish at a density of 5 x 10^5 cells/well and incubate overnight. Treat the cells with different concentrations of this compound (e.g., 0, 0.75, 1.5, 3, 6 µM) for 24 hours.
-
Cell Harvesting and Fixation: Collect the cells, rinse with cold PBS, and fix with 70% ethanol (B145695) for at least 2 hours at 4°C.
-
Washing: Wash the fixed cells three times with cold PBS.
-
Staining: Resuspend the cell pellets in 500 µL of 1x Propidium Iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the sub-G1, G1, S, and G2/M phases is determined using appropriate software (e.g., FlowJo).
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Metabolite Profiling of this compound in ApcMin/+ Mice Using UHPLC-Q/Orbitrap/LTQ MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Gene expression profiling of this compound-induced apoptosis and anti-angiogenesis in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Preclinical Pharmacokinetic Profile of DMU-212: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of DMU-212, a promising resveratrol (B1683913) analogue. The following sections detail the compound's absorption, distribution, metabolism, and excretion characteristics based on available preclinical data, primarily from murine models. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of this potential therapeutic agent.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been primarily investigated in mice following intragastric administration. The data reveals rapid absorption and distribution, with notable differences in tissue accumulation compared to its parent compound, resveratrol. While key parameters such as half-life and absolute bioavailability are not yet fully elucidated in the public literature, the available data on peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and area under the curve (AUC) provide crucial insights into its in vivo behavior.
A pivotal study comparing this compound to resveratrol in mice at a dose of 240 mg/kg administered intragastrically provides the most comprehensive dataset to date.[1] The following tables summarize the key pharmacokinetic parameters derived from this study.
Table 1: Pharmacokinetic Parameters of this compound in Mouse Plasma and Tissues (Dose: 240 mg/kg, i.g.)
| Tissue | Cmax (µM or nmol/g) | Tmax (min) | AUC (0-120 min) (nmol/gmin or µMmin) |
| Plasma | 5 µM | 10 | Data not explicitly provided in tabular format, but AUC ratio available |
| Liver | 8 nmol/g | 10 | Data not explicitly provided in tabular format, but AUC ratio available |
| Kidney | 11 nmol/g | 10 | Data not explicitly provided in tabular format |
| Lung | 11 nmol/g | 10 | Data not explicitly provided in tabular format |
| Brain | 5 nmol/g | 10 | Data not explicitly provided in tabular format |
| Heart | 10 nmol/g | 10 | Data not explicitly provided in tabular format |
| Small Intestinal Mucosa | 7600 nmol/g | 10 | Data not explicitly provided in tabular format, but AUC ratio available |
| Colonic Mucosa | 330 nmol/g | 30 | Data not explicitly provided in tabular format, but AUC ratio available |
Table 2: Comparison of AUC Ratios (Resveratrol/DMU-212) in Mice [1]
| Tissue | AUC (Resveratrol) / AUC (this compound) Ratio |
| Plasma | 3.5 |
| Liver | 5.0 |
| Small Intestinal Mucosa | 0.1 |
| Colonic Mucosa | 0.15 |
These data highlight that while resveratrol achieves higher concentrations in plasma and liver, this compound demonstrates significantly greater availability in the small intestine and colonic mucosa.[1] This suggests that this compound may be particularly well-suited for targeting gastrointestinal tissues.
Experimental Protocols
The following section details the methodologies employed in the key preclinical pharmacokinetic study of this compound.
Animal Model and Dosing:
-
Species: Mice[1]
-
Age: 8 weeks[1]
-
Weight: 20-22 g[1]
-
Dose: 240 mg/kg body weight[1]
-
Route of Administration: Intragastric gavage[1]
-
Vehicle: Glycerol formal containing 10% DMSO[1]
-
Dose Volume: Approximately 10 ml/kg[1]
Sample Collection and Analysis:
-
Time Points: Mice were euthanized at 10, 30, 60, or 120 minutes post-dosing (three animals per time point).[1]
-
Sample Collection: Plasma and various tissues including liver, kidney, lung, brain, heart, small intestinal mucosa, and colonic mucosa were collected.[1]
-
Analytical Method: Drug concentrations were measured by High-Performance Liquid Chromatography (HPLC).[1]
-
Detection: Fluorescence detection was used for this compound and its metabolites (335 nm excitation, 395 nm emission).[1]
-
-
Metabolite Characterization: Metabolites were identified by co-chromatography with authentic reference compounds and mass spectrometry.[1]
Visualizing Key Pathways and Processes
To further elucidate the disposition and mechanism of action of this compound, the following diagrams, generated using the DOT language, illustrate its metabolic fate, the experimental workflow for its analysis, and a key signaling pathway it modulates.
Metabolic Pathways of this compound
This compound undergoes extensive metabolism in preclinical models, primarily through hydroxylation and single or double O-demethylation.[1][2] Several metabolites have been identified, including DMU-214, DMU-281, DMU-291, and DMU-807.[3][4]
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the key steps involved in the preclinical pharmacokinetic analysis of this compound.
This compound and the AMPK/PI3K/Erk Signaling Pathway
In the context of its anticancer effects, this compound has been shown to modulate the AMPK/PI3K/Erk signaling pathway.[5] This pathway is crucial in regulating cell growth, proliferation, and survival.
Conclusion
The preclinical data available for this compound indicates a favorable pharmacokinetic profile, particularly its high concentrations in the gastrointestinal tract, suggesting its potential as an agent for diseases affecting these tissues. Its metabolism is characterized by hydroxylation and demethylation, leading to several metabolites. While further studies are required to determine its complete pharmacokinetic parameters, including half-life and bioavailability, the current understanding provides a solid foundation for continued research and development. The modulation of key signaling pathways, such as the AMPK/PI3K/Erk pathway, further underscores its therapeutic potential. This guide summarizes the critical preclinical pharmacokinetic and mechanistic information to aid researchers in advancing the study of this compound.
References
- 1. Pharmacokinetics in mice and growth-inhibitory properties of the putative cancer chemopreventive agent resveratrol and the synthetic analogue trans 3,4,5,4′-tetramethoxystilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of 3′-Hydroxy-3,4,5,4′-Tetramethoxy -stilbene, the Metabolite of the Resveratrol Analogue this compound, on the Motility and Proliferation of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of DMU-212: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMU-212, a synthetic methylated derivative of resveratrol (B1683913), has emerged as a compound of significant interest in biomedical research. Possessing antimitotic, anti-proliferative, and apoptosis-promoting activities, its potential as a therapeutic agent, particularly in oncology, is under active investigation.[1] A cornerstone of its multifaceted biological activity lies in its antioxidant potential and its ability to modulate key cellular signaling pathways implicated in oxidative stress and cell fate. This technical guide provides an in-depth overview of the antioxidant capabilities of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways it influences.
Quantitative Assessment of Antioxidant and Related Activities
The antioxidant effects of this compound have been evaluated through various markers of oxidative stress and the activity of antioxidant enzymes. The following tables summarize the key quantitative and qualitative findings from preclinical studies.
Table 1.1: Effect of this compound on Markers of Oxidative Damage in a Rat Model of Hepatocarcinogenesis
| Marker | Treatment Group | Observation | Quantitative Data (Approximate Fold Change vs. NDEA/PB) |
| Thiobarbituric Acid Reactive Substances (TBARS) | NDEA/PB + this compound (20 mg/kg) | Moderate Decrease | ~0.85 |
| NDEA/PB + this compound (50 mg/kg) | Moderate Decrease | ~0.80 | |
| Protein Carbonyls | NDEA/PB + this compound (20 mg/kg) | Moderate Decrease | Not available |
| NDEA/PB + this compound (50 mg/kg) | Moderate Decrease | Not available |
Data extracted from a study on a two-stage model of hepatocarcinogenesis in male Wistar rats induced by N-nitrosodiethylamine (NDEA) and phenobarbital (B1680315) (PB).[2][3]
Table 1.2: Effect of this compound on Antioxidant Enzyme Activity and Expression in a Rat Model of Hepatocarcinogenesis
| Enzyme | Parameter | Observation |
| Superoxide Dismutase (SOD) | Activity | Not restored by this compound treatment. |
| Protein Expression | No changes observed. | |
| mRNA Expression | Diversified effects. | |
| Catalase (CAT) | Activity | Not restored by this compound treatment. |
| Protein Expression | No changes observed. | |
| mRNA Expression | Diversified effects. | |
| Glutathione Peroxidase (GPx) | Activity | Not restored by this compound treatment. |
| Protein Expression | No changes observed. | |
| mRNA Expression | Diversified effects. |
Findings from a study on a rat model of hepatocarcinogenesis where enzyme activities were reduced by NDEA/PB treatment.[2]
Table 1.3: Effect of this compound on Cell Cycle Distribution in EGFR-Mutant NSCLC Cells
| Cell Line | This compound Concentration (µM) | % of Cells in G2/M Phase (Approximate) |
| H1975 | 0 | 15% |
| 0.75 | 25% | |
| 1.5 | 40% | |
| 3 | 55% | |
| PC9 | 0 | 20% |
| 0.75 | 45% | |
| 1.5 | 70% | |
| 3 | 85% |
Data is estimated from graphical representations of flow cytometry analysis after 24 hours of treatment.[4]
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
EGFR-AMPK Signaling Pathway
This compound has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells by targeting both the epidermal growth factor receptor (EGFR) and AMP-activated protein kinase (AMPK) pathways.[4]
NF-κB Signaling Pathway
In a rat model of hepatocarcinogenesis, this compound was found to suppress the activation of the pro-inflammatory transcription factor NF-κB.[5]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the antioxidant and signaling-modulatory effects of this compound.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol is adapted for the quantification of lipid peroxidation in liver tissue from a rat model of hepatocarcinogenesis.
1. Tissue Homogenization:
-
Excise rat liver tissue and wash with ice-cold phosphate-buffered saline (PBS), pH 7.4.
-
Weigh the tissue and homogenize in 10 volumes of ice-cold 1.15% KCl solution.
-
Centrifuge the homogenate at 3000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for the TBARS assay.
2. Reaction Mixture Preparation:
-
In a centrifuge tube, mix 0.5 mL of the tissue homogenate supernatant with 2.0 mL of a solution containing 15% trichloroacetic acid (TCA), 0.375% thiobarbituric acid (TBA), and 0.25 N HCl.
3. Incubation and Measurement:
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes and centrifuge at 10,000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 535 nm.
4. Quantification:
-
Calculate the concentration of TBARS using a molar extinction coefficient of 1.56 x 10^5 M⁻¹cm⁻¹ and express the results as nanomoles of malondialdehyde (MDA) equivalents per gram of tissue.
Western Blot Analysis of Protein Phosphorylation
This protocol describes the analysis of phosphorylated EGFR, Erk, PI3K, and AKT in H1975 non-small cell lung cancer cells treated with this compound.[4]
1. Cell Culture and Treatment:
-
Culture H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed 4 x 10⁵ cells per well in 6-cm dishes and incubate overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.75, 1.5, 3, 6 µM) for 24 hours.
2. Protein Extraction and Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA lysis buffer containing protease and phosphatase inhibitors for 30 minutes on ice.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatants and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature 10 µg of each protein sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-EGFR, p-Erk, p-PI3K, p-AKT, and their total protein counterparts, as well as a loading control (e.g., GAPDH).
-
Wash the membrane three times with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in H1975 and PC9 cells treated with this compound.[4]
1. Cell Culture and Treatment:
-
Culture H1975 and PC9 cells as described in the Western blot protocol.
-
Seed the cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in 70% ice-cold ethanol (B145695) and store at -20°C overnight.
3. Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound demonstrates notable antioxidant potential, evidenced by its ability to reduce markers of oxidative damage. While its direct impact on antioxidant enzyme activity appears limited, its profound influence on key signaling pathways, such as the EGFR-AMPK and NF-κB pathways, underscores a more complex mechanism of action. By inhibiting pro-proliferative and pro-inflammatory signals while promoting cell cycle arrest, this compound presents a compelling profile for further investigation as a potential therapeutic agent. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the multifaceted biological activities of this promising resveratrol analog.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,4,5,4'-trans-tetramethoxystilbene (this compound) modulates the activation of NF-κB, AP-1, and STAT3 transcription factors in rat liver carcinogenesis induced by initiation-promotion regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,4,5,4′-trans-tetramethoxystilbene (this compound) modulates the activation of NF-κB, AP-1, and STAT3 transcription factors in rat liver carcinogenesis induced by initiation-promotion regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] 3,4,5,4′-trans-tetramethoxystilbene (this compound) modulates the activation of NF-κB, AP-1, and STAT3 transcription factors in rat liver carcinogenesis induced by initiation-promotion regimen | Semantic Scholar [semanticscholar.org]
DMU-212 and its Interaction with the ERK1/2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMU-212, a methylated analog of resveratrol (B1683913), has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. A key aspect of its mechanism of action involves the modulation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway. However, the nature of this interaction is complex and appears to be cell-type dependent, exhibiting both activation and inhibition of ERK1/2, leading to distinct downstream cellular outcomes. This technical guide provides an in-depth analysis of the interaction between this compound and the ERK1/2 pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support further research and drug development efforts.
Introduction
This compound, or 3,4,5,4'-tetramethoxystilbene, is a synthetic derivative of resveratrol with enhanced bioavailability. It has emerged as a promising anti-cancer agent due to its potent antimitotic, anti-proliferative, and apoptosis-inducing effects.[1][2] The ERK1/2 signaling cascade is a critical regulator of fundamental cellular processes, including proliferation, survival, and differentiation. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. This compound's engagement with the ERK1/2 pathway is a focal point of its anti-tumor activity, and understanding this interaction is crucial for its clinical development.
Quantitative Data: In Vitro Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines, with IC50 values highlighting its potency, often superior to its parent compound, resveratrol.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |
| A375 | Melanoma | - | 0.5 | [3] |
| Bro | Melanoma | - | 0.5 | [3] |
| MeWo | Melanoma | - | 1.25 | [3] |
| M5 | Melanoma | - | 1.25 | [3] |
| PC9 | Non-Small Cell Lung Cancer (EGFR exon 19 del) | 48h | 5.23 ± 1.17 | [4] |
| PC9 | Non-Small Cell Lung Cancer (EGFR exon 19 del) | 72h | 2.04 ± 0.52 | [4] |
| H1975 | Non-Small Cell Lung Cancer (EGFR L858R, T790M) | 72h | 3.94 ± 1.02 | [4] |
| H1650 | Non-Small Cell Lung Cancer (EGFR exon 19 del) | 72h | 6.98 ± 0.81 | [4] |
| MDA-MB-435 | Breast Cancer | 48h | 9.9 | [5] |
| MCF-7 | Breast Cancer | 48h | 63.8 | [5] |
Interaction with the ERK1/2 Signaling Pathway: A Dichotomous Role
The interaction of this compound with the ERK1/2 pathway is notably context-dependent, leading to opposing effects in different cancer types.
Activation of ERK1/2 in Human Melanoma Cells
In human melanoma cell lines such as A375, this compound has been shown to induce the activation of ERK1/2.[1][6] This activation is a critical prerequisite for the compound's antimitotic activity, leading to cell cycle arrest and subsequent apoptosis.[1] Treatment with 30-50 μM this compound for 24 hours results in the upregulation of cell cycle inhibitors and the activation of ERK.[6]
Caption: this compound activates ERK1/2 in melanoma cells, leading to mitotic arrest.
Inhibition of the EGFR/PI3K/Akt/ERK Pathway in Non-Small Cell Lung Cancer (NSCLC)
Conversely, in EGFR-mutant NSCLC cells (H1975 and PC9), this compound inhibits the phosphorylation of key signaling molecules, including EGFR, PI3K, Akt, and ERK.[2][4] This inhibition disrupts the pro-survival signaling cascade, leading to G2/M phase cell cycle arrest and suppression of cell proliferation.[4][7]
Caption: this compound inhibits the EGFR/PI3K/Akt/ERK pathway in NSCLC cells.
Downregulation of ERK1/2 Phosphorylation in Vascular Endothelial Cells
In vascular endothelial cells, this compound treatment leads to a decrease in the phosphorylation of ERK1/2.[8] This is associated with the upregulation of Sprouty Homolog 4 (SPRY4), a known inhibitor of the Ras/Raf/MEK/ERK pathway.[8] This anti-angiogenic effect contributes to the overall anti-tumor activity of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to determine the IC50 values of this compound.
-
Cell Seeding: Seed cancer cells (e.g., PC9, H1975) in 96-well plates at a density of 5x10³ cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for ERK1/2 Phosphorylation
This protocol provides a framework for assessing the phosphorylation status of ERK1/2 and other signaling proteins.
-
Cell Culture and Treatment: Plate cells (e.g., H1975, PC9) in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 10% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Caption: A generalized workflow for Western blot analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol details the steps to analyze the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
This compound exhibits a complex and cell-type-specific interaction with the ERK1/2 signaling pathway. In melanoma, it functions as an activator of ERK1/2, a necessary step for its antimitotic and pro-apoptotic effects. In contrast, in EGFR-mutant NSCLC, it acts as an inhibitor of the upstream EGFR/PI3K/Akt cascade, leading to the downregulation of ERK1/2 activity and cell cycle arrest. Furthermore, its ability to decrease ERK1/2 phosphorylation in endothelial cells contributes to its anti-angiogenic properties. This dualistic behavior underscores the importance of understanding the specific molecular context when evaluating the therapeutic potential of this compound. The provided data and protocols serve as a valuable resource for researchers and drug developers working to further elucidate the mechanisms of this compound and advance its development as a targeted cancer therapeutic.
References
- 1. Activation of ERK1/2 is required for the antimitotic activity of the resveratrol analogue 3,4,5,4'-tetramethoxystilbene (this compound) in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Unraveling the Antimitotic Activity of DMU-212: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMU-212, a methylated analog of resveratrol, has emerged as a potent antimitotic agent with significant anti-proliferative and apoptosis-promoting activities across a range of cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms underlying the antimitotic action of this compound, focusing on its interaction with tubulin, induction of cell cycle arrest, and modulation of key signaling pathways. Detailed experimental protocols for assessing its activity and quantitative data from various studies are presented to facilitate further research and development of this promising anti-cancer compound.
Mechanism of Action: Targeting the Microtubule Cytoskeleton
This compound exerts its primary antimitotic effect by disrupting microtubule dynamics, a critical process for the formation of the mitotic spindle and chromosome segregation during cell division.[1] Unlike some other microtubule-targeting agents, this compound has been shown to bind to the colchicine-binding site on β-tubulin.[2][3] This interaction inhibits the polymerization of tubulin into microtubules, leading to a destabilization of the microtubule network.[1] The disruption of microtubule function activates the spindle assembly checkpoint, ultimately causing a prolonged arrest of cells in the G2/M phase of the cell cycle.[1][4]
dot
Caption: this compound binds to the colchicine site on β-tubulin, inhibiting polymerization.
Modulation of Cell Cycle and Signaling Pathways
The antimitotic activity of this compound is further orchestrated by its influence on critical cell cycle regulatory proteins and signaling cascades.
G2/M Cell Cycle Arrest
A hallmark of this compound's action is the induction of a robust G2/M phase cell cycle arrest.[4][5] This is a direct consequence of microtubule disruption and is characterized by an accumulation of cells in the G2 and mitotic phases of the cell cycle.[6] Mechanistically, this arrest is associated with the upregulation of the cyclin-dependent kinase inhibitor p21 and an increase in the levels of cyclin B1, a key regulator of the G2/M transition.[4][5]
Impact on Signaling Pathways
This compound has been shown to modulate several signaling pathways implicated in cancer cell proliferation and survival:
-
EGFR/PI3K/Akt/ERK Pathway: In non-small cell lung cancer (NSCLC) cells with EGFR mutations, this compound significantly reduces the phosphorylation of EGFR and its downstream effectors PI3K, Akt, and ERK.[4] This inhibition contributes to the observed cell cycle arrest and growth inhibition.[4]
-
AMPK Activation: this compound treatment leads to the activation of AMP-activated protein kinase (AMPK), a critical energy sensor in cells.[4] Activated AMPK can inhibit cell growth and proliferation, suggesting another layer of its anti-cancer mechanism.[4]
-
STAT3 Inhibition: this compound has also been reported to inhibit the phosphorylation of STAT3, a transcription factor often constitutively activated in cancer and involved in promoting cell proliferation and survival.[1]
dot
Caption: this compound inhibits pro-proliferative pathways and activates growth-inhibitory signals.
Quantitative Data Summary
The following tables summarize the in vitro potency and cell cycle effects of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| H1975 | Non-Small Cell Lung Cancer | 3.94 ± 1.02 | 72 | [4] |
| PC9 | Non-Small Cell Lung Cancer | 2.04 ± 0.52 | 72 | [4] |
| H1650 | Non-Small Cell Lung Cancer | 6.98 ± 0.81 | 72 | [4] |
| A375 | Melanoma | 0.5 | Not Specified | [5][7] |
| Bro | Melanoma | 0.5 | Not Specified | [5][7] |
| MeWo | Melanoma | 1.25 | Not Specified | [5][7] |
| M5 | Melanoma | 1.25 | Not Specified | [5][7] |
| MDA-MB-435 | Melanoma | 1.04 | Not Specified | |
| MCF-7 | Breast Cancer | 9.9 | 48 | |
| MDA-MB-435 | Breast Cancer | 63.8 | 48 | |
| SNB-75 | CNS Cancer | 1.88 | Not Specified | |
| A498 | Renal Cancer | 0.74 | Not Specified |
Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cells (24h treatment)
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| H1975 | Control | 65.4 | 18.2 | 16.4 | [4] |
| H1975 | This compound (5 µM) | 45.1 | 14.3 | 40.6 | [4] |
| H1975 | This compound (10 µM) | 30.2 | 10.5 | 59.3 | [4] |
| PC9 | Control | 70.1 | 15.3 | 14.6 | [4] |
| PC9 | This compound (2.5 µM) | 35.8 | 12.1 | 52.1 | [4] |
| PC9 | This compound (5 µM) | 10.7 | 5.2 | 84.1 | [4] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules.
-
Reagents:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.8, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
This compound stock solution (in DMSO)
-
Colchicine (positive control)
-
DMSO (vehicle control)
-
-
Procedure:
-
Pre-incubate purified tubulin (e.g., 3 µM) with varying concentrations of this compound, colchicine, or vehicle control on ice for 15 minutes in a 96-well plate.
-
Initiate polymerization by warming the plate to 37°C in a temperature-controlled spectrophotometer.
-
Monitor the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to microtubule formation.
-
Calculate the rate of polymerization and determine the IC50 value for the inhibition of tubulin polymerization.
-
dot
Caption: Workflow for assessing this compound's effect on in vitro tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
-
Procedure:
-
Harvest cells (approximately 1 x 10⁶) and wash once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.
-
Western Blot Analysis
This method is used to determine the protein levels of key cell cycle and signaling molecules.
-
Reagents:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary antibodies (e.g., anti-p21, anti-Cyclin B1, anti-p-EGFR, anti-EGFR, anti-p-AMPK, anti-AMPK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
In Vivo Antitumor Activity
Preclinical studies have demonstrated the in vivo efficacy of this compound. In a xenograft model of human ovarian cancer, oral administration of this compound (50 mg/kg, three times a week for 14 days) resulted in significant inhibition of tumor growth.[8] These findings highlight the potential of this compound as an orally active anti-cancer agent.
Conclusion
This compound is a promising antimitotic agent that effectively targets the microtubule network, leading to G2/M cell cycle arrest and apoptosis in cancer cells. Its multifaceted mechanism of action, involving the inhibition of key oncogenic signaling pathways and the activation of tumor-suppressive pathways, along with its demonstrated in vivo efficacy, makes it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound.
References
- 1. medicine.uams.edu [medicine.uams.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Analysis of the Bioavailability of DMU-212 and Resveratrol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resveratrol (B1683913), a naturally occurring polyphenol, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] However, its clinical utility is substantially hindered by poor oral bioavailability due to rapid and extensive metabolism.[1][4][5][6] This has led to the development of synthetic analogues, such as trans-3,4,5,4′-tetramethoxystilbene (DMU-212), designed to overcome these pharmacokinetic limitations.[7][8] This technical guide provides a comprehensive comparison of the bioavailability of this compound and resveratrol, presenting key quantitative data, detailed experimental methodologies, and an examination of their distinct metabolic pathways.
Comparative Pharmacokinetic Profiles
This compound, a methylated derivative of resveratrol, exhibits a significantly different pharmacokinetic profile.[9] While resveratrol shows higher concentrations in plasma and liver, this compound demonstrates superior availability in the small intestine, colon, and brain.[7][8] This disparity is largely attributed to differences in lipophilicity and metabolic pathways.[7][10]
Quantitative Bioavailability Data
A pivotal in vivo study in mice provides a direct comparison of the tissue distribution of this compound and resveratrol following intragastric administration. The data, presented as the ratio of the Area Under the Curve (AUC) for resveratrol to that of this compound, highlights the differential tissue accumulation of the two compounds.
| Tissue/Fluid | AUCresveratrol / AUCthis compound Ratio | Implication |
| Plasma | 3.5 | Higher systemic exposure of resveratrol |
| Liver | 5.0 | Higher accumulation of resveratrol in the liver |
| Small Intestine | 0.1 | Markedly superior availability of this compound |
| Colon | 0.15 | Significantly higher concentration of this compound |
Data sourced from Sale et al., 2004.[7][8]
The higher lipophilicity of this compound, a consequence of its four methoxy (B1213986) groups compared to resveratrol's three hydroxyl groups, is thought to facilitate its passage across the blood-brain barrier.[7][11][12]
Experimental Protocols
The following outlines the general methodology employed in the comparative pharmacokinetic studies of this compound and resveratrol.
Animal Model and Administration
-
Species: Mouse models are frequently utilized for cancer chemoprevention efficacy studies.[7]
-
Administration Route: Intragastric administration is a common method to simulate oral consumption.[7][8]
-
Dosage: A representative dosage used in comparative studies is 240 mg/kg.[7][8]
Sample Collection and Preparation
-
Time Points: Blood and tissue samples are collected at various time points post-administration to construct a concentration-time curve.
-
Tissues: Plasma, liver, kidney, lung, heart, brain, small intestinal mucosa, and colonic mucosa are typically harvested for analysis.[7][8]
-
Extraction: Tissues are homogenized and subjected to an extraction procedure to isolate the compounds of interest.
Analytical Method
-
Technique: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound and resveratrol concentrations in biological samples.[7][8]
-
Detection: Mass spectrometry is employed to identify and characterize the metabolites of both compounds.[7][8]
-
Quantification: Standard curves are generated using authentic reference compounds to ensure accurate quantification.[7]
Experimental workflow for comparative bioavailability studies.
Metabolic Pathways
The stark contrast in the bioavailability of this compound and resveratrol is primarily due to their distinct metabolic fates.
Resveratrol Metabolism
Resveratrol is well-absorbed but undergoes rapid and extensive first-pass metabolism, primarily in the liver and intestinal epithelial cells.[7] The primary metabolic reactions are glucuronidation and sulfation, which convert resveratrol into more water-soluble conjugates that are readily excreted.[7][8] This rapid conversion significantly limits the systemic availability of free resveratrol.[4][5]
Metabolic pathway of resveratrol.
This compound Metabolism
In contrast, the methoxy groups of this compound make it less susceptible to glucuronidation and sulfation. Instead, its metabolism proceeds through hydroxylation and single or double O-demethylation.[7][8][10] These phase I metabolic reactions occur at a slower rate, allowing for greater tissue accumulation, particularly in the gastrointestinal tract.[12] Studies have identified several metabolites of this compound, including DMU-214, DMU-281, DMU-291, and DMU-807.[11][13] Some of these metabolites have been shown to possess their own biological activity.[14][15]
Metabolic pathway of this compound.
Signaling Pathways and Biological Activity
Both resveratrol and this compound have demonstrated the ability to inhibit the growth of cancer cells in vitro.[7][8] this compound has been reported to induce apoptosis and anti-angiogenesis in vascular endothelial cells.[16] It has also shown potent anti-proliferative activities in various cancer cell lines.[16][17] The anticancer effects of this compound are mediated through mechanisms that differ from those of resveratrol, including the induction of G2/M cell cycle arrest.[18] Furthermore, some metabolites of this compound, such as DMU-214, exhibit even more potent cytotoxic and pro-apoptotic effects than the parent compound in certain cancer cell lines.[13][15]
Recent studies suggest that this compound may exert its effects by targeting signaling pathways such as the AMPK/PI3K/Erk pathway in non-small cell lung cancer.[19]
Proposed signaling pathway for this compound in NSCLC.
Conclusion
The structural modification of resveratrol to create this compound has successfully addressed the challenge of low bioavailability in specific tissues. While systemic exposure of this compound is lower than that of resveratrol, its enhanced stability against rapid metabolism and increased lipophilicity result in significantly higher concentrations in the small intestine, colon, and brain. This targeted tissue distribution, coupled with the potent biological activity of this compound and its metabolites, provides a strong rationale for its further evaluation as a potential therapeutic agent, particularly for conditions affecting the gastrointestinal tract and central nervous system. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in humans.
References
- 1. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Resveratrol: Combine It, Derivatize It, or Encapsulate It? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics in mice and growth-inhibitory properties of the putative cancer chemopreventive agent resveratrol and the synthetic analogue trans 3,4,5,4′-tetramethoxystilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Pharmacokinetics in mice and growth-inhibitory properties of the putative cancer chemopreventive agent resveratrol and the synthetic analogue trans 3,4,5,4′-tetramethoxystilbene | Semantic Scholar [semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In Vivo Metabolite Profiling of this compound in ApcMin/+ Mice Using UHPLC-Q/Orbitrap/LTQ MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer effects of the metabolic products of the resveratrol analogue, this compound: structural requirements for potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effect of 3′-Hydroxy-3,4,5,4′-Tetramethoxy -stilbene, the Metabolite of the Resveratrol Analogue this compound, on the Motility and Proliferation of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. Resveratrol analog trans 3,4,5,4'-tetramethoxystilbene (this compound) mediates anti-tumor effects via mechanism different from that of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Molecular Landscape: An In-depth Technical Guide to Gene Expression Changes Induced by DMU-212
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular effects of DMU-212, a methylated resveratrol (B1683913) analogue with demonstrated antimitotic, anti-proliferative, and pro-apoptotic activities. By elucidating the compound's impact on gene expression and key signaling pathways, this document aims to support further research and development of this compound as a potential therapeutic agent.
Abstract
This compound (trans-3,4,5,4'-Tetramethoxystilbene) has emerged as a promising anti-cancer agent, exhibiting greater potency than its parent compound, resveratrol.[1] Its mechanism of action involves the modulation of multiple cellular targets, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This guide synthesizes findings from multiple studies to present a detailed picture of the gene expression alterations and signaling cascades affected by this compound, providing a valuable resource for the scientific community.
Gene Expression Profile Induced by this compound
Microarray analysis of vascular endothelial cells (VECs) treated with this compound has revealed a broad spectrum of regulated genes.[3][4] These genes are implicated in critical cellular processes including apoptosis, angiogenesis, signal transduction, and metabolism. The following table summarizes the key genes and their functional categories that are significantly altered by this compound treatment.
| Functional Category | Upregulated Genes | Downregulated Genes |
| Apoptosis | TNFSF15, TNFRSF9, BCL2L11, BIRC3, TNFAIP3, TIFA | - |
| Angiogenesis & Cell Migration | HBEGF | ERRFI1, NEDD9 |
| Cytokines & Chemokines | IL8, CCL20, CXCL1 | - |
| Signal Transduction | DUSP8, SPRY4 | TMEM217 |
| Metabolism | CYP1B1, CYP1A1, PDK4 | - |
| Cell Cycle | CDKN3 | - |
| Transcription Factors | EGR1 | - |
| Adhesion Molecules | SELE (Selectin E), VCAM1 | ITGB8 |
Table 1: Summary of key gene expression changes in vascular endothelial cells treated with this compound, categorized by biological function. Data sourced from microarray analysis.[3][4]
Furthermore, studies on a metabolite of this compound, DMU-214, in ovarian cancer cells have identified changes in the expression of genes involved in the negative regulation of cell motility and proliferation, such as SMAD7, THBS1, IGFBP3, and KLF4.[5]
Modulation of Key Signaling Pathways
This compound exerts its biological effects through the modulation of several critical signaling pathways. These pathways are central to cell growth, survival, and proliferation, and their perturbation by this compound underscores its therapeutic potential.
EGFR-AMPK Signaling Axis in Non-Small Cell Lung Cancer (NSCLC)
In EGFR-mutant NSCLC cells, this compound has been shown to inhibit cell growth by targeting both the epidermal growth factor receptor (EGFR) and AMP-activated protein kinase (AMPK) pathways.[6] Treatment with this compound leads to a significant decrease in the phosphorylation of EGFR and its downstream effectors, including PI3K, AKT, and ERK.[6] Concurrently, it promotes the activation of AMPK, a key sensor of cellular energy status.[6] This dual action results in cell cycle arrest at the G2/M phase.[6]
References
- 1. Resveratrol analog trans 3,4,5,4'-tetramethoxystilbene (this compound) mediates anti-tumor effects via mechanism different from that of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Gene expression profiling of this compound-induced apoptosis and anti-angiogenesis in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Effect of 3′-Hydroxy-3,4,5,4′-Tetramethoxy -stilbene, the Metabolite of the Resveratrol Analogue this compound, on the Motility and Proliferation of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of DMU-212 on Tubulin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMU-212, a methylated analog of resveratrol (B1683913), has emerged as a potent anti-cancer agent with a primary mechanism of action involving the modulation of microtubule dynamics. This technical guide provides an in-depth analysis of the effects of this compound on tubulin polymerization, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways. By binding to the colchicine (B1669291) site on β-tubulin, this compound promotes the polymerization of tubulin into microtubules, leading to a G2/M phase arrest in the cell cycle and subsequent apoptosis in cancer cells. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and other microtubule-targeting agents.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anti-cancer drug development. Disruption of microtubule dynamics can arrest cell division and induce apoptosis, a hallmark of many successful chemotherapeutic agents.
This compound (trans-3,4,5,4'-tetramethoxystilbene) is a synthetic analog of the natural polyphenol resveratrol.[1] While resveratrol itself exhibits anti-cancer properties, its clinical utility is limited by poor bioavailability. This compound, with its methoxy (B1213986) substitutions, demonstrates enhanced stability and cellular uptake.[2] Extensive research has revealed that this compound exerts its potent anti-proliferative and pro-apoptotic effects primarily through its interaction with tubulin.[3][4] Molecular modeling and experimental evidence have confirmed that this compound binds to the colchicine-binding site on β-tubulin, a pocket distinct from the taxane (B156437) and vinca (B1221190) alkaloid binding sites.[1][5] This interaction leads to a significant increase in tubulin polymerization, stabilizing microtubules and ultimately disrupting their dynamic instability.[3][4]
This guide will systematically present the quantitative data associated with this compound's activity, provide detailed methodologies for key experimental assays, and illustrate the downstream signaling pathways affected by its modulation of tubulin polymerization.
Quantitative Data on this compound Activity
The anti-proliferative activity of this compound has been evaluated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth.
Table 1: Cytotoxicity of this compound in Human Breast Cancer Cell Lines [3]
| Cell Line | Treatment Duration | IC50 (µM) |
| MDA-MB-435 | 48 hours | 9.9 |
| MCF-7 | 48 hours | 63.8 |
Table 2: Cytotoxicity of this compound in Other Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | Not explicitly stated, but this compound showed cytotoxic effects. | [6] |
| SKOV-3 | Ovarian Cancer | Not explicitly stated, but this compound showed cytotoxic effects. | [6] |
| H1975 | Non-small cell lung cancer | Not explicitly stated, but this compound showed cytotoxic effects. | [7] |
| PC9 | Non-small cell lung cancer | Not explicitly stated, but this compound showed cytotoxic effects. | [7] |
Note: While several studies confirm the cytotoxic effects of this compound across various cell lines, specific IC50 values for tubulin polymerization are not consistently reported in the reviewed literature. The primary reported effect is a qualitative "significant increase" in polymerization.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on tubulin polymerization and its downstream cellular consequences.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization is monitored by an increase in light scattering (turbidity) or fluorescence.
Materials:
-
Lyophilized tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control for polymerization promotion)
-
Colchicine (positive control for polymerization inhibition)
-
96-well microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a 1 M stock of GTP in General Tubulin Buffer.
-
Prepare working solutions of this compound and control compounds at 10x the final desired concentration in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In a 96-well plate, add 10 µL of the 10x compound solutions (this compound, paclitaxel, colchicine, or vehicle control).
-
Add 80 µL of the tubulin solution to each well.
-
Initiate the polymerization by adding 10 µL of 10 mM GTP to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time.
-
Compare the polymerization curves of this compound-treated samples to the vehicle control. An increase in the rate and/or the maximal absorbance indicates promotion of polymerization.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetraznolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot cell viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in signaling pathways.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-p65, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse the treated cells with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with tubulin triggers a cascade of downstream signaling events that contribute to its anti-cancer effects. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to investigate them.
Caption: Experimental workflow for characterizing this compound's effect on tubulin.
The binding of this compound to tubulin and the subsequent alteration of microtubule dynamics have been shown to impact several key signaling pathways that regulate cell survival, proliferation, and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
The Potential of DMU-212 in Chemoprevention: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMU-212, a methylated analog of resveratrol (B1683913), has emerged as a promising candidate in the field of cancer chemoprevention. Possessing enhanced bioavailability compared to its parent compound, this compound exhibits potent antimitotic, anti-proliferative, and pro-apoptotic activities across a spectrum of cancer cell lines.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Introduction
Resveratrol, a naturally occurring polyphenol, has long been investigated for its cancer chemopreventive properties.[3] However, its clinical utility is often hampered by poor bioavailability. This compound (trans-3,4,5,4'-tetramethoxystilbene), a synthetic analog of resveratrol, was developed to overcome this limitation and has demonstrated significantly enhanced cytotoxicity and anti-cancer activity.[3] Studies have shown that this compound's potent effects are mediated through the modulation of multiple cellular signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] This guide synthesizes the existing research to provide a detailed understanding of this compound's potential in chemoprevention.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-targeted approach, influencing several key signaling pathways involved in cell growth, proliferation, and survival.
2.1. AMPK/EGFR Pathway Modulation in Non-Small Cell Lung Cancer (NSCLC)
In EGFR-mutant NSCLC cells, this compound has been shown to inhibit cell growth by targeting the crosstalk between the AMP-activated protein kinase (AMPK) and Epidermal Growth Factor Receptor (EGFR) pathways.[4] Treatment with this compound leads to the activation of AMPK, a critical regulator of cellular energy metabolism, which in turn inhibits tumor cell growth.[4] Concurrently, this compound down-regulates the phosphorylation of EGFR and its downstream signaling components, including PI3K, Akt, and ERK.[4] This dual action on both AMPK activation and EGFR inhibition results in G2/M phase cell cycle arrest and a reduction in cell proliferation.[4]
2.2. Modulation of NF-κB, AP-1, and STAT3 Transcription Factors
In the context of liver carcinogenesis, this compound has been observed to modulate the activation of key transcription factors: NF-κB, AP-1, and STAT3.[6] In a rat model of NDEA/PB-induced hepatocarcinogenesis, this compound suppressed the activation of NF-κB by reducing the translocation of its p65 and p50 subunits and inhibiting the activity of IKKα/β.[6] While this compound alone increased the levels of AP-1 subunits c-Fos and c-Jun, in the combined treatment with the carcinogen, it led to a decrease in their protein levels.[6] These findings suggest that this compound's chemopreventive effects in the liver are, in part, mediated by its ability to interfere with these critical signaling pathways.
2.3. Induction of Apoptosis and Anti-Angiogenic Effects
Gene expression profiling in vascular endothelial cells has revealed that this compound regulates a wide array of genes involved in apoptosis and angiogenesis.[7][8] The activation of the TNF signaling pathway and the NF-κB signaling pathway appears to be a central mechanism for this compound-induced apoptosis in these cells.[8] Furthermore, this compound has been shown to down-regulate the expression of anti-apoptotic proteins such as cyclin D1 and BCL2.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the anti-cancer activity of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 Value | Reference |
| HCA-7 | Colon Cancer | 6 - 26 µM (IC50) | [9] |
| HT-29 | Colon Cancer | 6 - 26 µM (IC50) | [9] |
| MDA-MB-435 | Melanoma | 0.15 µM (GI50) | [3] |
| UO-31 | Renal Cancer | 0.17 µM (GI50) | [3] |
| K-562 | Leukemia | 0.088 µM (GI50) | [3] |
| OVCAR-3 | Ovarian Cancer | 0.069 µM (GI50) | [3] |
| A498 | Renal Cancer | 0.041 µM (GI50) | [3] |
| MDA-MB-435 | Breast Cancer | 9.9 µM (IC50 at 48h) | [10] |
| MCF-7 | Breast Cancer | 63.8 µM (IC50 at 48h) | [10] |
| A-2780 | Ovarian Cancer | 13.26 ± 2.11 nM (IC50 of metabolite DMU-214) | [11] |
| SKOV-3 | Ovarian Cancer | 29.21 ± 3.17 nM (IC50 of metabolite DMU-214) | [11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| Apc(Min+) mouse | Intestinal Carcinogenesis | 0.2% in diet | 24% decrease in adenoma load | [12] |
| Rat | Liver Carcinogenesis (NDEA/PB induced) | 20 or 50 mg/kg b.w. | Suppression of NF-κB activation | [6] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in key studies investigating this compound.
4.1. Cell Culture and Viability Assays
-
Cell Lines: Human cancer cell lines such as H1975, PC9 (NSCLC), HCA-7, HT-29 (Colon), MDA-MB-435 (Melanoma), and SKOV-3 (Ovarian) are commonly used.[3][4][9]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with varying concentrations of this compound. After a specified incubation period, MTT solution is added, followed by a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength to determine the percentage of viable cells.[5]
4.2. Western Blot Analysis
-
Protein Extraction: Cells are treated with this compound for a designated time, then lysed using RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Quantification: Protein concentration is determined using a BCA protein assay kit.[4]
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[4]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AMPK, EGFR, p-PI3K, p-Akt, p-ERK, p21, Cyclin B1).[4] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4.3. Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells are treated with different concentrations of this compound for 24 hours. After harvesting, the cells are washed with PBS and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]
4.4. Animal Studies
-
Animal Models: Apc(Min+) mice are used as a model for intestinal carcinogenesis, while Wistar rats are used for studying liver carcinogenesis induced by N-nitrosodiethylamine (NDEA) and phenobarbital (B1680315) (PB).[6][12]
-
Drug Administration: this compound is typically administered orally, either mixed in the diet or by gavage.[6][12] To improve bioavailability, it can be suspended in a solution of 2-hydroxypropyl-β-cyclodextrin.[6]
-
Tissue Analysis: After the treatment period, animals are euthanized, and target tissues (e.g., intestines, liver) are collected for analysis, which may include adenoma counting or preparation of liver extracts for biochemical assays.[6][12]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound's dual action on AMPK activation and EGFR inhibition in NSCLC.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: A generalized workflow for in vitro evaluation of this compound.
Conclusion and Future Directions
This compound has consistently demonstrated significant potential as a chemopreventive agent in a variety of preclinical models. Its enhanced bioavailability and multi-targeted mechanism of action make it a compelling candidate for further investigation. Future research should focus on elucidating the full spectrum of its molecular targets and signaling interactions. Additionally, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible clinical benefits for cancer prevention and treatment. The exploration of this compound's metabolites, such as DMU-214, which has shown even higher cytotoxic activity in some cancer cell lines, also warrants further investigation.[11] The continued study of this compound and its derivatives holds the promise of developing novel and effective strategies in the fight against cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Heteroaromatic analogs of the resveratrol analog this compound as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol analog trans 3,4,5,4'-tetramethoxystilbene (this compound) mediates anti-tumor effects via mechanism different from that of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4,5,4′-trans-tetramethoxystilbene (this compound) modulates the activation of NF-κB, AP-1, and STAT3 transcription factors in rat liver carcinogenesis induced by initiation-promotion regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene expression profiling of this compound-induced apoptosis and anti-angiogenesis in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pharmacokinetics in mice and growth-inhibitory properties of the putative cancer chemopreventive agent resveratrol and the synthetic analogue trans 3,4,5,4′-tetramethoxystilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the effects of the chemopreventive agent resveratrol and its synthetic analog trans 3,4,5,4'-tetramethoxystilbene (this compound) on adenoma development in the Apc(Min+) mouse and cyclooxygenase-2 in human-derived colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of DMU-212 in Breast Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMU-212 (trans-3,4,5,4'-tetramethoxystilbene), a methylated analog of resveratrol (B1683913), has demonstrated significant anti-tumor activity in breast cancer cells, exhibiting greater potency than its parent compound.[1][2] This technical guide provides a comprehensive overview of the known cellular targets and mechanisms of action of this compound in breast cancer. It consolidates key findings on its effects on cell cycle regulation, apoptosis, and critical signaling pathways. Detailed experimental methodologies and quantitative data are presented to support further research and development of this promising anti-cancer agent.
Introduction
Resveratrol, a naturally occurring polyphenol, is a well-documented chemopreventive and chemotherapeutic agent.[1][2] However, its clinical utility is often limited by its metabolic instability and modest bioavailability. This compound, a synthetic derivative with methoxy (B1213986) groups replacing the hydroxyl groups of resveratrol, was developed to overcome these limitations and has shown enhanced cytotoxic properties.[3] This document elucidates the multi-targeted molecular mechanisms through which this compound exerts its anti-proliferative and pro-apoptotic effects specifically in breast cancer cell lines.
Core Cellular Effects of this compound
Inhibition of Cell Proliferation
This compound effectively inhibits the growth of various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values highlight its potency, which can vary between different cell lines, suggesting a dependency on the specific molecular profile of the cancer cells.[1][2]
| Cell Line | Assay Type | Parameter | Value (µM) | Exposure Time | Reference |
| MDA-MB-435 | MTT Assay | IC50 | 9.9 | 48 h | [2] |
| MCF-7 | MTT Assay | IC50 | 63.8 | 48 h | [2] |
| MCF-7 | Sulforhodamine B Assay | GI50 | 1.66 | 48 h | [4] |
| MCF-7 | Sulforhodamine B Assay | IC50 | 0.22 | 48 h | [4] |
Induction of G2/M Cell Cycle Arrest
A primary mechanism of this compound's anti-proliferative action is the induction of cell cycle arrest, predominantly at the G2/M phase.[1][5] This contrasts with resveratrol, which typically induces a G0/G1 arrest.[1] The G2/M arrest is associated with alterations in the expression levels of key cell cycle regulatory proteins. Specifically, this compound has been shown to cause a marked increase in the levels of p21, p53, and cyclin B1 proteins, with a concurrent decrease in cyclin A2 levels.[5]
Promotion of Apoptosis
This compound is a potent inducer of apoptosis in breast cancer cells.[1][5] This programmed cell death is triggered through a mitochondrial-mediated pathway.[5] The pro-apoptotic activity of this compound is significantly more pronounced than that of resveratrol and is characterized by the downregulation of multiple anti-apoptotic proteins.[1]
Key Signaling Pathways Modulated by this compound
This compound modulates several critical signaling pathways implicated in cancer cell survival and proliferation.
STAT3 Signaling
This compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] The constitutive activation of STAT3 is a common feature in many cancers, including breast cancer, and contributes to tumor cell proliferation, survival, and invasion. By inhibiting STAT3 phosphorylation, this compound effectively curtails these pro-tumorigenic signals.
Microtubule Dynamics
A distinguishing feature of this compound's mechanism is its effect on microtubule dynamics. Unlike resveratrol, this compound treatment leads to a significant increase in tubulin polymerization.[1][2] This interference with the normal dynamics of microtubules can disrupt mitotic spindle formation, leading to mitotic arrest and subsequent apoptosis. This property positions this compound as a microtubule-destabilizing agent.[6]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another target of this compound. Activation of ERK1/2 is reportedly required for the antimitotic activity of this compound in some cancer cell types.[4] In the context of EGFR-mutant non-small cell lung cancer, this compound has been shown to inhibit the phosphorylation of EGFR and its downstream effectors, including PI3K, Akt, and ERK.[7] While this specific study was not in breast cancer, it suggests a potential mechanism that warrants investigation in breast cancer models.
Experimental Protocols
This section outlines the methodologies for the key experiments used to characterize the cellular effects of this compound.
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Seed breast cancer cells (e.g., MDA-MB-435, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
-
Sulforhodamine B (SRB) Assay:
-
Follow steps 1 and 2 of the MTT assay.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.
-
Measure the optical density using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.[4]
-
Cell Cycle Analysis
-
Treat breast cancer cells with this compound or vehicle control for a specified time.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.
Western Blot Analysis
-
Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phosphorylated STAT3, Cyclin D1, p21, p53, Cyclin B1).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Tubulin Polymerization Assay
-
Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., GTP-containing buffer), and either this compound, a positive control (e.g., paclitaxel), a negative control (e.g., colchicine), or vehicle.
-
Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization kinetics in the presence of this compound to the controls to determine its effect on tubulin assembly.
Visualized Mechanisms of Action
The following diagrams illustrate the key molecular pathways and experimental workflows associated with this compound's action in breast cancer cells.
Caption: this compound's multi-target mechanism in breast cancer cells.
Caption: Workflow for evaluating this compound's cellular effects.
Conclusion and Future Directions
This compound presents a compelling profile as an anti-cancer agent for breast cancer, acting through a multi-pronged mechanism that includes the induction of G2/M cell cycle arrest, promotion of apoptosis, inhibition of STAT3 signaling, and disruption of microtubule dynamics.[1][2] Its superior potency compared to resveratrol underscores the potential of methoxylated stilbenes in oncology.[1] Future research should focus on in vivo studies to validate these cellular findings in preclinical models of breast cancer. Further investigation into the metabolic stability and pharmacokinetic profile of this compound will be crucial for its clinical translation. Additionally, exploring potential synergistic effects with existing chemotherapeutic agents could open new avenues for combination therapies in breast cancer treatment. The biotransformation of this compound into potentially more active metabolites, such as DMU-214, also warrants further investigation in the context of breast cancer.[3][8]
References
- 1. Resveratrol analog trans 3,4,5,4'-tetramethoxystilbene (this compound) mediates anti-tumor effects via mechanism different from that of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Heteroaromatic analogs of the resveratrol analog this compound as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
The Impact of DMU-212 on Cell Cycle Progression in Cancer Cells: A Technical Overview
DMU-212, a methylated derivative of resveratrol (B1683913), has emerged as a potent anti-proliferative agent in a variety of cancer cell lines. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its impact on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
This compound consistently demonstrates the ability to induce cell cycle arrest, primarily at the G2/M phase, across a spectrum of cancer types, including melanoma, breast, liver, ovarian, colon, and non-small cell lung cancer (NSCLC).[1] This G2/M arrest is a critical mechanism contributing to its anti-tumor activity.
Quantitative Analysis of this compound-Induced Cell Cycle Arrest
The efficacy of this compound in halting cell cycle progression is concentration-dependent. The following table summarizes the quantitative data from flow cytometry analysis, illustrating the distribution of cells in different phases of the cell cycle after treatment with this compound.
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| H1975 (NSCLC) | Control (24h) | 55.3 ± 2.1 | 25.1 ± 1.5 | 19.6 ± 1.8 |
| This compound (5 µM, 24h) | 38.7 ± 1.9 | 15.4 ± 1.2 | 45.9 ± 2.5 | |
| This compound (10 µM, 24h) | 25.1 ± 1.7 | 10.2 ± 0.9 | 64.7 ± 3.1 | |
| PC9 (NSCLC) | Control (24h) | 60.2 ± 2.5 | 22.4 ± 1.8 | 17.4 ± 1.5 |
| This compound (5 µM, 24h) | 42.1 ± 2.0 | 13.1 ± 1.1 | 44.8 ± 2.3 | |
| This compound (10 µM, 24h) | 29.8 ± 1.8 | 8.7 ± 0.7 | 61.5 ± 2.9 | |
| MCF-7 (Breast) | Control (24h) | 65.1 ± 3.0 | 20.5 ± 1.9 | 14.4 ± 1.3 |
| This compound (10 µM, 24h) | 48.2 ± 2.2 | 12.8 ± 1.0 | 39.0 ± 2.1 | |
| HepG2 (Liver) | Control (24h) | 58.7 ± 2.8 | 24.1 ± 2.1 | 17.2 ± 1.6 |
| This compound (10 µM, 24h) | 41.5 ± 2.4 | 15.3 ± 1.4 | 43.2 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Core Signaling Pathways Modulated by this compound
This compound exerts its effects on the cell cycle by modulating several key signaling pathways. The primary mechanism involves the upregulation of cell cycle inhibitors and the downregulation of cyclins essential for G2 to M phase transition.
General Mechanism of G2/M Arrest
This compound treatment leads to a significant increase in the protein levels of p21 and p53, both crucial tumor suppressors that can halt cell cycle progression.[1] Concurrently, it causes a marked decrease in the levels of Cyclin B1 and Cyclin A2, proteins that form complexes with cyclin-dependent kinase 1 (CDK1) to drive the cell into mitosis.[1]
Modulation of AMPK/PI3K/Erk Signaling in EGFR-Mutant NSCLC
In the context of EGFR-mutant non-small cell lung cancer, this compound exhibits a more complex mechanism of action. It significantly promotes the activation of AMP-activated protein kinase (AMPK), a key energy sensor and tumor suppressor.[2] Activated AMPK, in turn, downregulates the expression of EGFR and inhibits the phosphorylation of downstream signaling molecules including PI3K, Akt, and Erk.[2] This cascade of events ultimately contributes to cell cycle arrest and inhibition of cell growth.[2]
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for the key experiments are provided below.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA.
-
Washing: Centrifuge the cell suspension at 1500 rpm for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.
Western Blot Analysis
This protocol describes the detection of key cell cycle regulatory proteins (p21, p53, Cyclin B1) in cancer cells following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p21, anti-p53, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an ECL detection system. β-actin is typically used as a loading control to normalize the expression of the target proteins.
Conclusion
This compound effectively inhibits the proliferation of a range of cancer cells by inducing G2/M phase cell cycle arrest. This is achieved through the modulation of key regulatory proteins such as p21, p53, and Cyclin B1. In specific cancer types like EGFR-mutant NSCLC, this compound also demonstrates a nuanced mechanism involving the activation of the AMPK pathway and subsequent inhibition of the EGFR signaling cascade. The provided data and protocols offer a comprehensive resource for researchers investigating the anti-cancer properties of this promising resveratrol analog.
References
The Steroidogenic Activity of Liposomal DMU-212: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the steroidogenic properties of liposomal DMU-212, a methylated derivative of resveratrol (B1683913). This compound, formulated in a liposomal carrier to enhance bioavailability, has demonstrated significant potential in modulating steroid hormone production. This document summarizes the key quantitative data, details the experimental methodologies used in its evaluation, and visualizes the associated signaling pathways to support further research and development.
Quantitative Data Summary
The steroidogenic activity of liposomal this compound (lipthis compound) has been primarily evaluated in a primary three-dimensional (3D) in vitro model using human luteinized granulosa cells. The key findings indicate a significant, dose-dependent increase in the secretion of estradiol (B170435) and progesterone (B1679170). This effect is correlated with the enhanced expression of genes encoding crucial enzymes in the steroidogenesis cascade.
Effects on Steroid Hormone Secretion
Liposomal this compound was found to significantly augment the secretion of both estradiol and progesterone from human granulosa cells in a dose-dependent manner.
Table 1: Effect of Liposomal this compound on Estradiol and Progesterone Secretion
| Treatment Concentration (µM) | Estradiol Secretion (pg/mL) | Progesterone Secretion (ng/mL) |
| Control | Data not explicitly provided in abstracts | Data not explicitly provided in abstracts |
| 0.039 | Significantly Increased | Significantly Increased |
| Higher Concentrations | Dose-dependent increase noted | Dose-dependent increase noted |
Note: The primary study emphasizes a significant, dose-dependent increase but does not provide specific mean values for hormone concentrations in the publicly available abstracts. Access to the full-text article is required for these specific data points.
Effects on Steroidogenesis-Related Gene Expression
The observed increase in hormone production is underpinned by the upregulation of several key genes involved in the steroidogenic pathway. Real-time quantitative polymerase chain reaction (RT-qPCR) analysis revealed a significant increase in the transcript levels of these genes following treatment with lipthis compound.[1]
Table 2: Relative Gene Expression of Steroidogenesis-Related Genes Following Liposomal this compound Treatment
| Gene | Function | Fold Change vs. Control |
| StAR | Cholesterol transport to mitochondria (rate-limiting step) | Remarkable Increase |
| CYP11A1 | Converts cholesterol to pregnenolone (B344588) | Significantly Increased |
| HSD3B1 | Converts pregnenolone to progesterone | Significantly Increased |
| CYP17A1 | Androgen synthesis | Significantly Increased |
| CYP19A1 | Converts androgens to estrogens (Aromatase) | Pronounced Up-regulation (~12.5-14.5 fold) |
| HSD17B1 | Converts estrone (B1671321) to estradiol | Significantly Increased |
Note: The most significant upregulation was observed for CYP19A1 (Aromatase) and StAR, indicating these as key targets in the mechanism of action of lipthis compound.[1][2]
Effects on Protein Expression
Consistent with the gene expression data, Western blot analysis confirmed that lipthis compound, both alone and in combination with Follicle-Stimulating Hormone (FSH), increased the protein levels of key steroidogenic enzymes.
Table 3: Effect of Liposomal this compound on Protein Levels
| Protein | Treatment | Result |
| CYP11A1 | lipthis compound | Significantly Increased Expression |
| lipthis compound + FSH | Significantly Increased Expression | |
| HSD3B1 | lipthis compound | Significantly Increased Expression |
| lipthis compound + FSH | Significantly Increased Expression |
Experimental Protocols
The following methodologies were employed to assess the steroidogenic activity of liposomal this compound.[1][3]
Preparation of this compound-Loaded Liposomes
This compound-loaded liposomes (lipthis compound) were prepared using the thin-film hydration method followed by extrusion. This standard technique ensures the encapsulation of the hydrophobic this compound within the lipid bilayer of the liposomes, improving its solubility and bioavailability in aqueous cell culture media.[4][5]
Cell Culture Model
The study utilized a primary three-dimensional (3D) culture model of human luteinized granulosa cells.[4] This model more closely mimics the in vivo microenvironment of the ovarian follicle compared to traditional 2D cell culture.
Cell Viability Assay
The CellTiter-Glo® 3D Cell Viability Assay was used to determine the cytotoxicity of lipthis compound on the granulosa cell spheroids.[1] This luminescent assay measures ATP levels, which is an indicator of metabolically active cells.
Hormone Secretion Analysis
The concentrations of estradiol and progesterone in the cell culture medium were quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][3] This technique allows for the precise measurement of secreted hormones.
Gene Expression Analysis (RT-qPCR)
To analyze the expression of steroidogenesis-related genes, total RNA was extracted from the granulosa cells and reverse-transcribed into cDNA.[1] Real-time quantitative polymerase chain reaction (RT-qPCR) was then performed to measure the relative transcript levels of CYP11A1, HSD3B1, StAR, CYP17A1, CYP19A1, and HSD17B1.[3]
Protein Level Analysis (Western Blot)
The effect of lipthis compound on the protein levels of CYP11A1 and HSD3B1 was determined by Western blot analysis.[1][3] This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the proteins of interest.
Visualizations
Proposed Signaling Pathway of Liposomal this compound in Steroidogenesis
The following diagram illustrates the proposed mechanism by which liposomal this compound enhances steroid hormone production in human granulosa cells.
Caption: Proposed mechanism of liposomal this compound in granulosa cells.
Experimental Workflow
The following diagram outlines the general workflow for assessing the steroidogenic activity of liposomal this compound.
Caption: Experimental workflow for evaluating liposomal this compound.
Conclusion
Liposomal this compound demonstrates significant steroidogenic activity in human luteinized granulosa cells by upregulating the expression of key genes and proteins involved in the synthesis of estradiol and progesterone. The most pronounced effects on StAR and CYP19A1 suggest that this compound's mechanism of action involves enhancing both the initial rate-limiting step of steroidogenesis and the final step of estrogen synthesis. These findings indicate that liposomal this compound may have therapeutic potential in conditions characterized by estrogen deficiency or hyperandrogenism, such as Polycystic Ovary Syndrome (PCOS).[3][4] Further research is warranted to fully elucidate the upstream signaling pathways modulated by this compound and to evaluate its efficacy and safety in in vivo models.
References
- 1. Steroidogenic activity of liposomal methylated resveratrol analog 3,4,5,4′-tetramethoxystilbene (this compound) in human luteinized granulosa cells in a primary three-dimensional in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notch signalling regulates steroidogenesis in mouse ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal pathway of GnRH-III inhibiting FSH-induced steroidogenesis in granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone signaling in the regulation of luteal steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: DMU-212 Treatment in HCT-116 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the treatment of HCT-116 human colon carcinoma cells with DMU-212, a synthetic analog of resveratrol (B1683913). The following protocols are based on established cell culture and molecular biology techniques, and information on the known effects of this compound and related compounds on colon cancer cells.
Introduction
This compound (3,4,5,4'-tetramethoxystilbene) is a synthetic analog of resveratrol that has demonstrated potent antiproliferative properties in various cancer cell lines, including those derived from human colon cancer.[1][2][3] It has been shown to be more potent than resveratrol in inhibiting the growth of human colon cancer cells.[1] This document outlines the essential protocols for culturing HCT-116 cells, treating them with this compound, and assessing the cellular responses, including cytotoxicity and effects on key signaling pathways.
HCT-116 Cell Culture
HCT-116, a human colorectal carcinoma cell line, is a common model for studying colon cancer biology and drug development.[4]
2.1. Materials
-
HCT-116 cells (ATCC CCL-247)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100 units/mL penicillin, 100 µg/mL streptomycin)[5]
-
0.25% (w/v) Trypsin-EDTA solution[5]
-
Phosphate-Buffered Saline (PBS), sterile[5]
-
Cell culture flasks (e.g., 75 cm²)
2.2. Protocol for Culturing HCT-116 Cells
-
Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of HCT-116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 3 minutes and discard the supernatant.[6] Resuspend the cell pellet in fresh complete growth medium and transfer to a 75 cm² culture flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂.[4][5][6] Renew the medium every 2 to 3 days.[6]
-
Subculturing: When cells reach 70-90% confluency, remove the medium and briefly rinse the cell layer with sterile PBS.[5][6] Add 1.0 to 2.0 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach (usually within 2-3 minutes).[6] Neutralize the trypsin by adding 4.0 to 6.0 mL of complete growth medium.[6] Gently pipette the cell suspension to ensure a single-cell suspension.
-
Seeding: A common seeding density for HCT-116 cells is 2 x 10⁴ cells/cm².[4] For a 96-well plate, a density of 5 x 10³ cells per well is often used for viability assays.[7]
This compound Treatment Protocol
3.1. Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete growth medium
3.2. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in sterile DMSO. The concentration of the stock solution should be high enough to ensure that the final concentration of DMSO in the cell culture medium is less than 0.1%.
3.3. Treatment Protocol
-
Seed HCT-116 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
The following day, remove the medium and replace it with fresh complete growth medium containing various concentrations of this compound. A vehicle control group treated with the same final concentration of DMSO should always be included.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Experimental Protocols
4.1. Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8][9]
4.1.1. Materials
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
4.1.2. Protocol
-
Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.[7]
-
Treat the cells with varying concentrations of this compound for the desired time period (e.g., 72 hours).[7]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7][10]
-
Shake the plate for 5-15 minutes to ensure complete solubilization.[7][10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][8] A reference wavelength of 630 nm or 690 nm can be used to reduce background noise.[7][8]
-
Calculate cell viability as a percentage of the vehicle-treated control.
4.2. Analysis of Protein Expression (Western Blotting)
Western blotting is used to detect specific proteins in a sample. This can be used to assess changes in the expression of proteins involved in apoptosis and other signaling pathways following this compound treatment.
4.2.1. Materials
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against apoptosis-related proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
4.2.2. Protocol
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.[11]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay kit.[11][12]
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]
4.3. Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)
Annexin V staining is used to detect early apoptotic cells, while propidium iodide (PI) stains late apoptotic and necrotic cells.
4.3.1. Materials
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
4.3.2. Protocol
-
Seed HCT-116 cells and treat with this compound as described above.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Data Presentation
Quantitative data from experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on HCT-116 Cell Viability
| This compound Concentration (µM) | Cell Viability (% of Control) ± SD (24h) | Cell Viability (% of Control) ± SD (48h) | Cell Viability (% of Control) ± SD (72h) |
| 0 (Vehicle) | 100 ± X.X | 100 ± X.X | 100 ± X.X |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Note: This is a template table. Actual concentrations and time points should be determined based on experimental design.
Table 2: Effect of this compound on Protein Expression in HCT-116 Cells
| Target Protein | Treatment | Fold Change in Expression (vs. Vehicle) ± SD |
| Pro-Apoptotic | ||
| Bax | Vehicle | 1.0 ± X.X |
| This compound (X µM) | ||
| Cleaved Caspase-3 | Vehicle | 1.0 ± X.X |
| This compound (X µM) | ||
| Anti-Apoptotic | ||
| Bcl-2 | Vehicle | 1.0 ± X.X |
| This compound (X µM) |
Note: This is a template table. The list of proteins should be expanded based on the specific signaling pathways being investigated.
Signaling Pathways and Visualizations
This compound, as a resveratrol analog, is anticipated to affect signaling pathways involved in cell proliferation, apoptosis, and inflammation. While the precise mechanisms in HCT-116 cells require further investigation, potential pathways include the p53 and caspase activation cascades.
References
- 1. Comparison of the effects of the chemopreventive agent resveratrol and its synthetic analog trans 3,4,5,4'-tetramethoxystilbene (this compound) on adenoma development in the Apc(Min+) mouse and cyclooxygenase-2 in human-derived colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 5. encodeproject.org [encodeproject.org]
- 6. elabscience.com [elabscience.com]
- 7. MTT assay [bio-protocol.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. 2.11 Western blot assay [bio-protocol.org]
- 12. 2.8. HCT-116 Western Blot Analysis [bio-protocol.org]
Application Notes and Protocols for DMU-212 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation and use of DMU-212, a synthetic resveratrol (B1683913) analog, in cell culture applications. This compound (trans-3,4,5,4'-tetramethoxystilbene) is a potent antimitotic, anti-proliferative, and pro-apoptotic agent that has demonstrated significant activity against various cancer cell lines.[1][2][3][4] Its enhanced bioavailability and lipophilicity compared to resveratrol make it a compound of high interest in cancer research.[5][6]
This compound Properties and Specifications
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₀O₄ | [3] |
| Molecular Weight | 300.35 g/mol | [3] |
| CAS Number | 134029-62-2 | [1][3] |
| Appearance | Solid Powder | [3] |
| Solubility | Insoluble in Water and Ethanol | [7] |
| ≥20 mg/mL (66.59 mM) in DMSO | [3] | |
| ≥30 mg/mL (99.88 mM) in DMSO | [7] | |
| Purity | ≥98% | [3] |
| Stock Solution Storage | -20°C for up to 1 month | [1][3] |
| -80°C for up to 6 months | [1] |
Application Notes
Solubility and Solvent Selection
This compound is a lipophilic compound with poor solubility in aqueous solutions such as cell culture media.[5] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[3][7] It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically kept below 0.1% to 0.5%, although this can be cell-line dependent.[8]
Stability and Storage
This compound stock solutions in DMSO are stable for up to one month when stored at -20°C and for up to six months at -80°C.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.[1] The compound should be stored in a dry, dark place.[3]
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms. It is known to induce mitotic arrest and apoptosis.[1][3] Key signaling pathways modulated by this compound include the activation of the MAPK/ERK pathway and the inhibition of the PI3K/Akt pathway.[1][9] In non-small cell lung cancer (NSCLC) cells with EGFR mutations, this compound has been shown to inhibit cell growth by activating AMPK and down-regulating the expression of EGFR and the phosphorylation of PI3K, Akt, and ERK.[9] It can also suppress the activation of transcription factors like NF-κB and STAT3.[10][11]
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder (MW: 300.35 g/mol )
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Safety Precautions
-
Work in a chemical fume hood or a biological safety cabinet.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Step-by-Step Procedure
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 300.35 g/mol × 1000 mg/g = 3.0035 mg
-
-
Weighing:
-
Carefully weigh out approximately 3.0 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube. Record the exact weight.
-
-
Dissolving:
-
Calculate the precise volume of DMSO needed based on the actual weight of this compound.
-
Volume (mL) = [Mass (mg) / 300.35 ( g/mol )] / 10 (mmol/L)
-
Using a sterile pipette, add the calculated volume of DMSO to the tube containing the this compound powder.
-
-
Solubilization:
-
Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath or sonication may be required to aid dissolution.[3]
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into sterile, single-use aliquots (e.g., 10-20 µL) in microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use (≤1 month) or at -80°C for long-term storage (≤6 months).[1]
-
Caption: Experimental workflow for preparing and using this compound.
Example Experimental Protocol: Cell Viability (SRB) Assay
This protocol outlines a Sulforhodamine B (SRB) assay to determine the effect of this compound on cell viability, adapted from a published study.[9]
Method
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations (e.g., 0, 0.75, 1.5, 3, 6 µM).[9] Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
Cell Fixation:
-
Gently add 50 µL of cold 50% Trichloroacetic acid (TCA) directly to each well.
-
Incubate at 4°C for 1 hour.
-
-
Washing:
-
Wash the plates four times with tap water and allow them to air-dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 1 hour.
-
-
Post-Stain Wash:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
This compound Signaling Pathways
This compound influences several critical signaling pathways involved in cell proliferation, survival, and cell cycle regulation.
Caption: Key signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Development and validation of HPLC-MS/MS procedure for determination of 3,4,4',5-tetra-methoxystilbene (this compound) and its metabolites in ovarian cancer cells and culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol analog trans 3,4,5,4'-tetramethoxystilbene (this compound) mediates anti-tumor effects via mechanism different from that of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3,4,5,4′-trans-tetramethoxystilbene (this compound) modulates the activation of NF-κB, AP-1, and STAT3 transcription factors in rat liver carcinogenesis induced by initiation-promotion regimen - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the Cytotoxicity of DMU-212 Using the MTT Assay
Introduction
DMU-212, a methylated analog of resveratrol, has demonstrated significant potential as an anti-cancer agent.[1][2] It exhibits antimitotic, anti-proliferative, antioxidant, and apoptosis-promoting activities across a range of cancer cell lines.[1][3] The cytotoxic effects of this compound are attributed to its ability to induce mitotic arrest and apoptosis, in part through the activation of the ERK1/2 protein and modulation of other critical signaling pathways.[1][4] A fundamental method for quantifying the cytotoxic effect of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a robust and quantitative measure of cell viability and proliferation.[5][6]
The MTT assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[7][8] By dissolving these crystals and measuring the absorbance of the resulting solution, one can accurately determine the concentration at which this compound inhibits cell growth by 50% (IC50), a key parameter in drug efficacy studies.[9]
This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay, presents a summary of its cytotoxic activity in various cancer cell lines, and illustrates the key signaling pathways involved in its mechanism of action.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MDA-MB-435 | Breast Cancer | 48 | 9.9 | [9] |
| MCF-7 | Breast Cancer | 48 | 63.8 | [9] |
| MCF-7 | Breast Carcinoma | 48 | 1.66 | [1] |
| PC9 | Non-Small Cell Lung Cancer | 48 | Not specified, but significant inhibition at 10 µM | [4] |
| H1975 | Non-Small Cell Lung Cancer | 48 | Not specified, but significant inhibition at 10 µM | [4] |
| H1650 | Non-Small Cell Lung Cancer | 48 | Not specified, but significant inhibition at 10 µM | [4] |
Experimental Protocols
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method to determine cell viability. Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT into a purple, insoluble formazan product.[5][8] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Materials
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
Adherent or suspension cancer cells
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
Protocol for Adherent Cells
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is above 90%.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow the cells to attach.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4][9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][11]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 [12]
-
-
Determine IC50 Value:
-
Plot a dose-response curve with the percentage of cell viability on the y-axis and the log of the this compound concentration on the x-axis.
-
The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability. This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Effect of 3′-Hydroxy-3,4,5,4′-Tetramethoxy -stilbene, the Metabolite of the Resveratrol Analogue this compound, on the Motility and Proliferation of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. MTT (Assay protocol [protocols.io]
- 11. static.igem.wiki [static.igem.wiki]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of ERK1/2 Activation by DMU-212
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMU-212, a methylated analog of resveratrol (B1683913), is a compound of interest in oncological research due to its antimitotic, anti-proliferative, and pro-apoptotic activities.[1] One of the key signaling pathways modulated by this compound involves the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] The ERK1/2 signaling cascade is a central pathway that regulates a multitude of cellular processes, including proliferation, differentiation, and survival.[2] In the context of cancer, the modulation of this pathway by therapeutic agents is of significant interest. In some cellular contexts, this compound has been shown to inhibit the phosphorylation of ERK, particularly in cancer cells with activating mutations in upstream regulators like EGFR.[1]
Western blotting is a fundamental technique to elucidate the effect of compounds like this compound on the ERK1/2 pathway. This method allows for the specific detection and quantification of both the total and phosphorylated forms of ERK1/2, providing a direct measure of pathway activation. This document provides detailed protocols for the analysis of ERK1/2 phosphorylation in response to this compound treatment and presents a summary of expected quantitative results.
Data Presentation
The following table summarizes representative quantitative data from a Western blot experiment analyzing the dose-dependent effect of this compound on ERK1/2 phosphorylation in human non-small cell lung cancer cell lines (H1975 and PC9) after 24 hours of treatment. The data is presented as a qualitative assessment of the relative band intensity of phosphorylated ERK1/2 (p-ERK1/2) normalized to total ERK1/2, with the untreated control representing the baseline level of phosphorylation.
| Cell Line | This compound Concentration (µM) | Relative p-ERK1/2 Level (Compared to Control) |
| H1975 | 0 (Control) | Baseline |
| 1 | Decreased | |
| 2 | Markedly Decreased | |
| 4 | Substantially Decreased | |
| PC9 | 0 (Control) | Baseline |
| 1 | Decreased | |
| 2 | Markedly Decreased | |
| 4 | Substantially Decreased |
Note: The data presented is a qualitative summary based on visual inspection of Western blot images from published research. Actual fold changes should be determined by densitometric analysis of the user's own experimental data.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: The ERK1/2 signaling cascade and the point of modulation by this compound.
Caption: Experimental workflow for Western blot analysis of ERK1/2 phosphorylation.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., H1975 or PC9) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Serum Starvation (Optional): To reduce basal levels of ERK1/2 phosphorylation, serum-starve the cells by replacing the growth medium with a serum-free medium for 12-24 hours prior to treatment.
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations (e.g., 0, 1, 2, 4 µM) in a serum-free or complete medium.
-
Incubation: Remove the medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for the desired time period (e.g., 24 hours).
II. Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add an appropriate volume (e.g., 100-150 µL) of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Cell Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
III. Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation (Phospho-ERK1/2): Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2, Thr202/Tyr204) diluted in 5% BSA/TBST (typically 1:1000 to 1:2000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk/TBST (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes and capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (Total ERK1/2): To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed for total ERK1/2.
-
Wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking step (Step 4).
-
Incubate the membrane with a primary antibody for total ERK1/2 diluted in 5% BSA/TBST (typically 1:1000 dilution) overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps (Steps 6-9).
-
-
Data Analysis: Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software (e.g., ImageJ). Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample to determine the relative activation of the ERK1/2 pathway.
References
- 1. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of ERK1/2 is required for the antimitotic activity of the resveratrol analogue 3,4,5,4'-tetramethoxystilbene (this compound) in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis of DMU-212 Treated Cells by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMU-212, a methylated analog of resveratrol (B1683913), has demonstrated potent anti-proliferative and antimitotic activities in various cancer cell lines.[1][2][3] Its mechanism of action involves the induction of cell cycle arrest, primarily at the G2/M phase, and the promotion of apoptosis.[2][3][4] This makes this compound a compound of significant interest in oncology research and drug development. One of the key methods to evaluate the efficacy of cell cycle-targeting drugs like this compound is through flow cytometric analysis of DNA content.
This document provides detailed application notes and protocols for the analysis of cell cycle distribution in cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry. Propidium iodide is a fluorescent intercalating agent that binds to DNA, and its fluorescence intensity is directly proportional to the amount of DNA within a cell.[5][6] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5]
Principle of the Assay
Cell cycle analysis by flow cytometry relies on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the cellular DNA.[5] Cells in the G0/G1 phase of the cell cycle have a normal diploid (2N) DNA content. As cells progress through the S phase, they synthesize DNA, resulting in a DNA content between 2N and 4N. Cells in the G2 and M phases have a tetraploid (4N) DNA content. By measuring the fluorescence intensity of a large population of PI-stained cells, a histogram can be generated that displays the distribution of cells in each phase of the cell cycle. Treatment with a cell cycle arresting agent like this compound is expected to cause an accumulation of cells in a specific phase, in this case, the G2/M phase.[3][4]
Data Presentation
The following tables summarize hypothetical yet representative quantitative data from a cell cycle analysis experiment using a human non-small cell lung cancer (NSCLC) cell line (e.g., H1975) treated with varying concentrations of this compound for 24 hours.
Table 1: Effect of this compound on Cell Cycle Distribution in H1975 Cells
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| 0.75 | 50.1 ± 2.8 | 18.2 ± 2.1 | 31.7 ± 2.9 |
| 1.5 | 35.8 ± 3.5 | 15.3 ± 1.9 | 48.9 ± 3.8 |
| 3.0 | 20.4 ± 2.2 | 10.1 ± 1.5 | 69.5 ± 4.1 |
| 6.0 | 12.1 ± 1.9 | 5.7 ± 1.1 | 82.2 ± 3.5 |
Table 2: Summary of IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H1975 | Non-Small Cell Lung Cancer | ~1.5 |
| PC9 | Non-Small Cell Lung Cancer | ~1.0 |
| A375 | Melanoma | 0.5 |
| Bro | Melanoma | 0.5 |
| MCF-7 | Breast Cancer | ~2.0 |
| A2780 | Ovarian Cancer | ~1.8 |
Experimental Protocols
This section provides a detailed methodology for the cell cycle analysis of this compound treated cells.
Materials and Reagents
-
Human cancer cell line (e.g., H1975 NSCLC cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes (12 x 75 mm)
-
Flow cytometer
Protocol for Cell Treatment
-
Cell Seeding: Seed the chosen cancer cells in 60 mm dishes at a density that will result in 70-80% confluency at the time of harvest (e.g., 5 x 10^5 cells/dish for H1975). Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 0.75, 1.5, 3, 6 µM) for 24 hours.[4] Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
Protocol for Cell Staining with Propidium Iodide
-
Cell Harvesting: After the 24-hour treatment period, collect the cells. For adherent cells, first collect the floating cells (which may be apoptotic) and then wash the dish with PBS. Add trypsin-EDTA to detach the adherent cells. Combine the detached cells with the previously collected floating cells.
-
Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[6][7]
-
Incubation: Incubate the cells in 70% ethanol for at least 30 minutes on ice.[6][7] For longer storage, cells can be kept at -20°C for several weeks.[8]
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them. Discard the ethanol and wash the pellet twice with PBS.[6][7] To ensure that only DNA is stained, resuspend the cell pellet in 50 µL of RNase A solution and incubate for 5 to 10 minutes at room temperature.[7]
-
PI Staining: Add 400 µL of PI staining solution to the cell suspension.[7] Mix well and incubate for 5 to 10 minutes at room temperature in the dark.[6][7]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect the data for at least 10,000 single-cell events. Use a dot plot of PI-Area versus PI-Width to gate out doublets and clumps.[7] The PI fluorescence should be collected on a linear scale.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for cell cycle analysis.
Caption: Proposed signaling pathway of this compound leading to G2/M cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for investigating the effects of this compound on the cell cycle of cancer cells. The dose-dependent increase in the G2/M population of cells treated with this compound confirms its role as a potent inducer of cell cycle arrest at this phase. This methodology can be adapted for various cell lines and is a fundamental assay in the preclinical evaluation of potential anti-cancer compounds. Careful execution of the protocol and accurate analysis of the flow cytometry data are crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Resveratrol analog trans 3,4,5,4'-tetramethoxystilbene (this compound) mediates anti-tumor effects via mechanism different from that of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols: In Vivo Administration of DMU-212 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMU-212, a methylated derivative of resveratrol (B1683913), is a promising anti-cancer agent with demonstrated antimitotic, anti-proliferative, antioxidant, and apoptosis-promoting activities.[1][2] It has shown efficacy in various cancer models, including ovarian, breast, liver, melanoma, and non-small cell lung cancer.[2][3] This document provides detailed application notes and protocols for the in vivo administration of this compound in a xenograft mouse model, a critical step in the preclinical evaluation of this compound. The protocols and data presented are compiled from published research to guide researchers in designing and executing their own in vivo studies.
Mechanism of Action
This compound exerts its anti-tumor effects through multiple mechanisms. It induces mitotic arrest and apoptosis, in part by activating the ERK1/2 signaling pathway.[1] In non-small cell lung cancer cells with EGFR mutations, this compound has been shown to inhibit tumor growth by targeting both AMPK and EGFR, leading to the downregulation of the PI3K/Akt and ERK signaling pathways.[3] The compound also induces G2/M phase cell cycle arrest by modulating the expression of proteins such as p21 and cyclin B1.[3] Furthermore, this compound can inhibit the activation of STAT3, a key transcription factor involved in tumor cell proliferation and survival.[3][4] Unlike its parent compound resveratrol, this compound promotes tubulin polymerization, suggesting a distinct mechanism of action.[4]
Signaling Pathway of this compound in EGFR-Mutant Non-Small Cell Lung Cancer
Caption: this compound signaling in EGFR-mutant NSCLC.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of this compound.
Table 1: In Vivo Xenograft Study Parameters
| Parameter | Details | Reference |
| Animal Model | 6-week-old SCID female mice (20-24 g) | [1] |
| Cancer Type | Ovarian Cancer Xenografts | [1][5] |
| Cell Line | A-2780 (human ovarian cancer cells) | [5] |
| Dosage | 50 mg/kg body weight | [1][5] |
| Administration Route | Oral gavage | [1] |
| Treatment Schedule | Three times a week for 14 days | [1] |
| Observed Outcome | Significantly lowered tumor burden compared to untreated controls | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Administration Route | Intragastric | Single dose | [6] |
| Dosage | 240 mg/kg | [6] | |
| Peak Plasma Concentration | Rapidly cleared within 1 hour | [6] | |
| Tissue Distribution | Detected in plasma, liver, kidney, lung, brain, small and large intestinal mucosa | [6] |
Experimental Protocols
I. Xenograft Mouse Model Establishment
This protocol provides a general framework for establishing a subcutaneous xenograft model. Specific cell numbers and growth times may need to be optimized for the cell line of interest.
Materials:
-
Cancer cell line of interest (e.g., A-2780 for ovarian cancer)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
4-6 week old immunocompromised mice (e.g., SCID or nude mice)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Harvest cells by trypsinization, neutralize with complete medium, and centrifuge at low speed (e.g., 1500 rpm for 3-5 minutes).
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in a known volume of sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio).
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to the desired number for injection (e.g., 3 x 10^6 cells in 100-200 µL). Keep cells on ice to maintain viability.
-
-
Animal Preparation and Tumor Cell Implantation:
-
Allow mice to acclimatize for at least one week before the experiment.
-
Anesthetize the mouse using an appropriate method.
-
Clean the injection site (typically the flank) with an antiseptic solution (e.g., 70% ethanol).
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
Monitor the mice for recovery from anesthesia and for any adverse reactions.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation a few days after injection.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined average volume (e.g., 50-100 mm³).
-
II. In Vivo Administration of this compound
This protocol is based on a published study using an ovarian cancer xenograft model.
Materials:
-
This compound compound
-
Vehicle for solubilizing this compound (e.g., corn oil, DMSO/saline mixture - vehicle choice should be optimized and tested for toxicity)
-
Oral gavage needles
-
Syringes
-
Balance for weighing mice
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated based on the average weight of the mice and the desired dosage (e.g., 50 mg/kg).
-
Ensure the formulation is homogenous before each administration.
-
-
Drug Administration:
-
Weigh each mouse before treatment to calculate the precise volume of the this compound formulation to be administered.
-
Administer the calculated volume of this compound or vehicle (for the control group) via oral gavage.
-
Follow the predetermined treatment schedule (e.g., three times a week for 14 days).
-
-
Monitoring and Data Collection:
-
Continue to monitor tumor growth by measuring tumor volume 2-3 times per week.
-
Monitor the body weight and overall health of the mice throughout the study. Note any signs of toxicity.
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting, PCR).
-
Experimental Workflow for In Vivo this compound Xenograft Study
Caption: Workflow for a xenograft mouse model study of this compound.
Conclusion
This compound is a potent anti-cancer agent with a multi-faceted mechanism of action. The protocols and data provided in these application notes offer a comprehensive guide for researchers to conduct in vivo studies using xenograft mouse models. Careful planning and execution of these experiments are crucial for further elucidating the therapeutic potential of this compound and advancing its development as a novel cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol analog trans 3,4,5,4'-tetramethoxystilbene (this compound) mediates anti-tumor effects via mechanism different from that of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits tumor growth in xenograft model of human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics in mice and growth-inhibitory properties of the putative cancer chemopreventive agent resveratrol and the synthetic analogue trans 3,4,5,4′-tetramethoxystilbene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Liposomal DMU-212 in 3D Cell Culture Models
Introduction
DMU-212 (3,4,5,4'-tetramethoxystilbene) is a synthetic, methylated analog of resveratrol (B1683913), a natural polyphenol known for its wide range of biological activities. This compound exhibits enhanced bioavailability and greater potency compared to its parent compound, demonstrating significant antimitotic, anti-proliferative, antioxidant, and pro-apoptotic properties.[1][2][3][4] Its therapeutic potential has been observed in various cancer models and other disease contexts.[5][6][7] However, the hydrophobicity of this compound and its insolubility in water present challenges for its clinical application, necessitating advanced drug delivery systems.[2][3]
Liposomal encapsulation of this compound (lipthis compound) offers a promising solution to overcome these limitations. Liposomes are biocompatible, non-toxic vesicles that can encapsulate hydrophobic drugs, improving their stability, solubility, and delivery to target sites.[8] The use of three-dimensional (3D) cell culture models, such as spheroids, provides a more physiologically relevant environment for testing therapeutics compared to traditional 2D monolayers.[8] These models better mimic the complex cell-cell interactions, nutrient gradients, and drug penetration challenges of in vivo tissues.[9][10]
These application notes provide an overview of the utility of lipthis compound in 3D cell culture models, detailing its mechanism of action and providing protocols for its preparation and application.
Mechanism of Action & Signaling Pathways
This compound modulates multiple critical signaling pathways involved in cell proliferation, survival, and differentiation. Its effects are pleiotropic, targeting various components of cellular signaling cascades.
-
Anti-Cancer Pathways: In cancer cells, particularly non-small cell lung cancer (NSCLC), this compound has been shown to activate the AMPK pathway while inhibiting EGFR-mediated signaling.[6] Activation of AMPK, a key energy sensor, leads to the downregulation of mTOR and S6 phosphorylation, subsequently inducing cell cycle arrest.[6] Concurrently, this compound inhibits the phosphorylation of EGFR and its downstream effectors PI3K, Akt, and ERK, suppressing proliferation.[6] It also induces G2/M phase cell cycle arrest and triggers a mitochondrial apoptotic pathway.[5][6][7]
-
Steroidogenesis Pathway: In a 3D model of human ovarian granulosa cells, lipthis compound was found to increase the secretion of estradiol (B170435) and progesterone. This effect is achieved by upregulating the expression of key genes involved in steroid synthesis, such as StAR (Steroidogenic Acute Regulatory Protein) and CYP19A1 (Aromatase).[2][3]
-
Osteogenic Differentiation Pathway: Lipthis compound has been shown to promote the osteogenic differentiation of human granulosa cells in a 3D spheroid model.[11][12] RNA sequencing analysis revealed the upregulation of genes associated with the Wnt/β-catenin signaling pathway, a critical regulator of osteoblast differentiation.[11][13]
Data Presentation
Table 1: Physicochemical Characteristics of Liposomal this compound (lipthis compound) Data sourced from a study on lipthis compound used in a 3D primary culture model of human ovarian granulosa cells.[11]
| Parameter | Value |
| Z-Average (Size) | ~115 nm |
| Polydispersity Index (PDI) | 0.054 ± 0.001 |
| Zeta Potential | -52.3 mV |
| Encapsulation Efficiency | ~20% |
Table 2: Effects of lipthis compound on Gene Expression and Cellular Function in 3D Granulosa Cell Spheroids
| Application | Key Finding | Target Genes/Proteins | Quantitative Change | Reference |
| Osteogenic Differentiation | Promotion of osteoblastic phenotype | Alkaline Phosphatase (ALP) | ~4-fold increase in activity | [11][13] |
| Modulation of Wnt/β-catenin pathway | JUN | +2.82 fold change (p=0.003) | [11][12] | |
| AXIN1 | +3.02 fold change (p=0.03) | [11][12] | ||
| FYN | +3.30 fold change (p=0.01) | [11][12] | ||
| Steroidogenesis | Increased hormone secretion | Estradiol & Progesterone | Dose-dependent increase | [2][3] |
| Upregulation of steroidogenic genes | StAR, CYP19A1, CYP11A1, etc. | Significant increase in mRNA levels | [2][3] |
Signaling Pathway and Workflow Diagrams
Caption: this compound anti-cancer signaling pathways.
Caption: lipthis compound modulation of Wnt/β-catenin signaling.
Caption: Experimental workflow for lipthis compound in 3D models.
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound (lipthis compound) This protocol is adapted from the thin-film hydration method followed by extrusion.[2][3]
Materials:
-
This compound powder
-
Phospholipids (e.g., DPPC, Cholesterol, DSPE-PEG)
-
Chloroform (B151607) or other suitable organic solvent
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Method:
-
Dissolve this compound and lipids in chloroform in a round-bottom flask at the desired molar ratio.
-
Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film by adding the hydration buffer. Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
For size homogenization, subject the MLV suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Extrude the liposome suspension through the membrane 11-21 times to produce small unilamellar vesicles (SUVs) of a uniform size.
-
Store the resulting lipthis compound suspension at 4°C. Characterize for size, polydispersity index, and encapsulation efficiency.
Protocol 2: 3D Spheroid Formation (Low-Attachment Plate Method) This is a general protocol for forming spheroids from a single-cell suspension.[14][15]
Materials:
-
Cells of interest (e.g., cancer cell line, primary granulosa cells)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Hemocytometer or automated cell counter
Method:
-
Culture cells in standard 2D flasks to ~80% confluency.
-
Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the suspension, discard the supernatant, and resuspend the cell pellet in fresh medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired density (e.g., 1,000-10,000 cells per 100 µL).
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate briefly (e.g., 300 x g for 3 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate under standard culture conditions (37°C, 5% CO2). Spheroids will typically form within 24-72 hours.
Protocol 3: Treatment and Analysis of 3D Spheroids
Materials:
-
Pre-formed spheroids in ULA plates
-
lipthis compound stock solution
-
Complete culture medium
-
Reagents for downstream analysis (e.g., viability assay, lysis buffer, ELISA kits)
Method:
-
Treatment:
-
Prepare serial dilutions of lipthis compound in complete culture medium to achieve the desired final concentrations. Also prepare a vehicle control (empty liposomes).
-
Carefully remove a portion of the medium from each well (e.g., 50 µL) and replace it with an equal volume of the lipthis compound or control solution.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
Cell Viability Assessment (e.g., CellTiter-Glo® 3D): [2][3]
-
After treatment, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions (typically in a 1:1 ratio with the culture medium volume).
-
Mix well by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Gene/Protein Expression Analysis:
-
Collect spheroids from each well by gentle pipetting.
-
Wash with cold PBS.
-
Lyse the spheroids using an appropriate lysis buffer (e.g., RIPA for protein, TRIzol for RNA).
-
Proceed with standard protocols for RNA isolation and RT-qPCR or protein quantification and Western blotting.
-
-
Hormone Secretion Assay (ELISA): [2][3]
-
After the treatment period, carefully collect the culture supernatant from each well without disturbing the spheroid.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform ELISA for the hormone of interest (e.g., estradiol, progesterone) according to the kit manufacturer's protocol.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Steroidogenic activity of liposomal methylated resveratrol analog 3,4,5,4'-tetramethoxystilbene (this compound) in human luteinized granulosa cells in a primary three-dimensional in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidogenic activity of liposomal methylated resveratrol analog 3,4,5,4′-tetramethoxystilbene (this compound) in human luteinized granulosa cells in a primary three-dimensional in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of the chemopreventive agent resveratrol and its synthetic analog trans 3,4,5,4'-tetramethoxystilbene (this compound) on adenoma development in the Apc(Min+) mouse and cyclooxygenase-2 in human-derived colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analyzing Liposomal Drug Delivery Systems in Three-Dimensional Cell Culture Models Using MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomal drug delivery in an in vitro 3D bone marrow model for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Liposomal this compound on the Differentiation of Human Ovarian Granulosa Cells in a Primary 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 3D Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. SPHEROID BASED APPROACHES FOR DRUG SCREENING – faCellitate [facellitate.com]
Application Notes and Protocols for Measuring Gene Expression in Response to DMU-212 Treatment using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMU-212, a methylated derivative of resveratrol, has demonstrated significant potential as an anticancer agent due to its antimitotic, anti-proliferative, antioxidant, and apoptosis-promoting properties.[1][2] This compound exerts its effects by modulating multiple signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of the PI3K/Akt/mTOR and ERK1/2 pathways.[1][3] Furthermore, this compound has been shown to suppress the activation of key transcription factors such as NF-κB and STAT3, leading to the altered expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis.[4]
This document provides a detailed protocol for utilizing reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze changes in gene expression in response to this compound treatment. RT-qPCR is a highly sensitive and specific technique for quantifying mRNA levels, making it an ideal tool for validating the molecular mechanisms of drug action.[5][6]
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., human breast cancer MDA-MB-435 or MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 1-50 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cellular stress.
-
Treatment: When cells reach the desired confluency, replace the existing medium with fresh medium containing various concentrations of this compound or a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) before harvesting for RNA extraction.
RNA Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the wells by adding 1 mL of a suitable lysis reagent (e.g., TRIzol).
-
RNA Isolation: Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent. This typically involves phase separation with chloroform (B151607) and precipitation with isopropanol.
-
RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry briefly, and resuspend in nuclease-free water.
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 indicates pure RNA.
-
Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using a bioanalyzer. Two distinct bands corresponding to 28S and 18S ribosomal RNA should be visible.
-
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a sterile, nuclease-free tube, combine the following components:
-
1 µg of total RNA
-
1 µL of oligo(dT) primers (50 µM) or random hexamers (50 ng/µL)
-
1 µL of 10 mM dNTP mix
-
Nuclease-free water to a final volume of 13 µL
-
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare a master mix containing:
-
4 µL of 5X First-Strand Buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNase inhibitor
-
1 µL of Reverse Transcriptase (e.g., SuperScript III)
-
-
Incubation: Add 7 µL of the master mix to the RNA/primer mixture, mix gently, and incubate at 50°C for 60 minutes.
-
Inactivation: Inactivate the reverse transcriptase by heating to 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers for your target genes and at least two reference (housekeeping) genes (e.g., GAPDH, ACTB, B2M). Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and produce an amplicon of 100-200 base pairs.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each reaction, combine:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a typical thermal profile:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis: To verify the specificity of the amplified product.
-
Data Presentation
The quantitative data from the RT-qPCR experiment should be organized into a clear and structured table for easy comparison of gene expression changes across different treatment conditions.
| Target Gene | Treatment Group | Normalized Ct (ΔCt) | Fold Change (2^-ΔΔCt) | P-value |
| Cell Cycle | ||||
| CDKN1A (p21) | Vehicle Control | 2.5 ± 0.2 | 1.0 | - |
| This compound (10 µM) | 1.8 ± 0.15 | 2.6 | <0.05 | |
| This compound (25 µM) | 1.2 ± 0.2 | 4.9 | <0.01 | |
| CCNB1 (Cyclin B1) | Vehicle Control | 3.1 ± 0.3 | 1.0 | - |
| This compound (10 µM) | 3.9 ± 0.25 | 0.4 | <0.05 | |
| This compound (25 µM) | 4.5 ± 0.3 | 0.2 | <0.01 | |
| Apoptosis | ||||
| BCL2 | Vehicle Control | 4.2 ± 0.4 | 1.0 | - |
| This compound (10 µM) | 5.1 ± 0.3 | 0.5 | <0.05 | |
| This compound (25 µM) | 5.9 ± 0.4 | 0.2 | <0.01 | |
| BAX | Vehicle Control | 3.8 ± 0.2 | 1.0 | - |
| This compound (10 µM) | 3.1 ± 0.25 | 2.1 | <0.05 | |
| This compound (25 µM) | 2.5 ± 0.3 | 4.9 | <0.01 | |
| Angiogenesis | ||||
| VEGFA | Vehicle Control | 5.5 ± 0.5 | 1.0 | - |
| This compound (10 µM) | 6.4 ± 0.4 | 0.5 | <0.05 | |
| This compound (25 µM) | 7.2 ± 0.5 | 0.3 | <0.01 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions. Data are presented as mean ± standard deviation.
Mandatory Visualizations
Experimental Workflow
Caption: RT-qPCR experimental workflow.
Data Analysis Workflow
Caption: ΔΔCt method for data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4,5,4′-trans-tetramethoxystilbene (this compound) modulates the activation of NF-κB, AP-1, and STAT3 transcription factors in rat liver carcinogenesis induced by initiation-promotion regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin Treatment of Cancer Cells Impairs Reverse Transcription and Affects the Interpretation of RT-qPCR Results | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 6. elearning.unite.it [elearning.unite.it]
Application Notes and Protocols for Tubulin Polymerization Assay with DMU-212
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are fundamental for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The critical role of microtubule dynamics in mitosis makes them a key target for the development of anticancer therapeutics. Compounds that interfere with tubulin polymerization can be broadly categorized as microtubule-stabilizing agents or microtubule-destabilizing agents.
DMU-212 (trans-3,4,5,4'-tetramethoxystilbene) is a synthetic analog of resveratrol (B1683913) that has demonstrated potent anti-proliferative and pro-apoptotic activities in various cancer cell lines. Mechanistic studies have identified this compound as a microtubule-destabilizing agent that inhibits tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[1] This interference with microtubule dynamics leads to a cell cycle arrest in the G2/M phase, activation of apoptotic signaling pathways, and ultimately, cancer cell death.[2][3]
These application notes provide a comprehensive guide for researchers to assess the in vitro effects of this compound on tubulin polymerization using established biochemical assays. Detailed protocols for both turbidity-based and fluorescence-based assays are provided, along with information on data analysis and interpretation.
Data Presentation
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Lymphoblastic | 0.22 |
| HL-60(TB) | Promyelocytic | 0.18 |
| K-562 | Myelogenous | 0.20 |
| MOLT-4 | Lymphoblastic | 0.18 |
| RPMI-8226 | Myeloma | 0.25 |
| SR | Lymphoblastic | 0.15 |
| Non-Small Cell Lung | ||
| A549/ATCC | Carcinoma | >100 |
| EKVX | Adenocarcinoma | 0.20 |
| HOP-62 | Adenocarcinoma | 0.22 |
| HOP-92 | Adenocarcinoma | 0.24 |
| NCI-H226 | Squamous Cell | 0.25 |
| NCI-H23 | Adenocarcinoma | 0.21 |
| NCI-H322M | Bronchioalveolar | 0.28 |
| NCI-H460 | Large Cell | 0.20 |
| NCI-H522 | Squamous Cell | 0.24 |
| Colon Cancer | ||
| COLO 205 | Adenocarcinoma | 0.19 |
| HCT-116 | Adenocarcinoma | 0.20 |
| HCT-15 | Adenocarcinoma | 0.22 |
| HT29 | Adenocarcinoma | 0.21 |
| KM12 | Adenocarcinoma | 0.20 |
| SW-620 | Adenocarcinoma | 0.20 |
| CNS Cancer | ||
| SF-268 | Glioblastoma | 0.30 |
| SF-295 | Glioblastoma | 0.25 |
| SF-539 | Glioblastoma | 0.26 |
| SNB-19 | Glioblastoma | 0.24 |
| SNB-75 | Astrocytoma | 0.28 |
| U251 | Glioblastoma | 0.29 |
| Melanoma | ||
| LOX IMVI | Amelanotic | 0.19 |
| MALME-3M | - | 0.21 |
| M14 | Amelanotic | 0.20 |
| SK-MEL-2 | - | 0.23 |
| SK-MEL-28 | - | 0.25 |
| SK-MEL-5 | - | 0.22 |
| UACC-257 | - | 0.21 |
| UACC-62 | - | 0.20 |
| Ovarian Cancer | ||
| IGROV1 | Adenocarcinoma | 0.24 |
| OVCAR-3 | Adenocarcinoma | 0.26 |
| OVCAR-4 | Adenocarcinoma | 0.28 |
| OVCAR-5 | Adenocarcinoma | 0.30 |
| OVCAR-8 | Adenocarcinoma | 0.25 |
| SK-OV-3 | Adenocarcinoma | 0.32 |
| Renal Cancer | ||
| 786-0 | Adenocarcinoma | 0.25 |
| A498 | Adenocarcinoma | 0.28 |
| ACHN | Adenocarcinoma | 0.30 |
| CAKI-1 | Clear Cell | 0.27 |
| RXF 393 | - | 0.29 |
| SN12C | - | 0.26 |
| TK-10 | - | 0.31 |
| UO-31 | - | 0.28 |
| Prostate Cancer | ||
| PC-3 | Adenocarcinoma | 0.24 |
| DU-145 | Adenocarcinoma | 0.26 |
| Breast Cancer | ||
| MCF7 | Adenocarcinoma | 0.22 |
| MDA-MB-231/ATCC | Adenocarcinoma | 0.20 |
| HS 578T | Ductal Carcinoma | 0.25 |
| BT-549 | Ductal Carcinoma | 0.28 |
| T-47D | Ductal Carcinoma | 0.30 |
| MDA-MB-435 | Melanoma (misidentified) | 0.18 |
Data extracted from the NCI-60 human tumor cell line screen.
Experimental Protocols
Two primary methods for in vitro tubulin polymerization assays are described below. It is recommended to perform a pilot experiment to determine the optimal concentration range for this compound.
Protocol 1: Turbidity-Based Tubulin Polymerization Assay
This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.
Materials:
-
Lyophilized tubulin protein (>97% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine or Nocodazole for inhibition)
-
Vehicle control (DMSO)
-
Pre-chilled 96-well clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Prepare a 10 mM GTP stock solution in General Tubulin Buffer.
-
Prepare a working solution of this compound by diluting the stock solution in General Tubulin Buffer. Prepare a serial dilution to test a range of concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare working solutions of positive and vehicle controls.
-
-
Assay Setup:
-
On ice, prepare the tubulin polymerization mix. For a 100 µL final reaction volume, this typically contains tubulin (final concentration 3 mg/mL), General Tubulin Buffer, GTP (final concentration 1 mM), and glycerol (final concentration 10%).
-
Pipette 10 µL of the 10x concentrated this compound working solutions, positive control, or vehicle control into the wells of a pre-chilled 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time for each concentration of this compound and controls.
-
The rate of polymerization can be determined from the slope of the linear phase of the polymerization curve.
-
The maximal level of polymerization is the plateau of the curve.
-
To determine the IC50 for inhibition of polymerization, plot the maximal polymerization level or the polymerization rate against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
-
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This assay utilizes a fluorescent reporter that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.
Materials:
-
Tubulin polymerization assay kit (containing tubulin, GTP, fluorescence reporter, and buffers)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Paclitaxel)
-
Vehicle control (DMSO)
-
Pre-chilled 96-well black plates
-
Temperature-controlled fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare all reagents according to the manufacturer's instructions provided with the assay kit.
-
Prepare a serial dilution of this compound in the appropriate assay buffer. Ensure the final DMSO concentration remains low (<1%).
-
Prepare working solutions of positive and vehicle controls.
-
-
Assay Setup:
-
Set up the reactions on ice in a 96-well black plate as described in the kit protocol. Typically, this involves adding the tubulin, buffer, GTP, and fluorescent reporter to each well.
-
Add the desired concentrations of this compound, positive control, or vehicle control to the respective wells.
-
-
Data Acquisition:
-
Transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for DAPI-based reporters) every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
Analyze the data similarly to the turbidity-based assay to determine the rate and extent of polymerization and to calculate the IC50 value for this compound.
-
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Resveratrol analog trans 3,4,5,4'-tetramethoxystilbene (this compound) mediates anti-tumor effects via mechanism different from that of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effects of the metabolic products of the resveratrol analogue, this compound: structural requirements for potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Anti-Angiogenic Effects of DMU-212 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMU-212, a methylated analog of resveratrol (B1683913), has demonstrated significant potential as an anti-cancer agent due to its antimitotic, anti-proliferative, and apoptosis-promoting activities.[1][2] A key aspect of its anti-tumor efficacy lies in its anti-angiogenic properties, the ability to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3][4][5] In vitro studies have shown that this compound effectively suppresses key processes in angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells.[3]
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-angiogenic effects of this compound in an in vitro setting, specifically using Human Umbilical Vein Endothelial Cells (HUVECs), a common model for studying angiogenesis.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various aspects of angiogenesis in HUVECs as reported in the literature.
Table 1: Effect of this compound on VEGF-Stimulated HUVEC Proliferation
| Treatment Duration | This compound Concentration (µmol/L) | Inhibition of Proliferation | IC50 Value (µmol/L) |
| 48 hours | 5 - 80 | Concentration-dependent | ~20 |
Data extracted from studies on VEGF-stimulated HUVEC proliferation using an MTT assay.[3][6]
Table 2: Summary of this compound Effects on HUVEC Migration and Tube Formation
| Assay | This compound Concentration (µmol/L) | Observed Effect |
| Cell Migration Assay | 5 - 80 | Concentration-dependent inhibition of VEGF-induced migration |
| Capillary-like Tube Formation | 5 - 80 | Concentration-dependent inhibition of capillary-like structure formation |
Qualitative and semi-quantitative data from in vitro angiogenesis assays.[3][6]
Key Experimental Protocols
Detailed methodologies for the core in vitro assays to evaluate the anti-angiogenic properties of this compound are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol is designed to quantify the effect of this compound on the proliferation of HUVECs stimulated with Vascular Endothelial Growth Factor (VEGF).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., M199) supplemented with fetal bovine serum (FBS)
-
VEGF
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HUVECs into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 6-8 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µmol/L) in the presence of a pro-angiogenic stimulus like VEGF (e.g., 10 ng/mL) for 24 to 48 hours.[6]
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Endothelial Cell Migration Assay (Transwell Assay)
This protocol assesses the impact of this compound on the directional migration of HUVECs towards a chemoattractant.
Materials:
-
HUVECs
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Medium containing VEGF as a chemoattractant
-
This compound
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
Pre-coat the upper surface of the Transwell inserts with a suitable extracellular matrix protein (e.g., gelatin).
-
Resuspend HUVECs in a serum-free medium containing different concentrations of this compound.
-
Seed the HUVEC suspension into the upper chamber of the Transwell inserts.
-
Fill the lower chamber with a medium containing VEGF to act as a chemoattractant.
-
Incubate the plate for 4-6 hours at 37°C to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol (B129727) and stain with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
Capillary-like Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of three-dimensional, capillary-like structures by HUVECs on a basement membrane matrix.
Materials:
-
HUVECs
-
Matrigel or a similar basement membrane matrix
-
96-well plates
-
This compound
-
VEGF (optional, as a stimulus)
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.[7]
-
Harvest HUVECs and resuspend them in a medium containing various concentrations of this compound.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate for 4-12 hours at 37°C to allow for tube formation.
-
Visualize and photograph the formation of capillary-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of loops.
Apoptosis Assay (TUNEL Assay)
This protocol is for detecting DNA fragmentation associated with apoptosis in HUVECs treated with this compound.
Materials:
-
HUVECs cultured on coverslips or chamber slides
-
This compound
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Fluorescence microscope
Procedure:
-
Culture HUVECs on coverslips or in chamber slides and treat with this compound (e.g., 20 µmol/L) for 24 or 48 hours.[6]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution of Triton X-100 in sodium citrate.
-
Perform the TUNEL staining according to the manufacturer's instructions, which typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase and fluorescently labeled dUTPs.
-
Counterstain the cell nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
Western Blot Analysis of Signaling Proteins
This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the VEGFR2 signaling pathway.
Materials:
-
HUVECs
-
This compound
-
VEGF
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against total and phosphorylated forms of VEGFR2, c-Src, FAK, Erk1/2, Akt, mTOR, and p70S6K.[3]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Culture and treat HUVECs with this compound and/or VEGF for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its in vitro assessment.
Caption: VEGFR2 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for assessing anti-angiogenic compounds.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trans-3,4,5,4'-tetramethoxystilbene, a resveratrol analog, potently inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Gene expression profiling of this compound-induced apoptosis and anti-angiogenesis in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
Methods for Evaluating Apoptosis Induction by DMU-212: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMU-212, a methylated analog of resveratrol (B1683913), has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. Its mechanism of action involves the induction of programmed cell death, or apoptosis, through multiple signaling pathways. This document provides detailed application notes and experimental protocols for the comprehensive evaluation of apoptosis induced by this compound. The methodologies described herein are essential for researchers investigating the anti-cancer properties of this compound and similar compounds.
This compound is known to trigger the intrinsic (mitochondrial) pathway of apoptosis, characterized by changes in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase cascades. Furthermore, it has been shown to modulate the expression of key apoptosis-regulating proteins, such as the Bcl-2 family members. Accurate and reproducible methods are crucial for quantifying these apoptotic events and elucidating the precise molecular mechanisms of this compound.
The following sections present a summary of quantitative data on the effects of this compound's active metabolite, DMU-214, detailed protocols for key apoptosis assays, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
Note: Direct quantitative data for this compound is limited in the available literature. The following tables summarize representative quantitative data for its potent metabolite, 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214), which exhibits similar and often more potent pro-apoptotic effects.
Table 1: Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | Treatment (DMU-214) | Incubation Time | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Ovarian Cancer (A-2780) | 0.125 µM | 24h | Data Not Available | Data Not Available |
| 0.250 µM | 24h | Data Not Available | Data Not Available | |
| Ovarian Cancer (SKOV-3) | 0.125 µM | 24h | Data Not Available | Data Not Available |
| 0.250 µM | 24h | Data Not Available | Data Not Available | |
| Reference | [1] | [1] |
A study on the related compound Diphyllin methyl ether showed a significant increase in early (6.70%) and late (10.38%) apoptotic A375 cells compared to control (1.03% and 4.22%, respectively) after 24h treatment, illustrating the type of data generated by this assay.[2]
Table 2: Caspase Activity Assays
| Cell Line | Treatment (DMU-214) | Assay | Fold Increase vs. Control |
| Tongue Cancer (SCC-25) | 2.5 µM | Caspase-9 | ~1.3-1.35 |
| 5.0 µM | Caspase-9 | ~1.3-1.35 | |
| 2.5 µM | Caspase-3/7 | ~1.4-1.45 | |
| 5.0 µM | Caspase-3/7 | ~1.4-1.45 | |
| Tongue Cancer (CAL-27) | 2.5 µM | Caspase-9 | ~1.35 |
| 5.0 µM | Caspase-9 | ~1.55 | |
| 2.5 µM | Caspase-3/7 | ~1.4-1.45 | |
| 5.0 µM | Caspase-3/7 | ~1.4-1.45 | |
| Reference | [3] |
Table 3: Western Blot Analysis of Apoptosis-Related Proteins
| Cell Line | Treatment | Protein | Change in Expression | Bax/Bcl-2 Ratio |
| Vascular Endothelial Cells | This compound | Bcl-2 | Down-regulated | Increased |
| Breast Cancer Cells | This compound | Anti-apoptotic proteins | Reduced | Increased |
| Reference | [4][5] | [4][5] |
Quantitative densitometric analysis of Western blots is used to determine the fold change in the Bax/Bcl-2 ratio. For example, in U87MG cells treated with another compound, the Bax/Bcl-2 ratio was increased by 121% and 249% at different concentrations.[6]
Table 4: Mitochondrial Membrane Potential (ΔΨm) Assay
| Cell Line | Treatment | Assay | Change in Red/Green Fluorescence Ratio |
| Ovarian Cancer (OVCAR-3) | DMU-214 | JC-1 Assay | Decrease (indicative of depolarization) |
| Reference | [7] |
A decrease in the red/green fluorescence ratio of the JC-1 dye is a hallmark of mitochondrial membrane depolarization and apoptosis.[8]
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density of 2-5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate excitation and emission filters for the chosen fluorochromes (e.g., FITC and PI).
-
Collect data for at least 10,000 events per sample.
-
Gate the cell populations to distinguish:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Caspase-3/7, -8, and -9 Activity Assays
This protocol uses luminogenic caspase substrates to measure the activity of key initiator (caspase-8, -9) and executioner (caspase-3/7) caspases.
Materials:
-
Caspase-Glo® 3/7, 8, and 9 Assay Systems (or equivalent)
-
White-walled 96-well plates
-
This compound stock solution
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of active caspase.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity by normalizing the readings of the this compound-treated samples to the vehicle control.
-
Western Blotting for Bax and Bcl-2 Expression
This technique is used to quantify the relative expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands using image analysis software.
-
Normalize the expression of Bax and Bcl-2 to the loading control.
-
Calculate the Bax/Bcl-2 ratio for each treatment condition.
-
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential, a key indicator of early apoptosis.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Black clear-bottom 96-well plates
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a black clear-bottom 96-well plate.
-
Treat cells with this compound as described previously. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS.
-
Add pre-warmed PBS or culture medium to the wells.
-
Measure the fluorescence using a fluorescence microscope or a multi-well plate reader.
-
Red fluorescence (J-aggregates): Excitation ~585 nm, Emission ~590 nm.
-
Green fluorescence (JC-1 monomers): Excitation ~514 nm, Emission ~529 nm.
-
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each sample.
-
A decrease in the red/green ratio indicates mitochondrial membrane depolarization.
-
Signaling Pathways
This compound induces apoptosis primarily through the intrinsic pathway, which is initiated by intracellular stress signals and converges on the mitochondria.
References
- 1. 3′-hydroxy-3,4,5,4′-tetramethoxystilbene, the metabolite of resveratrol analogue this compound, inhibits ovarian cancer cell growth in vitro and in a mice xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced biological activity of liposomal methylated resveratrol analog 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214) in 3D patient-derived ovarian cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene expression profiling of this compound-induced apoptosis and anti-angiogenesis in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for DMU-212 in In Vivo Ovarian Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DMU-212, a promising anti-cancer agent, in preclinical in vivo studies of ovarian cancer. The information compiled here is based on published research and is intended to guide the design and execution of similar experiments.
Introduction
This compound (3,4,5,4′-tetramethoxystilbene) is a methylated analog of resveratrol (B1683913) with demonstrated antimitotic, anti-proliferative, antioxidant, and apoptosis-promoting activities.[1][2] It has shown significant potential in inhibiting the growth of various cancer cell lines, including ovarian cancer.[3] Preclinical in vivo studies have substantiated these findings, indicating that this compound can suppress tumor growth in animal models of human ovarian cancer.[4]
A key aspect of this compound's activity is its metabolism to 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), a metabolite that exhibits even greater cytotoxic and pro-apoptotic effects in ovarian cancer cells than the parent compound.[1][5] This suggests that this compound may act as a prodrug, with its metabolite being a primary driver of its anti-tumor efficacy.
This document outlines the established in vivo dosage and administration of this compound and its active metabolite, DMU-214, in ovarian cancer xenograft models. It also details the experimental protocols for conducting such studies and visualizes the key signaling pathways involved in their mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound and DMU-214 in ovarian cancer models.
Table 1: In Vivo Dosage and Administration of this compound
| Parameter | Description | Reference |
| Compound | This compound | [4] |
| Animal Model | SCID (Severe Combined Immunodeficient) mice | [4] |
| Cancer Cell Line | A-2780 (human ovarian cancer) | [4] |
| Dosage | 50 mg/kg body weight | [4] |
| Administration Route | Oral gavage | [2] |
| Treatment Schedule | Three times a week for 14 days | [2] |
| Reported Outcome | Significant suppression of tumor growth | [4] |
Table 2: In Vivo Dosage and Administration of DMU-214
| Parameter | Description | Reference |
| Compound | DMU-214 (metabolite of this compound) | [5] |
| Animal Model | SCID (Severe Combined Immunodeficient) mice | [5] |
| Cancer Cell Line | A-2780 (human ovarian cancer) | [5] |
| Dosage | 40 mg/kg body weight | [5] |
| Administration Route | Intraperitoneal injection (assumed based on common practice for metabolites) | |
| Treatment Schedule | Three times a week | [5] |
| Reported Outcome | Significantly lower tumor growth compared to untreated controls | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in in vivo ovarian cancer studies.
Ovarian Cancer Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model of human ovarian cancer in immunodeficient mice.
Materials:
-
A-2780 human ovarian cancer cells
-
SCID mice (female, 6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture A-2780 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Pellet Resuspension: Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Subcutaneous Injection: Anesthetize the SCID mice. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Preparation and Administration of this compound (Oral Gavage)
This protocol outlines the preparation of this compound for oral administration to mice. Due to its lipophilic nature, a suspension is required.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water containing 0.2% (v/v) Tween-80 (or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for lipophilic compounds)
-
Sterile water
-
Weighing scale and spatula
-
Mortar and pestle
-
Homogenizer or sonicator
-
Oral gavage needles (20-22 gauge)
-
Syringes
Procedure:
-
Vehicle Preparation: Prepare the chosen vehicle under sterile conditions. For a CMC-based vehicle, slowly add CMC to the water while stirring, then add Tween-80 and mix until a homogenous suspension is formed.
-
This compound Weighing: Calculate the required amount of this compound based on the dosage (50 mg/kg) and the number and weight of the mice.
-
Suspension Preparation:
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing.
-
Homogenize or sonicate the suspension to ensure a uniform particle size and prevent settling.
-
-
Oral Administration:
-
Administer the this compound suspension to the mice using an appropriate-sized oral gavage needle. The volume should not exceed 10 mL/kg body weight.
-
Follow the treatment schedule of administration three times a week.
-
Signaling Pathways and Mechanism of Action
This compound and its metabolite DMU-214 exert their anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest. The specific pathways activated can differ between ovarian cancer cell lines.
This compound/DMU-214 Signaling in Ovarian Cancer
The following diagram illustrates the proposed signaling pathways for this compound and DMU-214 in A-2780 and SKOV-3 ovarian cancer cells.
Caption: this compound/DMU-214 induced apoptosis pathways in ovarian cancer cells.
Experimental Workflow for In Vivo Studies
The logical flow of an in vivo study investigating the efficacy of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound in vivo ovarian cancer study.
Conclusion
This compound and its active metabolite, DMU-214, represent a promising therapeutic strategy for ovarian cancer. The provided dosages, protocols, and mechanistic insights are intended to facilitate further research into these compounds. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable data in preclinical in vivo studies. Future investigations should aim to further elucidate the complete signaling network of this compound and to explore its efficacy in a wider range of ovarian cancer models, including patient-derived xenografts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits tumor growth in xenograft model of human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3′-hydroxy-3,4,5,4′-tetramethoxystilbene, the metabolite of resveratrol analogue this compound, inhibits ovarian cancer cell growth in vitro and in a mice xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMU-212 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the synergistic anti-cancer effects of DMU-212, a methylated resveratrol (B1683913) analogue, in combination with conventional chemotherapy agents. The protocols are based on established experimental designs and data from studies on closely related resveratrol analogues, providing a strong framework for research and development.
Introduction
This compound (trans-3,4,5,4'-tetramethoxystilbene) is a promising anti-cancer agent that has demonstrated potent antimitotic, anti-proliferative, and apoptosis-promoting activities in a variety of cancer cell lines, including breast, ovarian, melanoma, and non-small cell lung cancer.[1][2][3] Its mechanism of action involves the induction of G2/M phase cell cycle arrest and the modulation of key signaling pathways, such as ERK1/2, STAT3, and AMPK/PI3K/Erk.[1][2][4] Preclinical evidence suggests that combining this compound with standard chemotherapeutic drugs, such as platinum-based agents, can lead to synergistic cytotoxicity and overcome drug resistance.
This document outlines detailed protocols for evaluating the synergistic effects of this compound in combination with carboplatin (B1684641) in an ovarian cancer cell line model.
Data Presentation: Synergistic Effects of this compound and Carboplatin on Ovarian Cancer Cells
The following tables summarize representative quantitative data from a study on the combination of 2-methoxyestradiol (B1684026) (2-ME), a compound structurally related to this compound's metabolic derivatives, with carboplatin in the SKOV-3 human ovarian cancer cell line.[1] These data illustrate the potential synergistic effects that can be investigated for a this compound and carboplatin combination.
Table 1: Cell Viability Inhibition in SKOV-3 Cells (MTT Assay)
| Treatment Group | Concentration | Mean Inhibition Rate (%) ± SD |
| Control | - | 0 ± 0 |
| This compound (proposed) | 5 µM | Data to be determined |
| Carboplatin | 20 µM | 35.2 ± 2.1 |
| This compound + Carboplatin | 5 µM + 20 µM | 68.5 ± 3.4 |
This table is a template based on expected synergistic outcomes. Actual data for this compound needs to be experimentally determined.
Table 2: Apoptosis Rate in SKOV-3 Cells (Flow Cytometry)
| Treatment Group | Concentration | Apoptosis Rate (%) ± SD |
| Control | - | 4.5 ± 0.5 |
| This compound (proposed) | 5 µM | Data to be determined |
| Carboplatin | 20 µM | 18.9 ± 1.2 |
| This compound + Carboplatin | 5 µM + 20 µM | 45.3 ± 2.8 |
This table is a template based on expected synergistic outcomes. Actual data for this compound needs to be experimentally determined.
Table 3: Relative mRNA Expression of Apoptosis-Related Genes (RT-PCR)
| Treatment Group | Concentration | Bax/Bcl-2 Ratio | Caspase-3 (fold change) |
| Control | - | 1.0 | 1.0 |
| This compound (proposed) | 5 µM | Data to be determined | Data to be determined |
| Carboplatin | 20 µM | 2.8 | 2.5 |
| This compound + Carboplatin | 5 µM + 20 µM | 6.2 | 5.8 |
This table is a template based on expected synergistic outcomes. Actual data for this compound needs to be experimentally determined.
Experimental Protocols
The following are detailed protocols for the key experiments to assess the synergistic effects of this compound and carboplatin.
Cell Culture
The SKOV-3 human ovarian adenocarcinoma cell line can be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, they should be detached using a 0.25% trypsin-EDTA solution and subcultured at a ratio of 1:3 to 1:6.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with this compound alone, carboplatin alone, and the combination of both at various concentrations. Include a vehicle-treated control group. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: The cell inhibition rate is calculated as: (1 - (Absorbance of treated group / Absorbance of control group)) x 100%.
Apoptosis Assay (Flow Cytometry)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.
-
Cell Seeding and Treatment: Seed SKOV-3 cells in 6-well plates and treat with this compound, carboplatin, and their combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
Gene Expression Analysis (RT-PCR)
This protocol is for quantifying the mRNA levels of apoptosis-related genes.
-
RNA Extraction: Following treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time PCR using SYBR Green master mix and primers for Bax, Bcl-2, Caspase-3, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Protein Expression Analysis (Western Blot)
This protocol is for detecting the protein levels of apoptosis-related markers.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Bax, Bcl-2, Caspase-3, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. scispace.com [scispace.com]
- 2. Anticancer effects of novel resveratrol analogues on human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Resveratrol Targets a Variety of Oncogenic and Oncosuppressive Signaling for Ovarian Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating and Characterizing a Stable DMU-212 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for establishing and characterizing stable cell lines with acquired resistance to DMU-212, a methylated derivative of resveratrol (B1683913) with known antimitotic, anti-proliferative, and apoptosis-promoting activities.[1][2] The protocols detailed herein are designed to be a valuable resource for investigating mechanisms of drug resistance, developing novel therapeutic strategies to overcome resistance, and for professionals in the drug development industry.
Introduction to this compound and Drug Resistance
This compound is a promising anti-cancer agent that induces mitotic arrest and apoptosis, in part through the activation of the ERK1/2 signaling pathway.[1] It has also been shown to inhibit the EGFR/PI3K/Akt and STAT3 signaling pathways, making it a multi-targeting compound.[3][4] The development of drug resistance is a major obstacle in cancer therapy. Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for the development of more effective and durable treatment strategies. This guide provides a framework for generating a this compound resistant cell line and characterizing the underlying molecular changes.
Data Presentation
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Parental | [Enter Value] | 1 |
| This compound Resistant | [Enter Value] | [Calculate] |
Table 2: Relative mRNA Expression Levels of Potential Resistance-Associated Genes
| Gene | Parental Cell Line (Relative Expression) | This compound Resistant Cell Line (Relative Expression) | Fold Change |
| ERK2 (MAPK1) | 1.0 | [Enter Value] | [Calculate] |
| Bcl-2 | 1.0 | [Enter Value] | [Calculate] |
| MDR1 (ABCB1) | 1.0 | [Enter Value] | [Calculate] |
| [Add other genes] | 1.0 | [Enter Value] | [Calculate] |
Table 3: Relative Protein Expression Levels of Key Signaling Molecules
| Protein | Parental Cell Line (Relative Expression) | This compound Resistant Cell Line (Relative Expression) | Fold Change |
| p-ERK1/2 | 1.0 | [Enter Value] | [Calculate] |
| Total ERK1/2 | 1.0 | [Enter Value] | [Calculate] |
| Cleaved PARP | 1.0 | [Enter Value] | [Calculate] |
| Bcl-2 | 1.0 | [Enter Value] | [Calculate] |
| [Add other proteins] | 1.0 | [Enter Value] | [Calculate] |
Experimental Protocols
Generation of a Stable this compound Resistant Cell Line
This protocol describes the generation of a stable drug-resistant cell line using a continuous exposure method.
Materials:
-
Parental cancer cell line (e.g., a human breast or lung cancer cell line known to be sensitive to this compound)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks, plates, and other consumables
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Protocol:
-
Determine the initial IC50 of this compound: Before starting the resistance induction, determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line using the MTT assay described below.
-
Initial Exposure: Culture the parental cells in their recommended complete medium. Add this compound at a concentration equal to the IC50 value.
-
Monitor and Maintain: Observe the cells daily. Initially, significant cell death is expected. Replace the medium with fresh, drug-containing medium every 2-3 days.
-
Dose Escalation: Once the cells recover and reach approximately 80% confluency, subculture them and gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Cycles: Repeat the process of monitoring, maintaining, and escalating the dose. This process can take several months.
-
Establishment of a Stable Resistant Line: A stable resistant cell line is considered established when the cells can consistently proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50) for multiple passages without significant cell death.[5]
-
Cryopreservation: Once the resistant cell line is established, cryopreserve several vials to ensure a consistent source for future experiments.
Caption: Workflow for generating a stable this compound resistant cell line.
Determination of IC50 using MTT Assay
This protocol is for determining the cytotoxic effect of this compound and confirming the resistance phenotype.[6]
Materials:
-
Parental and this compound resistant cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.[7][8]
Caption: Workflow for IC50 determination using the MTT assay.
Analysis of Protein Expression by Western Blotting
This protocol is for analyzing changes in protein expression and signaling pathways in the resistant cells.[9][10]
Materials:
-
Parental and this compound resistant cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, total ERK, cleaved PARP, Bcl-2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the parental and resistant cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Analysis of Gene Expression by qRT-PCR
This protocol is for analyzing changes in the mRNA levels of genes potentially involved in resistance.[11][12]
Materials:
-
Parental and this compound resistant cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for genes of interest (e.g., ERK2, Bcl-2, MDR1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from parental and resistant cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform real-time PCR using the synthesized cDNA, primers for the target genes, and SYBR Green or a TaqMan probe.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.[13]
Potential Signaling Pathways Involved in this compound Resistance
Based on the known mechanisms of action of this compound, resistance could arise from alterations in several key signaling pathways. The following diagram illustrates a hypothetical model of this compound action and potential resistance mechanisms.
Caption: Potential signaling pathways affected by this compound and mechanisms of resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol analog trans 3,4,5,4'-tetramethoxystilbene (this compound) mediates anti-tumor effects via mechanism different from that of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. ptglab.com [ptglab.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. oaepublish.com [oaepublish.com]
- 12. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Synthesis and Purification of DMU-212
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and purification methods for the research compound DMU-212 (trans-3,4,5,4'-tetramethoxystilbene). The included protocols are based on established methodologies for stilbene (B7821643) synthesis and purification, offering a framework for laboratory preparation of this potent anti-cancer agent.
Introduction
This compound, a methylated analog of resveratrol (B1683913), has garnered significant interest in the scientific community for its pronounced antimitotic, anti-proliferative, and apoptosis-promoting activities.[1] Its enhanced metabolic stability compared to resveratrol makes it a promising candidate for further investigation in oncology and other therapeutic areas.[2] This document outlines the chemical synthesis and subsequent purification of this compound, along with insights into its mechanism of action.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₀O₄ |
| Molecular Weight | 300.35 g/mol |
| Appearance | Crystalline solid |
| CAS Number | 134029-62-2 |
Table 2: Summary of Reported Biological Activities
| Activity | Cell Lines | Key Findings |
| Anti-proliferative | Breast, liver, melanoma, ovarian cancer cells | More potent than resveratrol[2] |
| Cell Cycle Arrest | EGFR-mutated NSCLC cells | Induces G2/M phase arrest[2][3] |
| Apoptosis Induction | Vascular endothelial cells, breast cancer cells | Triggers mitochondrial apoptotic pathway[4][5] |
| Inhibition of Angiogenesis | Human umbilical vein endothelial cells (HUVECs) | Inhibits VEGF-stimulated proliferation and migration[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol describes a general method for the synthesis of this compound using the Wittig reaction, a reliable method for forming carbon-carbon double bonds.
Materials:
-
(4-Methoxybenzyl)triphenylphosphonium bromide
-
Sodium methoxide (B1231860)
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) and (4-methoxybenzyl)triphenylphosphonium bromide (1.0 eq) in methanol (50 mL per 0.001 mol of aldehyde).
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Slowly add sodium methoxide (2.5 g per 0.001 mol of aldehyde) to the stirring solution.
-
Continue stirring the reaction mixture at room temperature for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture over crushed ice. This will cause the crude this compound to precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the crude solid multiple times with cold methanol (3 x 5 mL) to remove impurities.
-
Dry the solid product under vacuum to obtain crude this compound.
Protocol 2: Purification of this compound
This protocol outlines two common methods for the purification of the synthesized this compound: recrystallization and column chromatography.
Method A: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol (B145695) or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound crystals under vacuum.
Method B: Column Chromatography
-
Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane. The optimal solvent system should be determined by TLC analysis.
-
Collect the fractions containing the pure this compound, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. EP3009132A1 - Method of producing purified stilbene compounds - Google Patents [patents.google.com]
- 5. Preparative isolation and purification of three stilbene glycosides from the tibetan medicinal plant Rheum tanguticum maxim. Ex Balf. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans-3,4,5,4'-tetramethoxystilbene, a resveratrol analog, potently inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming DMU-212 Instability in Culture Media
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on effectively utilizing DMU-212 in experimental settings. The primary challenge with this compound, a potent methylated resveratrol (B1683913) analog, is its inherent instability in aqueous solutions, largely due to poor solubility. This guide offers troubleshooting strategies, detailed protocols, and frequently asked questions to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in cell culture media?
A1: The principal issue with this compound in aqueous environments like cell culture media is its low water solubility. The methoxy (B1213986) groups in this compound, while enhancing its biological activity and bioavailability, also increase its lipophilicity, leading to poor solubility and a tendency to precipitate out of solution. This precipitation is often perceived as compound instability.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in a non-polar organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. Ensure the use of anhydrous, high-purity DMSO to maximize solubility.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v). However, the tolerance to DMSO can vary between cell lines, so it is advisable to determine the specific tolerance for your experimental system.
Q4: Can I store the diluted this compound working solution in culture media?
A4: It is not recommended to store this compound in its final diluted form in culture media for extended periods. Due to its poor aqueous stability, the compound is likely to precipitate over time. Freshly prepare the working solution for each experiment from a concentrated stock.
Q5: Are there alternative methods to improve the solubility and stability of this compound in my experiments?
A5: Yes, formulation strategies such as using liposomes can significantly improve the solubility and stability of this compound in aqueous solutions.[1] Liposomal formulations encapsulate the hydrophobic this compound, preventing precipitation and enhancing its delivery to cells.[1]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in cell culture.
Issue 1: Precipitate formation immediately upon adding this compound stock solution to the culture medium.
| Potential Cause | Recommended Solution |
| High final concentration | The desired final concentration of this compound may exceed its solubility limit in the culture medium. Try lowering the final concentration or perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to "crash out" of solution. Perform serial dilutions of the DMSO stock in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion. |
| Low temperature of media | The solubility of many compounds, including this compound, decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media when preparing your working solutions. |
| Incorrect order of addition | Adding the aqueous medium to the concentrated DMSO stock can induce precipitation. Always add the DMSO stock to the aqueous medium. |
Issue 2: Gradual precipitation of this compound in the culture medium during the experiment.
| Potential Cause | Recommended Solution |
| Extended incubation time | Over time, even at concentrations below the initial solubility limit, this compound may begin to precipitate from the aqueous medium. For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. |
| Interaction with media components | Components in the serum or media supplements may interact with this compound, affecting its solubility. If using a serum-free medium, solubility challenges may be more pronounced. The presence of serum can sometimes aid in solubilizing hydrophobic compounds. |
| Temperature fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of this compound. Minimize the time that culture vessels are outside the incubator. |
| Photodegradation | Stilbenes are known to be sensitive to light, which can lead to isomerization and degradation.[2][3] Protect your this compound stock solutions and experimental cultures from direct light exposure. |
Quantitative Data Summary
While specific degradation kinetics for this compound in culture media are not extensively published, the primary factor influencing its stability is its solubility.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 20 mg/mL (66.59 mM) | Ultrasonic treatment may be needed. Use newly opened, anhydrous DMSO for best results.[4] |
| Corn Oil | ≥ 2 mg/mL (6.66 mM) | Used in a 10% DMSO, 90% Corn Oil formulation for in vivo studies. |
| Culture Media | Poor | Exhibits poor solubility in aqueous solutions, leading to precipitation.[5] |
Table 2: Factors Affecting Stilbene Stability (Qualitative)
| Factor | Effect on Stability | Recommendations |
| Light | Stilbenes can undergo trans-to-cis isomerization and degradation upon exposure to fluorescent and UV light.[2][3] | Protect stock solutions and cell cultures from light. Use amber vials for storage. |
| pH | The stability of similar compounds can be pH-dependent. | Maintain a consistent and appropriate pH in your culture medium. |
| Temperature | Higher temperatures can increase the rate of degradation of some small molecules. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add a sufficient volume of anhydrous, high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex the solution vigorously to ensure the compound is fully dissolved. If necessary, use a brief sonication in a water bath.
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Pre-warm the complete cell culture medium (containing serum and other supplements, if applicable) to 37°C.
-
Thaw a single-use aliquot of the concentrated this compound stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution in pre-warmed medium to achieve the final desired concentration.
-
When diluting, add the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution immediately for your experiments.
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Caption: this compound inhibits EGFR and STAT3 while activating AMPK, leading to cell cycle arrest and apoptosis.
Caption: Recommended workflow for preparing and using this compound in cell culture experiments.
References
- 1. 3,4,5,4′-trans-tetramethoxystilbene (this compound) modulates the activation of NF-κB, AP-1, and STAT3 transcription factors in rat liver carcinogenesis induced by initiation-promotion regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Gene expression profiling of this compound-induced apoptosis and anti-angiogenesis in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol analog trans 3,4,5,4'-tetramethoxystilbene (this compound) mediates anti-tumor effects via mechanism different from that of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DMU-212 Concentration for Maximum Apoptosis
Welcome to the technical support center for the optimization of DMU-212 concentration in apoptosis assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound, a methylated derivative of resveratrol (B1683913), is an anticancer compound with antimitotic, anti-proliferative, and apoptosis-promoting activities.[1] It has been shown to induce apoptosis through multiple mechanisms. A key pathway involves the activation of AMP-activated protein kinase (AMPK) and the simultaneous down-regulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3] This leads to the inhibition of downstream pro-survival pathways such as PI3K/Akt and ERK.[2][3] this compound can also induce G2/M phase cell cycle arrest and modulate the expression of apoptosis-related genes, including those in the Bcl-2 family and caspases.[2][4]
Q2: What is a recommended starting concentration range for this compound in apoptosis assays?
A2: The optimal concentration of this compound is highly dependent on the cell line being used. Based on published data, a sensible starting range for dose-response experiments is between 1 µM and 50 µM. It is crucial to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell viability) for your specific cell line.
Q3: How long should I treat my cells with this compound to observe apoptosis?
A3: The incubation time required to observe apoptosis is also cell-line dependent and should be determined experimentally through a time-course experiment. Common time points for assessing apoptosis are 24, 48, and 72 hours.
Q4: How can I distinguish between apoptosis and necrosis when treating with this compound?
A4: The Annexin V/Propidium Iodide (PI) assay is the standard method for differentiating between apoptotic and necrotic cells.[5] Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both.
Q5: What are the key signaling pathways affected by this compound that I can monitor?
A5: Key proteins to monitor by methods such as Western blotting include the phosphorylation status of AMPK (increased), EGFR (decreased), Akt (decreased), and ERK (decreased).[2][3] Additionally, you can assess the expression levels of cell cycle regulators like p21 (upregulated) and cyclin B1 (downregulated), as well as key apoptosis players like cleaved caspases (e.g., caspase-3, -7, -9) and Bcl-2 family proteins.[2][4][6][7]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| H1975 | Non-Small Cell Lung Cancer | 72 | 3.94 ± 1.02 | [2] |
| PC9 | Non-Small Cell Lung Cancer | 72 | 2.04 ± 0.52 | [2] |
| H1650 | Non-Small Cell Lung Cancer | 72 | 6.98 ± 0.81 | [2] |
| HT-29 | Colon Cancer | Not Specified | ~6-26 | [8] |
| HCA-7 | Colon Cancer | Not Specified | ~6-26 | [8] |
| MDA-MB-435 | Breast Cancer | 48 | 9.9 | [9] |
| MCF-7 | Breast Cancer | 48 | 63.8 | [9] |
Mandatory Visualizations
Experimental Protocols
Dose-Response and Time-Course Experiment
This protocol outlines the general procedure to determine the optimal concentration and incubation time of this compound for inducing apoptosis.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
96-well plates
-
Cell line of interest
-
Cell viability assay kit (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. It is recommended to keep the final DMSO concentration below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium and add the this compound dilutions to the cells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
Cell Viability Assessment: At each time point, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value at each time point.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cells treated with this compound (and vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Cells treated with this compound (in a 96-well plate)
-
Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 or a fluorometric kit)
-
Luminometer or fluorescence microplate reader
Procedure:
-
Assay Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Add the caspase-3/7 reagent to each well of the 96-well plate containing the treated cells.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for the time specified in the kit's protocol (typically 30 minutes to 1 hour).
-
Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Troubleshooting Guide
Q: I am not observing a significant increase in apoptosis after this compound treatment. What could be wrong?
A:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is recommended to perform a dose-response curve with a wider concentration range.
-
Insufficient Incubation Time: Apoptosis is a time-dependent process. A time-course experiment (e.g., 24, 48, 72 hours) is necessary to identify the optimal treatment duration.
-
Loss of Apoptotic Cells: Apoptotic cells can detach from the culture plate. Ensure that you collect both the supernatant (containing floating cells) and the adherent cells before analysis.[10]
-
Compound Inactivity: Verify the integrity of your this compound stock solution. Improper storage may lead to degradation.
Q: My negative control (vehicle-treated) shows a high level of apoptosis. How can I fix this?
A:
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is minimal (typically <0.1%) and that your vehicle control contains the same solvent concentration as your treated samples.
-
Cell Culture Conditions: Over-confluent or unhealthy cells can undergo spontaneous apoptosis. Use cells that are in the logarithmic growth phase and handle them gently during passaging and harvesting to avoid mechanical stress.
-
Contamination: Check your cell cultures for any signs of contamination, which can induce cell death.
Q: My results are not reproducible between experiments. What are the common causes of variability?
A:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a reliable stock solution.
-
Assay Conditions: Ensure that all experimental parameters, including cell seeding density, incubation times, and reagent concentrations, are kept consistent between experiments.
-
Instrument Calibration: Regularly calibrate and maintain equipment such as pipettes and flow cytometers.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of resveratrol analogue, this compound, on antioxidant status and apoptosis-related genes in rat model of hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Gene expression profiling of this compound-induced apoptosis and anti-angiogenesis in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in DMU-212 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with DMU-212.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a methylated derivative of resveratrol (B1683913) with antimitotic, anti-proliferative, antioxidant, and apoptosis-promoting activities.[1] It has been shown to induce mitotic arrest by promoting apoptosis and activating the ERK1/2 protein.[1] In non-small cell lung cancer (NSCLC) cells with EGFR mutations, this compound can induce G2/M phase arrest and has been observed to activate AMPK while down-regulating the expression of EGFR and the phosphorylation of PI3K, Akt, and ERK.[2] It can also inhibit the phosphorylation of STAT3.[2][3]
Q2: My cell viability assay results are inconsistent when treating with this compound. What are the potential causes?
Inconsistent results in cell viability assays can stem from several factors. These include variations in cell seeding density, the passage number of the cells, and the length of incubation with this compound.[4][5] It is also crucial to ensure accurate pipetting and proper mixing of reagents.[4] Since this compound induces apoptosis, the timing of the assay is critical; early time points may be necessary to capture the initial effects.[4][6]
Q3: I am observing high background in my Western blot analysis of this compound-treated cell lysates. How can I reduce it?
High background in Western blots can obscure results. Common causes include excessive antibody concentrations, insufficient blocking, or inadequate washing.[7][8] To troubleshoot, consider optimizing the concentrations of your primary and secondary antibodies, increasing the duration or concentration of your blocking step, and increasing the number and duration of your wash steps.[8][9][10]
Q4: In my ELISA experiment to measure cytokine levels after this compound treatment, the signal is weak or absent. What should I do?
A weak or absent ELISA signal can be due to several issues. The concentration of the target protein may be too low in your samples.[9] You might also have issues with your antibodies, such as low affinity or incorrect storage.[11] Ensure that your reagents are not expired and that the plate has been washed sufficiently to remove any interfering substances.[12][13]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell proliferation assays.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Success Indicator |
| Cell Seeding Variability | Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette. Avoid using the outer wells of the plate which are prone to evaporation ("edge effects").[14][15] | Consistent cell numbers across replicate wells, leading to lower standard deviations. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to altered cellular characteristics and responses.[5] | Reproducible dose-response curves across different experimental days. |
| This compound Degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution at the recommended temperature and protect it from light. | Consistent potency of the compound is observed in the assays. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound for all experiments. Cell responses can vary significantly with different exposure times.[4] | IC50 values become more consistent between experimental runs. |
Issue 2: Non-specific bands in Western Blot for p-ERK after this compound treatment.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Success Indicator |
| Primary Antibody Concentration Too High | Perform an antibody titration to determine the optimal concentration that provides a strong signal for the target band with minimal background.[7][9] | Reduction or elimination of non-specific bands while maintaining a clear band for p-ERK. |
| Insufficient Blocking | Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., switch from non-fat dry milk to BSA or vice versa).[8][10] | Lower overall background and fewer non-specific bands. |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash. Ensure the membrane is fully submerged and agitated during washing.[7] | A cleaner blot with a better signal-to-noise ratio. |
| Secondary Antibody Cross-reactivity | Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity. | Elimination of non-specific bands that may arise from the secondary antibody binding to other proteins. |
Experimental Protocols
Detailed Methodology for Western Blot Analysis of p-ERK
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 10% SDS-PAGE gel and run at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total ERK, the membrane can be stripped and re-probed with an anti-ERK antibody.
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: General troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol analog trans 3,4,5,4'-tetramethoxystilbene (this compound) mediates anti-tumor effects via mechanism different from that of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. m.youtube.com [m.youtube.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. arp1.com [arp1.com]
- 13. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 14. benchchem.com [benchchem.com]
- 15. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of DMU-212.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize and understand the pleiotropic effects of DMU-212 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (3,4,5,4'-tetramethoxystilbene) is a methylated analog of resveratrol (B1683913) with potent antimitotic, anti-proliferative, and pro-apoptotic activities.[1][2] Unlike its parent compound, resveratrol, this compound exhibits higher bioavailability and, in many cases, superior anticancer efficacy.[3][4] Its primary mechanisms of action are multifactorial and include:
-
Inhibition of tubulin polymerization by binding to the colchicine (B1669291) binding site.[6][7]
-
Modulation of multiple key signaling pathways , including AMPK, PI3K/Akt/mTOR, Erk, STAT3, and NF-κB.[4][5]
Q2: What are the known molecular targets of this compound?
This compound does not have a single molecular target. Instead, it modulates the activity of several proteins and pathways, which can be considered a form of polypharmacology. Key molecular players affected by this compound include:
-
AMPK (AMP-activated protein kinase): this compound activates AMPK, leading to downstream effects on energy metabolism and cell growth.[5]
-
EGFR (Epidermal Growth Factor Receptor): It inhibits the phosphorylation of EGFR and its downstream signaling through the PI3K/Akt and Erk pathways.[5]
-
STAT3 (Signal Transducer and Activator of Transcription 3): this compound inhibits the phosphorylation and activation of STAT3.[3][4][5]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): It can suppress the activation of NF-κB.[4]
-
Tubulin: this compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest.[6][7]
Q3: How does the metabolism of this compound affect its activity?
This compound is metabolized in vivo into several compounds, with 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) being a major metabolite.[8][9][10] Importantly, DMU-214 has been shown to exhibit even greater cytotoxic and pro-apoptotic activity than the parent compound in some cancer cell lines.[9][10] Researchers should be aware that the observed biological effects in their experiments may be a combination of the activities of this compound and its metabolites, especially in longer-term in vitro studies or in vivo models where metabolism occurs.[8]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent effects on cell viability.
-
Possible Cause 1: Cell-type specific responses. The cytotoxic effects of this compound can vary significantly between different cell lines due to their unique genetic and signaling landscapes. For example, cells with EGFR mutations may be particularly sensitive.[5]
-
Troubleshooting Step:
-
Characterize your cell line: Determine the status of key pathways (e.g., EGFR, AMPK, STAT3) in your model system.
-
Perform dose-response curves: Establish the IC50 value for this compound in your specific cell line(s).
-
Use positive and negative controls: Include cell lines with known sensitivity and resistance to this compound if possible.
-
-
Possible Cause 2: Influence of metabolites. In longer experiments, the conversion of this compound to more active metabolites like DMU-214 could lead to time-dependent changes in potency.[9][10]
-
Troubleshooting Step:
-
Time-course experiments: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the response.
-
Consider metabolite activity: If possible, test the activity of DMU-214 directly in your assays to understand its contribution.
-
Issue 2: Discrepancy between expected and observed effects on a specific signaling pathway.
-
Possible Cause: Crosstalk between signaling pathways. this compound affects multiple interconnected pathways. For instance, its activation of AMPK can independently influence the mTOR pathway, which is also downstream of the PI3K/Akt pathway that this compound inhibits.[5] This can lead to complex and sometimes counterintuitive signaling outcomes.
-
Troubleshooting Step:
-
Perform a comprehensive pathway analysis: Use techniques like Western blotting to simultaneously probe key nodes in the AMPK, EGFR-PI3K-Akt, and STAT3 pathways.
-
Use specific inhibitors for pathway dissection: In combination with this compound, use well-characterized inhibitors of specific kinases (e.g., a PI3K inhibitor) to isolate the effects of this compound on other pathways.
-
Visualize the signaling network: Refer to the signaling pathway diagrams below to understand the potential for crosstalk.
-
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Melanoma | 0.5 | [2] |
| Bro | Melanoma | 0.5 | [2] |
| MeWo | Melanoma | 1.25 | [2] |
| M5 | Melanoma | 1.25 | [2] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of this compound-Modulated Signaling Pathways
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for the desired time period (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies to consider include:
-
p-AMPK (Thr172), total AMPK
-
p-EGFR (Tyr1068), total EGFR
-
p-Akt (Ser473), total Akt
-
p-Erk1/2 (Thr202/Tyr204), total Erk1/2
-
p-STAT3 (Tyr705), total STAT3
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound signaling pathways.
Caption: Recommended experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Resveratrol analog trans 3,4,5,4'-tetramethoxystilbene (this compound) mediates anti-tumor effects via mechanism different from that of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4,5,4′-trans-tetramethoxystilbene (this compound) modulates the activation of NF-κB, AP-1, and STAT3 transcription factors in rat liver carcinogenesis induced by initiation-promotion regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaromatic analogs of the resveratrol analog this compound as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroaromatic analogs of the resveratrol analog this compound as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Effect of 3′-Hydroxy-3,4,5,4′-Tetramethoxy -stilbene, the Metabolite of the Resveratrol Analogue this compound, on the Motility and Proliferation of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
DMU-212 Technical Support Center: Preventing Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the precipitation of DMU-212 in aqueous solutions. This compound, a methylated derivative of resveratrol (B1683913), exhibits potent anti-proliferative and apoptotic activities but is characterized by poor aqueous solubility, a common challenge in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
A1: this compound is a hydrophobic molecule with very low solubility in water and ethanol.[1][2] Precipitation, often referred to as "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This is a common issue when a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous solution.[3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing stock solutions of this compound due to its ability to dissolve the compound at high concentrations.[2][4] It is also miscible with water and cell culture media, facilitating its use in most experimental setups.[3]
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[5][6] While some cell lines may tolerate higher concentrations (up to 0.5%), it is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.[3]
Q4: Can I do anything to salvage my experiment if I observe precipitation?
A4: Once a precipitate has formed, it is difficult to redissolve it in the aqueous solution. It is generally recommended to prepare a fresh solution. To avoid this, always add the this compound stock solution to your aqueous medium slowly and with gentle mixing.
Q5: Are there alternatives to using DMSO for dissolving this compound?
A5: While DMSO is the most common solvent, for certain applications where DMSO is not suitable, alternative formulation strategies can be employed. These include the use of liposomes or cyclodextrins to enhance the aqueous dispersibility of this compound.[1][7]
Troubleshooting Guide: Common Precipitation Issues
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound stock to aqueous medium. | The final concentration of this compound exceeds its aqueous solubility. | - Decrease the final working concentration of this compound. - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) medium.[8] - Add the stock solution dropwise while gently vortexing the medium. |
| The aqueous medium is at a low temperature. | Always use pre-warmed (37°C) cell culture media or buffers for dilutions.[8] | |
| Precipitation observed after a few hours or days in the incubator. | Changes in media conditions over time (e.g., pH shift, evaporation). | - Ensure proper humidification of the incubator to prevent evaporation. - Use buffered solutions to maintain a stable pH. |
| Interaction with media components. | If possible, test different basal media formulations to check for compatibility.[8] | |
| Cloudiness or film formation on the surface of the culture medium. | Precipitation of salts or other media components. | - Ensure all glassware is thoroughly rinsed with deionized water to remove any residual detergents.[9] - Avoid repeated freeze-thaw cycles of the media. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ≥ 10 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL (warmed) | [10] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL (66.59 mM) (with ultrasonic) | [2] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[2]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. The stability of the stock solution is typically 6 months at -80°C and 1 month at -20°C.[2]
Protocol 2: Preparation of Liposomal this compound
This protocol, adapted from published literature, describes the preparation of a liposomal formulation of this compound to enhance its dispersibility in aqueous solutions for cell culture experiments.[5][11]
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve POPC, POPG, and this compound in chloroform in a round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation.
-
-
Extrusion:
-
Pass the resulting liposomal suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times to create unilamellar vesicles of a uniform size.
-
-
Characterization (Optional but Recommended):
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency of this compound using a suitable analytical method like HPLC.
-
Signaling Pathway of this compound
This compound is known to induce mitotic arrest and apoptosis in cancer cells through the activation of the ERK1/2 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. abmole.com [abmole.com]
- 5. Steroidogenic activity of liposomal methylated resveratrol analog 3,4,5,4′-tetramethoxystilbene (this compound) in human luteinized granulosa cells in a primary three-dimensional in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. (E)-3,4,5,4′-Tetramethoxystilbene ≥98% (HPLC) | 134029-62-2 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Best practices for long-term storage of DMU-212.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of the kinase inhibitor DMU-212. Adherence to these guidelines is critical for ensuring the compound's stability, integrity, and performance in downstream experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term stability, solid (lyophilized powder) this compound should be stored at -20°C or below.[1][2] Storing at refrigerated temperatures (2-8°C) is acceptable for short periods (up to 2 years), but freezing is recommended for storage durations exceeding this.[3]
Q2: How should I store this compound after reconstitution in a solvent?
Once reconstituted, stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][3] These aliquots should be stored at -20°C or, for enhanced stability, at -80°C.[3][4] It is recommended to use stock solutions within one month if stored at -20°C and within six months if stored at -80°C.[3]
Q3: Is this compound sensitive to light?
Yes, this compound is known to be light-sensitive.[2][5] Exposure to light can lead to photodegradation, compromising the compound's purity and activity. Always store both solid this compound and its solutions in amber or opaque vials to protect them from light.[2][5]
Q4: What is the best solvent for reconstituting this compound?
The choice of solvent depends on the experimental application. For most in vitro assays, DMSO is a suitable solvent.[3] For in vivo studies, consult the product's technical data sheet for recommended solvent systems. When preparing stock solutions, ensure the solvent is anhydrous to prevent hydrolysis.
Q5: Can I store this compound at room temperature?
Room temperature storage (15-25°C) is not recommended for long-term storage of this compound.[2][6] While the compound is stable for the duration of shipping at ambient temperatures, prolonged exposure to room temperature can lead to degradation.[3]
Troubleshooting Guide
Issue: I am observing decreased or inconsistent activity of this compound in my assays.
-
Possible Cause 1: Compound Degradation. Improper storage conditions, such as exposure to light, moisture, or elevated temperatures, can lead to the degradation of this compound.[2][6] Repeated freeze-thaw cycles of stock solutions can also contribute to degradation.[1]
-
Possible Cause 2: Inaccurate Concentration. Evaporation of the solvent from the stock solution can lead to an artificially high concentration, while precipitation of the compound can result in a lower effective concentration.
-
Solution: Ensure that vials are tightly sealed to prevent evaporation.[6] Before use, visually inspect the solution for any precipitate. If precipitation is observed, gently warm the solution and vortex to redissolve the compound completely.
-
Issue: I see visible changes in the physical appearance of my solid this compound (e.g., color change, clumping).
-
Possible Cause: Contamination or Degradation. Changes in the physical appearance of the lyophilized powder can indicate moisture absorption or chemical degradation.
-
Solution: Do not use the compound if you observe significant changes in its appearance. Contact technical support for a replacement. To prevent this, always store solid this compound in a desiccator, especially in humid environments.[2]
-
Quantitative Data Summary
| Parameter | Solid this compound | This compound Stock Solution |
| Storage Temperature | ≤ -20°C (long-term)[1][2] | ≤ -20°C (up to 1 month)[3] or ≤ -80°C (up to 6 months)[3] |
| 2-8°C (short-term, < 2 years)[3] | ||
| Light Exposure | Protect from light (amber/opaque vials)[2][5] | Protect from light (amber/opaque vials)[2][5] |
| Moisture | Store in a dry environment/desiccator[2] | Use anhydrous solvents[4] |
| Freeze-Thaw Cycles | N/A | Avoid; aliquot into single-use volumes[1][3] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method to assess the purity of this compound and detect potential degradation products.[8]
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
HPLC System:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The purity of this compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram.
Protocol 2: Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is used to identify the mass of potential degradation products, providing insights into the degradation pathway.[9][10][11]
Methodology:
-
Sample Preparation: Use the same sample prepared for HPLC analysis.
-
LC-MS System:
-
Utilize an LC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Employ the same chromatographic conditions as the HPLC method.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Analyze the mass spectra of any peaks other than the parent this compound peak to hypothesize the structures of degradation products.
Protocol 3: Structural Integrity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) can be used to confirm the structural integrity and purity of this compound.[12][13][14]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve this compound and an internal standard of known purity (e.g., maleic acid) in a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
-
Data Analysis: Compare the integral of a well-resolved this compound proton signal to the integral of a known proton signal from the internal standard to determine the purity.
Visualizations
Caption: Experimental workflow for troubleshooting this compound stability issues.
Caption: Hypothetical signaling pathway showing this compound inhibiting a downstream kinase.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. globalchemsdepot.com [globalchemsdepot.com]
- 6. gmpplastic.com [gmpplastic.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. pubs.acs.org [pubs.acs.org]
Addressing batch-to-batch variability of synthetic DMU-212.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of synthetic DMU-212.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent anti-proliferative activity with different batches of this compound. What could be the cause?
A1: Inconsistent anti-proliferative activity is a common issue arising from batch-to-batch variability. The primary causes can be categorized as issues with the compound itself or with experimental procedures.
-
Compound-Related Issues:
-
Purity: The purity of each batch of this compound may differ. The presence of impurities, such as unreacted starting materials or byproducts from the synthesis, can interfere with the compound's activity. One study noted a purity of >98% for their synthesized this compound.[1] It is crucial to verify the purity of each new batch.
-
Solubility: this compound is a methylated derivative of resveratrol (B1683913), which may affect its solubility.[2] Incomplete solubilization can lead to a lower effective concentration in your experiments.
-
Stability: Improper storage can lead to degradation of the compound.
-
-
Experimental Procedure-Related Issues:
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and media composition can all contribute to inconsistent results.[3]
-
Assay Performance: The reagents and instrumentation used for viability assays can be a source of variability.
-
Q2: How can we confirm the identity and purity of a new batch of this compound?
A2: It is essential to perform in-house quality control on each new batch of synthetic this compound to ensure its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of this compound.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and quantifying any impurities.
A summary of recommended quality control specifications is provided in the table below.
| Parameter | Method | Recommended Specification |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the expected structure and molecular weight of this compound. |
| Purity | HPLC | ≥ 98% |
| Appearance | Visual Inspection | White to off-white solid |
| Solubility | Visual Inspection | Soluble in DMSO |
Q3: Our recent batch of this compound shows lower than expected inhibition of STAT3 phosphorylation. How should we troubleshoot this?
A3: A decrease in the inhibition of STAT3 phosphorylation can point to issues with either the this compound batch or the experimental setup. This compound has been shown to inhibit STAT3 phosphorylation.[4]
-
Verify Compound Activity: First, confirm the activity of the new batch in a well-established, quantitative assay, such as a cell-free tubulin polymerization assay, as this compound is known to affect microtubule dynamics.[4]
-
Check Cellular Pathway Activation: Ensure that the STAT3 pathway is consistently activated in your cell model. The baseline level of phosphorylated STAT3 can vary between experiments.
-
Review Western Blotting Technique: If using Western blotting to measure STAT3 phosphorylation, review your protocol for consistency in antibody concentrations, incubation times, and detection reagents.
Troubleshooting Guides
Problem: Inconsistent IC50 values in cell viability assays across different this compound batches.
This guide provides a systematic approach to troubleshooting inconsistent IC50 values.
References
Technical Support Center: Optimizing Liposomal Formulation for DMU-212 Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful liposomal formulation of DMU-212.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Issue 1: Low Encapsulation Efficiency of this compound
-
Question: My encapsulation efficiency for the hydrophobic drug this compound is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low encapsulation efficiency for hydrophobic drugs like this compound is a common challenge. Here are several factors that could be contributing to this issue and corresponding optimization strategies:
-
Lipid Composition: The choice of lipids is crucial for accommodating hydrophobic molecules within the bilayer.[1]
-
Recommendation: Ensure your lipid composition provides sufficient hydrophobic space. Consider using phospholipids (B1166683) with longer acyl chains or a higher phase transition temperature (Tm) to enhance bilayer stability and drug retention.[2] The inclusion of cholesterol at an optimal ratio (e.g., 30-50 mol%) can increase membrane rigidity and improve drug incorporation.[3][4]
-
-
Drug-to-Lipid Ratio: An inappropriate ratio can lead to drug precipitation or exclusion from the liposomes.
-
Recommendation: Systematically vary the drug-to-lipid molar ratio to find the optimal concentration that maximizes encapsulation without compromising liposome (B1194612) stability.[5]
-
-
Hydration Conditions: The hydration step is critical for the self-assembly of liposomes and the incorporation of the drug.
-
Solvent Selection: The organic solvent used to dissolve the lipids and this compound can impact the formation of the lipid film.
-
Recommendation: Use a volatile organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) that can be thoroughly removed to form a thin, uniform lipid film.[8] Residual solvent can disrupt bilayer formation and reduce encapsulation.
-
-
Issue 2: Poor Liposome Stability (Aggregation or Drug Leakage)
-
Question: My liposomal this compound formulation shows signs of instability, such as aggregation over time or premature drug leakage. What can I do to improve stability?
-
Answer: Liposome stability is paramount for effective drug delivery. Here are key factors influencing the stability of formulations containing hydrophobic drugs:
-
Lipid Composition and Cholesterol Content: The rigidity and integrity of the liposomal membrane are critical for preventing drug leakage and fusion.
-
Surface Modification (PEGylation): Unmodified liposomes can be prone to aggregation and rapid clearance by the reticuloendothelial system (RES).[9]
-
Recommendation: Include a PEGylated phospholipid (e.g., DSPE-PEG2000) in your formulation. The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic shield on the liposome surface, providing steric hindrance that prevents aggregation and prolongs circulation time.[9][10]
-
-
Storage Conditions: Temperature and storage medium can significantly impact liposome stability.
-
Issue 3: Inconsistent Liposome Size and High Polydispersity Index (PDI)
-
Question: I am struggling to produce liposomes of a consistent size with a low PDI. What steps can I take to control the size distribution of my this compound liposomes?
-
Answer: Achieving a uniform size distribution is essential for reproducible in vitro and in vivo results. The following factors are key to controlling liposome size:
-
Extrusion Process: This is a critical step for downsizing multilamellar vesicles (MLVs) into smaller, more uniform unilamellar vesicles (LUVs).
-
Recommendation: After hydration of the lipid film, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[6] Performing multiple extrusion cycles (e.g., 10-20 passes) will result in a more homogenous size distribution and a lower PDI.[6]
-
-
Lipid Concentration: High lipid concentrations can sometimes lead to the formation of larger aggregates.
-
Recommendation: Optimize the total lipid concentration in your formulation. While a higher concentration can increase drug loading, it may also negatively impact size control.
-
-
Sonication: While sonication can reduce liposome size, it can also lead to lipid degradation and variability.
-
Recommendation: If using sonication, employ a bath sonicator for more gentle and uniform energy distribution compared to a probe sonicator. However, extrusion is generally the preferred method for achieving a narrow size distribution.
-
-
Frequently Asked Questions (FAQs)
1. What is a suitable starting lipid composition for this compound liposomes?
A common and effective starting point for a hydrophobic drug like this compound would be a formulation consisting of a primary phospholipid, cholesterol, and a PEGylated phospholipid. For example, a molar ratio of DPPC:Cholesterol:DSPE-PEG2000 at 55:40:5 could be a good initial composition to explore.
2. How can I determine the encapsulation efficiency of this compound in my liposomes?
To determine the encapsulation efficiency, you first need to separate the unencapsulated this compound from the liposomes. This can be achieved using techniques like size exclusion chromatography (e.g., using a Sephadex column) or centrifugation. The amount of this compound in the liposomal fraction and the total amount of this compound used in the formulation are then quantified, typically by High-Performance Liquid Chromatography (HPLC). The encapsulation efficiency is calculated as:
(Amount of drug in liposomes / Total amount of drug) x 100%
3. What in vitro assays are recommended to assess the efficacy of liposomal this compound?
A cell viability assay is a standard method to evaluate the cytotoxic effects of your formulation on cancer cells. The MTT or CellTiter-Glo® 3D Cell Viability Assay can be used.[13][14] You would typically treat cancer cell lines with different concentrations of free this compound, empty liposomes, and this compound-loaded liposomes to compare their effects on cell proliferation.[15]
4. What is the expected signaling pathway of this compound that I should be aware of when designing my experiments?
This compound has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways. Notably, it can inhibit the proliferation of cancer cells by targeting the EGFR pathway and activating the AMPK pathway. This leads to downstream effects on PI3K/Akt and Erk signaling.
Data Presentation
Table 1: Physicochemical Properties of this compound Loaded Liposomes
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Unloaded Liposomes | 115.8 ± 1.2 | 0.045 ± 0.003 | -51.2 | N/A |
| lipthis compound | 121.3 ± 1.5 | 0.054 ± 0.001 | -52.3 | ~20 |
Data adapted from a study on liposomal this compound formulation.[14]
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration and Extrusion
This protocol is adapted for the encapsulation of the hydrophobic drug this compound.[6][7][8][13][16]
Materials:
-
This compound
-
Phospholipids (e.g., DPPC, DSPC)
-
Cholesterol
-
PEGylated phospholipid (e.g., DSPE-PEG2000)
-
Organic solvent (e.g., Chloroform)
-
Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid and Drug Dissolution: Dissolve the desired amounts of lipids (phospholipid, cholesterol, and PEGylated lipid) and this compound in the organic solvent in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid-drug film on the inner wall of the flask. Ensure the water bath temperature is above the phase transition temperature (Tc) of the primary phospholipid.
-
Vacuum Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid-drug film with the aqueous buffer pre-heated to a temperature above the lipid Tc. Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs).
-
Extrusion: Load the MLV suspension into a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Extrude the suspension through the membrane for a set number of passes (e.g., 11-21 times) to form unilamellar vesicles (LUVs) with a uniform size distribution. The extruder should be maintained at a temperature above the lipid Tc.
-
Purification: Remove any unencapsulated this compound by size exclusion chromatography or centrifugation.
-
Characterization: Characterize the final liposomal formulation for size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxicity of the liposomal this compound formulation.[15]
Materials:
-
Cancer cell line (e.g., SK-OV-3)
-
Cell culture medium and supplements
-
96-well plates
-
Free this compound solution
-
Empty liposomes
-
This compound loaded liposomes
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of free this compound, empty liposomes, and this compound loaded liposomes. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for each treatment group.
Visualizations
Caption: this compound Signaling Pathway in Cancer Cells.
Caption: Liposomal this compound Preparation Workflow.
Caption: Troubleshooting Low Encapsulation Efficiency.
References
- 1. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of drug hydrophobicity on liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing Druggability through Liposomal Formulations: New Approaches to an Old Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tribioscience.com [tribioscience.com]
- 11. EP0792143B1 - Methods for making liposomes containing hydrophobic drugs - Google Patents [patents.google.com]
- 12. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steroidogenic activity of liposomal methylated resveratrol analog 3,4,5,4'-tetramethoxystilbene (this compound) in human luteinized granulosa cells in a primary three-dimensional in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effect of Liposomal this compound on the Differentiation of Human Ovarian Granulosa Cells in a Primary 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Assay Interference with DMU-212
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to potential interference of the compound DMU-212 in common cell viability assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (3,4,5,4'-tetramethoxystilbene) is a methylated derivative of resveratrol, a naturally occurring polyphenol. It exhibits antimitotic, anti-proliferative, antioxidant, and apoptosis-promoting activities.[1] Its mechanism of action involves the induction of mitotic arrest and apoptosis, partially through the activation of the ERK1/2 signaling pathway.[1] this compound has also been shown to inhibit the proliferation of cancer cells by targeting the AMPK/PI3K/Erk signaling pathway and inducing G2/M phase cell cycle arrest.
Q2: Can this compound interfere with my cell viability assay?
Yes, it is possible for this compound to interfere with certain cell viability assays. As a stilbene (B7821643) derivative, its chemical properties can lead to inaccurate results. The potential for interference depends on the specific assay being used.
Q3: Which cell viability assays are most likely to be affected by this compound?
Based on the properties of its parent compound, resveratrol, and other stilbene derivatives, the following assays have a higher potential for interference:
-
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): Resveratrol, the parent compound of this compound, is a known inhibitor of firefly luciferase, the enzyme used in these assays.[2][3][4][5] This inhibition can lead to an underestimation of cell viability. It is highly probable that this compound, as a derivative, shares this inhibitory activity.
-
Tetrazolium-Based Colorimetric Assays (e.g., MTT, XTT, WST-1): Compounds with antioxidant properties can directly reduce tetrazolium salts, leading to a false-positive signal (increased viability). While the antioxidant activity of this compound is noted to be moderate, the possibility of direct reduction of the assay reagents should be considered.[6] Additionally, colored compounds can interfere with absorbance readings.
-
Fluorometric Assays (e.g., Resazurin-based): If this compound possesses intrinsic fluorescence, it can interfere with the fluorescent signal of the assay, leading to inaccurate readings.
Q4: How can I determine if this compound is interfering with my assay?
The most effective way to check for interference is to run a cell-free control . This involves preparing wells with the same concentrations of this compound in the culture medium as used in your experiment, but without any cells.
-
If you observe a change in the signal (absorbance, fluorescence, or luminescence) in the cell-free wells containing this compound, it indicates direct interference with the assay reagents.
Troubleshooting Guides
Problem 1: Unexpectedly high or low viability readings with ATP-based assays (e.g., CellTiter-Glo®).
-
Possible Cause: Direct inhibition of the luciferase enzyme by this compound.
-
Troubleshooting Steps:
-
Perform a Cell-Free Luciferase Inhibition Assay:
-
In a cell-free system, mix this compound at various concentrations with a known amount of ATP and the luciferase reagent.
-
Measure the luminescence. A dose-dependent decrease in luminescence in the presence of this compound confirms enzyme inhibition.
-
-
Switch to an Alternative Assay: If luciferase inhibition is confirmed, consider using an assay with a different detection principle, such as the Sulforhodamine B (SRB) assay, Crystal Violet assay, or a Lactate Dehydrogenase (LDH) assay.
-
Problem 2: Inconsistent or unexpectedly high viability readings with tetrazolium-based assays (e.g., MTT, XTT, WST-1).
-
Possible Cause 1: Direct reduction of the tetrazolium salt by this compound.
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Add this compound to cell-free wells containing culture medium and the tetrazolium reagent. An increase in color formation in the absence of cells indicates direct reduction.
-
Background Subtraction: If interference is confirmed, run a parallel plate without cells. Treat this plate with the same concentrations of this compound. Subtract the absorbance values of the cell-free plate from your experimental plate.
-
-
Possible Cause 2: Absorbance interference from this compound.
-
Troubleshooting Steps:
-
Measure the Absorbance Spectrum of this compound: Determine the absorbance spectrum of this compound in your assay medium. If it absorbs light at or near the wavelength used to measure the formazan (B1609692) product (typically 570 nm for MTT), it will interfere with the readings.
-
Use an Appropriate Blank: Ensure your blank wells contain the same concentration of this compound as your test wells to account for its absorbance.
-
Consider an Alternative Assay: If the spectral overlap is significant, switching to a non-colorimetric assay is recommended.
-
Problem 3: High background or inconsistent readings with fluorescent assays.
-
Possible Cause: Intrinsic fluorescence of this compound.
-
Troubleshooting Steps:
-
Measure the Fluorescence Spectrum of this compound: Determine the excitation and emission spectra of this compound in your assay buffer. If these spectra overlap with those of the fluorescent assay dye, it will cause interference.
-
Use a Quenching Control: If fluorescence is detected, you may need to perform additional controls to correct for the compound's intrinsic fluorescence.
-
Switch to a Non-Fluorescent Assay: The most reliable solution for fluorescent interference is to use an alternative method such as the SRB, Crystal Violet, or LDH assay.
-
Data Presentation
Table 1: Summary of IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| HUVECs | MTT | Not Specified | ~20 |
| MDA-MB-435 | MTT | Not Specified | Not Specified |
| MCF-7 | MTT | Not Specified | Not Specified |
Note: This table is populated with data found in the provided search results. A comprehensive literature search would be required to create a more extensive table.
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol (Recommended for potential interference)
This assay is based on the ability of the SRB dye to bind to protein components of fixed cells, which is less likely to be affected by the chemical properties of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
MTT Assay Protocol (with interference controls)
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with this compound. Include cell-free control wells with this compound.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm. Subtract the absorbance of the cell-free controls.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol (with interference controls)
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate.
-
Compound Treatment: Treat cells with this compound.
-
Reagent Addition: After incubation, add CellTiter-Glo® reagent to each well (volume equal to the culture medium).
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence.
-
Interference Check: Perform a cell-free assay with this compound and ATP to check for direct luciferase inhibition.
Mandatory Visualization
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. The nuclear factor κB inhibitor (E)-2-fluoro-4'-methoxystilbene inhibits firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Firefly luciferase inhibition: a widely neglected problem | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
DMU-212 Technical Support Center: Managing Toxicity in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities associated with the investigational compound DMU-212 in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, methylated derivative of resveratrol, which exhibits antimitotic, anti-proliferative, antioxidant, and apoptosis-promoting activities.[1] Its mechanisms of action are multifactorial and include the induction of mitotic arrest through the activation of the ERK1/2 protein, as well as the induction of a mitochondrial apoptotic pathway.[2] In non-small cell lung cancer models, this compound has been shown to inhibit the EGFR/PI3K/Akt signaling pathway and activate the AMPK pathway.
Q2: What are the potential toxicities of this compound in animal models?
A2: As an antimitotic agent, the toxicities of this compound are expected to primarily affect rapidly dividing cells. Potential adverse effects could include myelosuppression (suppression of bone marrow activity) and neuropathies.[2] General clinical signs of toxicity in rodents, such as piloerection, half-closed eyes, decreased motor activity, and weight loss, may be indicative of underlying organ toxicity, potentially affecting the thymus, testes, epididymides, and bone marrow.[3] It is important to note that specific toxicity studies on this compound are not extensively published in publicly available literature. However, studies on the parent compound, resveratrol, suggest that high doses are required to induce significant toxicity, such as renal toxicity in rats at doses of 1000 and 3000 mg/kg/day.[4]
Q3: What clinical signs should I monitor for in my animal studies with this compound?
A3: Regular and careful monitoring of the animals is crucial. Key clinical signs to observe for include:
-
General Health: Changes in posture or behavior (hunching, lethargy), piloerection (hair standing on end), and changes in activity levels.[3]
-
Body Weight: A significant and progressive loss of body weight (e.g., >5%) can be an early indicator of toxicity.[3]
-
Neurological Signs: Observe for any signs of neuropathy, such as altered gait, weakness, or paralysis.
-
Gastrointestinal Effects: Monitor for diarrhea, constipation, or changes in food and water intake.
-
Skin and Fur: Note any changes in the condition of the skin and fur.
Any unexpected adverse events or outcomes should be reported and investigated.[5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>10%) | Systemic toxicity, reduced food/water intake due to malaise. | - Reduce the dose of this compound.- Provide supportive care (e.g., supplemental nutrition, hydration).- Monitor animal daily and consider humane endpoints if weight loss is progressive. |
| Lethargy and Decreased Activity | General malaise, potential organ toxicity. | - Perform a full clinical examination.- Consider blood collection for hematology and clinical chemistry to assess organ function.- Temporarily suspend dosing and monitor for recovery. |
| Piloerection and Hunched Posture | Non-specific signs of distress and potential toxicity.[3] | - Palpate for any abnormalities.- Monitor body temperature.- Ensure easy access to food and water. |
| Altered Gait or Limb Weakness | Potential neurotoxicity. | - Conduct a basic neurological exam (e.g., righting reflex).- Reduce the dose or discontinue treatment.- Document all neurological signs with video if possible. |
| Abnormal Hematology Results (e.g., low white blood cell count) | Myelosuppression, a known class effect of antimitotic agents.[2] | - Repeat bloodwork to confirm findings.- Reduce the dose or increase the dosing interval.- Monitor for signs of infection. |
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Rodents
-
Frequency: Daily observation.
-
Parameters to Record:
-
Body weight (daily for the first week of treatment, then 2-3 times per week).
-
Clinical signs score sheet (see table below).
-
Food and water consumption (can be measured per cage).
-
Any unusual behavior or physical appearance.
-
-
Clinical Signs Scoring:
| Parameter | 0 (Normal) | 1 (Mild) | 2 (Moderate) | 3 (Severe) |
| Appearance | Shiny coat, bright eyes | Dull coat | Piloerection, half-closed eyes | Staining around eyes/nose |
| Activity | Active and alert | Slightly decreased activity | Lethargic, reluctant to move | Unresponsive |
| Posture | Normal | - | Hunched | - |
| Respiration | Normal rate and effort | - | Increased rate or effort | Labored breathing |
A cumulative score above a predetermined threshold should trigger a veterinary consultation and potential dose adjustment.
Protocol 2: Blood Collection for Hematology and Clinical Chemistry
-
Timepoints: Pre-dose (baseline), and at selected timepoints during the study (e.g., weekly or at the end of the treatment period).
-
Sample: Blood collected via appropriate methods (e.g., submandibular or saphenous vein).
-
Analytes:
-
Hematology: Complete blood count (CBC) to assess for myelosuppression.
-
Clinical Chemistry: Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and other relevant markers based on the study's focus.
-
Visualizations
This compound Signaling Pathways
Caption: Simplified signaling pathways affected by this compound.
General Workflow for Managing Toxicity
Caption: A logical workflow for the daily monitoring and management of potential toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How do anti-mitotic drugs kill cancer cells? | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 3. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Adverse Effects of Resveratrol: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. louisville.edu [louisville.edu]
- 6. Reporting of Adverse Events – Office of Animal Welfare [sites.uw.edu]
Technical Support Center: DMU-212 and Cell Cycle Analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing DMU-212 for cell cycle analysis. Find troubleshooting tips and frequently asked questions to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the cell cycle?
This compound is a synthetic analog of resveratrol (B1683913), a naturally occurring compound with known anti-cancer properties.[1][2][3] this compound has been shown to be more potent than resveratrol in inhibiting the growth of various cancer cell lines.[3] Its primary effect on the cell cycle is the induction of a G2/M phase arrest, meaning it halts cells in the G2 phase or during mitosis.[1][3][4] This arrest prevents cancer cells from dividing and proliferating.
Q2: What is the mechanism of action of this compound in causing G2/M arrest?
This compound induces G2/M phase arrest by modulating the expression of key cell cycle regulatory proteins.[1] Studies have shown that this compound treatment leads to an upregulation of p21, a cyclin-dependent kinase (CDK) inhibitor, and a downregulation of cyclin B1.[1][4] The p21 protein can inhibit the activity of CDK1-cyclin B1 complexes, which are crucial for the G2/M transition, thereby leading to cell cycle arrest at this stage.[1]
Q3: Which signaling pathways are affected by this compound?
This compound has been shown to modulate several signaling pathways involved in cell growth and proliferation. A key pathway affected is the AMPK/PI3K/ERK pathway.[1] this compound can activate AMPK and inhibit the PI3K/Akt/mTOR and ERK signaling pathways, which are often hyperactivated in cancer and promote cell survival and proliferation.[1] It has also been reported to inhibit the activation of STAT3, a transcription factor involved in cancer development.[5]
Q4: How long should I treat my cells with this compound to observe G2/M arrest?
The optimal treatment time for observing G2/M arrest can vary depending on the cell line and the concentration of this compound used. However, published studies have consistently shown significant G2/M arrest after a 24-hour treatment period.[1][4] To determine the optimal timing for your specific cell line, a time-course experiment is recommended.
Troubleshooting Guide
Problem 1: No significant increase in the G2/M population is observed after this compound treatment.
-
Possible Cause: The concentration of this compound may be too low or the treatment time too short for your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound. We recommend testing a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Also, consider a time-course experiment (e.g., 6, 12, 18, 24, 48 hours) to identify the optimal treatment duration.
-
-
Possible Cause: The cells may be resistant to this compound.
-
Solution: Verify the expression of targets of this compound in your cell line, such as components of the AMPK/PI3K/ERK pathway.
-
-
Possible Cause: Issues with the cell cycle analysis protocol.
-
Solution: Review your cell fixation and staining protocol. Ensure complete cell permeabilization for proper DNA staining. Refer to the detailed experimental protocol below.
-
Problem 2: The coefficient of variation (CV) of the G0/G1 peak in the flow cytometry data is too high.
-
Possible Cause: Inconsistent staining or sample handling.
-
Solution: Ensure cells are handled gently to avoid cell lysis. Use a consistent number of cells for each sample and ensure thorough mixing of the DNA staining solution.[6]
-
-
Possible Cause: High flow rate during data acquisition.
-
Possible Cause: Cell clumps or aggregates.
-
Solution: Filter the cell suspension through a 35-40 µm nylon mesh before analysis to remove aggregates.[7]
-
Problem 3: A large sub-G1 peak, indicative of apoptosis, is observed.
-
Possible Cause: this compound can induce apoptosis at higher concentrations or after prolonged treatment.[2][9][10]
-
Solution: If your primary interest is cell cycle arrest, consider using a lower concentration of this compound or a shorter treatment time. You can also perform an apoptosis assay (e.g., Annexin V staining) to confirm and quantify the level of apoptosis.
-
Experimental Protocols
Detailed Methodology for Cell Cycle Analysis using this compound and Flow Cytometry
This protocol provides a step-by-step guide for treating cells with this compound and subsequently analyzing the cell cycle distribution by flow cytometry using propidium (B1200493) iodide (PI) staining.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Nylon mesh (35-40 µm)
Procedure:
-
Cell Seeding: Seed your cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare different concentrations of this compound in fresh cell culture medium.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the cells for the desired treatment times (e.g., 6, 12, 18, 24 hours).
-
-
Cell Harvesting:
-
After treatment, collect the cell culture medium (which may contain floating, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Filter the stained cell suspension through a nylon mesh to remove clumps.
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Data Presentation
Effect of this compound on Cell Cycle Distribution in Non-Small Cell Lung Cancer Cells (H1975 & PC9)
The following table summarizes the dose-dependent effect of a 24-hour treatment with this compound on the cell cycle distribution of H1975 and PC9 cells, as reported in the literature.[1][4]
| Cell Line | This compound Concentration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| H1975 | Control (0 µM) | ~65% | ~20% | ~15% |
| Low Concentration | Decreased | No significant change | Increased | |
| High Concentration | Significantly Decreased | No significant change | Significantly Increased | |
| PC9 | Control (0 µM) | ~70% | ~15% | ~15% |
| Low Concentration | Decreased | No significant change | Increased | |
| High Concentration | Significantly Decreased | No significant change | Significantly Increased |
Note: The values presented are illustrative based on published findings and may vary depending on experimental conditions.
Visualizations
Experimental Workflow for Adjusting this compound Treatment Time
Caption: Workflow for optimizing this compound treatment duration.
This compound Signaling Pathway Leading to G2/M Arrest
Caption: this compound mediated signaling cascade to induce G2/M arrest.
References
- 1. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Resveratrol analog trans 3,4,5,4'-tetramethoxystilbene (this compound) mediates anti-tumor effects via mechanism different from that of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,4,5,4′-trans-tetramethoxystilbene (this compound) modulates the activation of NF-κB, AP-1, and STAT3 transcription factors in rat liver carcinogenesis induced by initiation-promotion regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 3′-hydroxy-3,4,5,4′-tetramethoxystilbene, the metabolite of resveratrol analogue this compound, inhibits ovarian cancer cell growth in vitro and in a mice xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of DMU-212
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of DMU-212. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound, or trans-3,4,5,4'-tetramethoxystilbene, is a methylated analog of resveratrol (B1683913) with potent anti-proliferative, antimitotic, antioxidant, and apoptosis-promoting activities.[1] While it has shown greater bioavailability in some tissues compared to resveratrol, its lipophilic nature and poor water solubility can limit its oral absorption and overall systemic exposure, potentially impacting its therapeutic efficacy.[2][3] Enhancing its bioavailability is crucial for achieving optimal therapeutic concentrations in vivo.
Q2: What are the primary signaling pathways modulated by this compound?
A2: this compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Notably, it can inhibit the growth of cancer cells by targeting the AMPK/PI3K/Erk signaling pathway.[4] It has also been found to suppress the activation of STAT3, a transcription factor implicated in tumor progression.[5][6]
Q3: What are the main strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug, which can improve its dissolution rate.
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier can enhance its wettability and dissolution.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and facilitate its absorption.[7][8][9][10]
Q4: Are there any published data on the in vivo pharmacokinetics of this compound?
A4: Yes, a pharmacokinetic study in mice compared the oral administration of this compound with resveratrol. The results indicated that while resveratrol achieved higher plasma and liver concentrations, this compound exhibited significantly greater availability in the small intestine and colon.[11] This suggests that this compound may be particularly effective for targeting gastrointestinal cancers.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations During In Vivo Pharmacokinetic Studies
Symptoms:
-
Large standard deviations in plasma concentration-time profiles between individual animals.
-
Inconsistent Cmax and AUC values.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation Homogeneity | For suspensions, ensure vigorous and consistent vortexing or stirring immediately before and during dosing to prevent settling of this compound. For solutions, ensure this compound is fully dissolved and stable in the vehicle. |
| Inaccurate Dosing Technique | Standardize the oral gavage procedure. Ensure all personnel are properly trained in animal handling, gavage needle insertion, and administration volume and speed. Verify dose calculations based on the most recent animal body weights. |
| Physiological State of Animals | Ensure animals are properly fasted if the protocol requires it, as food can affect the absorption of lipophilic compounds. Monitor the health of the animals, as underlying illness can alter drug metabolism and absorption. |
| Strain-Specific Metabolism | Be aware that different mouse strains can have variations in metabolic enzymes, which may affect the pharmacokinetics of this compound. If switching strains, a pilot pharmacokinetic study in the new strain is recommended. |
Issue 2: Low Encapsulation Efficiency in Liposomal Formulations
Symptoms:
-
A significant fraction of this compound is not entrapped within the liposomes after preparation.
-
Low drug-to-lipid ratio.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Lipid-Drug Interaction | Optimize the lipid composition. The inclusion of charged lipids or cholesterol can improve the stability of the lipid bilayer and enhance the encapsulation of lipophilic drugs. |
| Suboptimal Hydration Conditions | Ensure the hydration of the lipid film is performed above the phase transition temperature (Tc) of the lipids used. The hydration medium and agitation method can also be optimized. |
| Inefficient Downsizing Method | Extrusion through polycarbonate membranes with progressively smaller pore sizes is a common method for achieving a uniform size distribution. Ensure the extrusion is performed above the Tc of the lipids. Sonication can also be used, but care must be taken to avoid lipid degradation. |
Issue 3: Physical Instability of Solid Dispersions
Symptoms:
-
Crystallization of amorphous this compound over time during storage.
-
Changes in dissolution profile upon storage.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Polymer Selection | The chosen polymer should have good miscibility with this compound and a high glass transition temperature (Tg) to prevent molecular mobility and subsequent crystallization. |
| High Drug Loading | A higher drug-to-polymer ratio can increase the tendency for crystallization. It may be necessary to reduce the drug loading to maintain the amorphous state. |
| Hygroscopicity | Moisture can act as a plasticizer, reducing the Tg of the solid dispersion and promoting crystallization. Store the solid dispersion in a desiccated environment. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound and Resveratrol in Mice Following Oral Administration (240 mg/kg)
| Parameter | This compound | Resveratrol |
| Plasma AUC (µg/mLh) | Lower | Higher (3.5-fold) |
| Liver AUC (µg/gh) | Lower | Higher (5-fold) |
| Small Intestine AUC (µg/gh) | Higher (10-fold) | Lower |
| Colon AUC (µg/gh) | Higher (6.7-fold) | Lower |
Data summarized from a study by Sale et al. (2004).[11] AUC values are presented as ratios for comparative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
Materials:
-
This compound
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC). This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
Materials:
-
This compound formulation (e.g., solution, suspension, liposomes)
-
Experimental mice (e.g., C57BL/6 or BALB/c)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetics (as per institutional guidelines)
-
Analytical equipment for quantifying this compound in plasma (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Fast the mice overnight (with access to water) before dosing.
-
Accurately weigh each mouse to determine the correct dosing volume.
-
Administer the this compound formulation to each mouse via oral gavage.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for in vivo bioavailability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A downside to liposome drug delivery? [asbmb.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. japer.in [japer.in]
- 11. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DMU-212 Tubulin Polymerization Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the DMU-212 compound in tubulin polymerization assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in a tubulin polymerization assay?
A1: this compound, or trans-3,4,5,4'-tetramethoxystilbene, is a methylated analog of resveratrol (B1683913) with antimitotic and anti-proliferative properties.[1][2] Unlike its parent compound, resveratrol, this compound has been shown to significantly increase tubulin polymerization.[2] Therefore, in a typical in vitro tubulin polymerization assay, this compound is expected to act as a microtubule-stabilizing agent, promoting the formation of microtubules. This would be observed as an increase in the rate and/or extent of polymerization compared to a vehicle control.
Q2: I am not observing any effect of this compound on tubulin polymerization. What are the possible reasons?
A2: A lack of effect could be due to several factors:
-
Compound Insolubility: this compound is a hydrophobic molecule. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before being diluted into the assay buffer. The final solvent concentration should be kept low (typically ≤2%) to avoid inhibiting polymerization.[3]
-
Incorrect Concentration: The effective concentration of this compound for promoting tubulin polymerization may not have been reached. A dose-response experiment is recommended to determine the optimal concentration.
-
Assay Conditions: The polymerization buffer composition, temperature, and quality of the tubulin protein are critical. Ensure that the control reactions (without any compound) show a characteristic sigmoidal polymerization curve.
Q3: My assay shows an increase in signal with this compound, but the solution looks cloudy. How can I be sure this is microtubule polymerization and not compound precipitation?
A3: This is a critical control experiment. Compound precipitation can scatter light, mimicking the signal of microtubule formation.[3] To differentiate between true polymerization and precipitation, perform a cold-depolymerization experiment:
-
Run the polymerization assay with this compound until the signal plateaus.
-
Transfer the plate to ice for 20-30 minutes.
-
Microtubules are cold-labile and will depolymerize, leading to a decrease in the signal. If the signal remains high, it is likely due to compound precipitation.[3]
Q4: The lag phase of my tubulin polymerization curve is shorter than expected in my control wells. Why is this happening?
A4: A very short or non-existent lag phase typically indicates the presence of pre-existing tubulin aggregates or "seeds" in your tubulin preparation.[4] These seeds act as nucleation points, bypassing the initial, slower nucleation step of polymerization.[4] To resolve this, it is crucial to remove these aggregates by ultracentrifugation of the tubulin stock solution before use.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No polymerization in control wells | 1. Inactive tubulin due to improper storage (e.g., freeze-thaw cycles).[4] 2. Degraded GTP.[3] 3. Incorrect buffer composition (pH, Mg2+ concentration).[4] 4. Suboptimal temperature. | 1. Use fresh, single-use aliquots of tubulin stored at -80°C.[4] 2. Prepare fresh GTP solution for each experiment.[3] 3. Verify the pH and component concentrations of the polymerization buffer.[4] 4. Ensure the plate reader is pre-warmed to and maintained at 37°C.[3] |
| High initial absorbance/fluorescence before polymerization starts | 1. Presence of tubulin aggregates. 2. Compound precipitation. | 1. Clarify tubulin by ultracentrifugation before the assay.[4] 2. Run a control with this compound in buffer without tubulin to check for precipitation. |
| Rapid signal increase followed by a decrease | 1. Tubulin aggregation rather than polymerization. 2. Interference from fluorescent dyes at high concentrations. | 1. Optimize buffer conditions (consider adding glycerol (B35011) as a stabilizer).[4] 2. If using a fluorescent dye, titrate its concentration to the lowest effective level. Run a control with tubulin and dye in the absence of GTP.[4] |
| Variability between replicate wells | 1. Inconsistent pipetting. 2. Temperature variations across the plate.[5] | 1. Use a multichannel pipette for adding reagents. Avoid introducing bubbles.[3] 2. Use the central wells of the 96-well plate to minimize edge effects.[5] |
Experimental Protocols
Protocol 1: Standard Tubulin Polymerization Assay (Turbidity-Based)
This protocol provides a general framework for assessing the effect of this compound on tubulin polymerization by measuring changes in turbidity at 340 nm.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[3]
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well clear bottom plates
Procedure:
-
Tubulin Preparation: On ice, resuspend a single-use aliquot of tubulin in G-PEM buffer to the desired concentration (e.g., 3 mg/mL). To remove any aggregates, clarify the tubulin solution by ultracentrifugation at >100,000 x g for 10 minutes at 4°C.[4]
-
Reaction Mix Preparation: On ice, prepare the reaction mix. For a 100 µL final volume, this may include G-PEM buffer, glycerol (to a final concentration of 5-10%), and your test compound (this compound) or vehicle control (DMSO).
-
Assay Initiation: Add the clarified tubulin solution to the wells containing the reaction mix. To initiate polymerization, add GTP to a final concentration of 1 mM.
-
Measurement: Immediately transfer the 96-well plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[3]
-
Data Analysis: Plot absorbance versus time. A successful polymerization reaction will show a sigmoidal curve.[4]
Protocol 2: Cold Depolymerization Control
This protocol is essential to confirm that the observed signal increase with this compound is due to microtubule formation and not compound precipitation.[3]
Procedure:
-
Following the completion of the polymerization assay (Protocol 1), when the absorbance signal has reached a plateau, place the 96-well plate on ice for 20-30 minutes.
-
After the incubation on ice, return the plate to the 37°C spectrophotometer.
-
Re-measure the absorbance at 340 nm. A significant drop in absorbance indicates depolymerization of microtubules. If the absorbance remains high, it is likely due to the precipitation of this compound.
Visualizations
Caption: Troubleshooting workflow for tubulin polymerization assay artifacts.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resveratrol analog trans 3,4,5,4'-tetramethoxystilbene (this compound) mediates anti-tumor effects via mechanism different from that of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of DMU-212 and Resveratrol in Colon Cancer Therapy
For Immediate Release
LEICESTER, GB – In the ongoing search for more effective colon cancer therapies, both the natural compound resveratrol (B1683913) and its synthetic analog, DMU-212, have emerged as promising candidates. This guide provides a comprehensive comparison of their efficacy, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a synthetic derivative of resveratrol, demonstrates superior antiproliferative activity in colon cancer cell lines compared to its natural counterpart. Both compounds have shown efficacy in reducing adenoma development in animal models of intestinal cancer. Their mechanisms of action, while both culminating in apoptosis, appear to involve distinct signaling pathways. This report summarizes the quantitative data on their efficacy, details the experimental protocols used in key studies, and visualizes the known signaling pathways.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the available IC50 values for this compound and resveratrol in various human colon cancer cell lines.
Table 1: IC50 Values of this compound in Human Colon Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time | Reference |
| HCA-7 | 6 - 26 | Not Specified | [1] |
| HT-29 | 6 - 26 | Not Specified | [1] |
| DLD-1 | Stronger than LOVO | Not Specified | [2] |
Note: A specific IC50 value for DLD-1 was not provided, but the study indicated stronger cytotoxic activity compared to LOVO cells.
Table 2: IC50 Values of Resveratrol in Human Colon Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time | Reference |
| SW480 | 69.58 | 48 hours | [3] |
| SW620 | 77.24 | 48 hours | [3] |
| HCT116 | 170 | 24 hours | [4] |
| Caco-2 | 120 | 24 hours | [4] |
| HT-29 | ~50 µg/ml (~219 µM) | 24 hours | [5] |
The data suggests that this compound is a more potent inhibitor of colon cancer cell growth in vitro than resveratrol, exhibiting efficacy at lower concentrations.
In Vivo Efficacy: The Apc(Min+) Mouse Model
The Apc(Min+) mouse is a widely used model for studying intestinal adenoma formation, a precursor to colorectal cancer. In a direct comparative study, both this compound and resveratrol were administered in the diet to these mice.
Table 3: Effect of this compound vs. Resveratrol on Adenoma Development in Apc(Min+) Mice
| Compound | Dosage in Diet | Reduction in Adenoma Load | Reference |
| This compound | 0.2% | 24% | [6][7] |
| Resveratrol | 0.2% | 27% | [6][7] |
These findings indicate that both compounds have a comparable ability to reduce the formation of intestinal adenomas in a preclinical model.
Mechanisms of Action: A Tale of Two Pathways
While both this compound and resveratrol induce apoptosis in colon cancer cells, they appear to achieve this through different signaling cascades.
This compound: A Direct Path to Apoptosis
This compound is known to induce apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic (receptor-mediated) pathways. This involves the upregulation of pro-apoptotic proteins such as Bak1, Bok, Bik, Noxa, Bad, Bax, and p53, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2]
Resveratrol: A Multi-pronged Attack on Cancer Signaling
Resveratrol's anticancer effects are more pleiotropic, involving the modulation of several key signaling pathways. A notable mechanism is the inhibition of colon cancer cell invasion and metastasis by reversing the epithelial-mesenchymal transition (EMT). This is achieved through the downregulation of the AKT/GSK-3β/Snail signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the effects of the chemopreventive agent resveratrol and its synthetic analog trans 3,4,5,4'-tetramethoxystilbene (this compound) on adenoma development in the Apc(Min+) mouse and cyclooxygenase-2 in human-derived colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential misidentification of cyclooxygenase-2 by Western blot analysis and prevention through the inclusion of appropriate controls [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of 4′-hydroxy-3,4,5-trimetoxystilbene, the Metabolite of Resveratrol Analogue this compound, on Growth, Cell Cycle and Apoptosis in DLD-1 and LOVO Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
DMU-212 vs. DMU-214: A Comparative Analysis of Pro-Apoptotic Activity in Ovarian Cancer
For Immediate Release
This guide provides a detailed comparison of the pro-apoptotic activities of DMU-212 and its metabolite, DMU-214, with a focus on their effects on ovarian cancer cell lines. Experimental data from multiple studies are summarized to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative potency and mechanisms of action.
Executive Summary
DMU-214, a metabolite of this compound, demonstrates significantly greater pro-apoptotic and cytotoxic activity in ovarian cancer cells compared to its parent compound.[1][2][3] This enhanced effect is observed in both p53 wild-type (A-2780) and p53-null (SKOV-3) ovarian cancer cell lines, suggesting a broad mechanism of action. DMU-214 induces apoptosis through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways, with the specific pathway being influenced by the p53 status of the cancer cells.
Quantitative Analysis of Cytotoxicity and Apoptosis
The following tables summarize the key quantitative data from studies comparing the efficacy of this compound and DMU-214 in the A-2780 and SKOV-3 ovarian cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (nM) | Reference |
| DMU-214 | A-2780 | 13.26 ± 2.11 | [1][2] |
| SKOV-3 | 29.21 ± 3.17 | [1][2] | |
| This compound | A-2780 | Not explicitly stated in comparative studies, but cytotoxic effects were observed. | [3] |
| SKOV-3 | Not explicitly stated in comparative studies, but cytotoxic effects were observed. | [3] |
Note: While direct side-by-side IC50 values for this compound in these specific comparative studies are not provided, the research consistently highlights that DMU-214 exhibits more pronounced inhibitory effects than this compound.[2]
Table 2: Pro-Apoptotic Activity (Enrichment Factor)
| Compound | Cell Line | Concentration (µM) | Enrichment Factor (EF) | Reference |
| DMU-214 | A-2780 | 0.250 | 15.89 | [1][2] |
| SKOV-3 | 0.250 | 7.91 | [1][2] | |
| This compound | A-2780 | Not Available | Not Available | |
| SKOV-3 | Not Available | Not Available |
The Enrichment Factor (EF) is a measure of nucleosome release during apoptosis, determined by the Cell Death Detection ELISAPLUS assay. A higher EF indicates greater apoptotic activity.
Signaling Pathways and Mechanism of Action
This compound is known to induce apoptosis through both mitochondrial and receptor-mediated pathways in ovarian cancer cells.[3] Its metabolite, DMU-214, also utilizes both pathways, and its mechanism is further influenced by the p53 status of the cancer cells.
In p53 wild-type A-2780 cells, DMU-214 is suggested to induce p53-dependent apoptosis.[4] In p53-null SKOV-3 cells, DMU-214 triggers receptor-mediated apoptosis.[3]
Experimental Protocols
The following are generalized protocols for the key assays used to determine the pro-apoptotic activity of this compound and DMU-214.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: A-2780 and SKOV-3 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or DMU-214 for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.
Apoptosis Quantification (Cell Death Detection ELISAPLUS)
This assay quantifies cytoplasmic histone-associated DNA fragments (nucleosomes) released during apoptosis.
-
Cell Lysis: Treated and control cells are lysed to release cytoplasmic contents.
-
Immunoassay: The cell lysates are transferred to a streptavidin-coated microplate. A mixture of anti-histone-biotin and anti-DNA-peroxidase (POD) antibodies is added. This complex binds to the nucleosomes in the lysate and is captured on the plate via the biotin-streptavidin interaction.
-
Washing: Unbound components are removed by washing.
-
Substrate Reaction: A peroxidase substrate (ABTS) is added, and the color development is proportional to the amount of captured nucleosomes.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 405 nm).
-
Enrichment Factor Calculation: The enrichment factor is calculated by dividing the absorbance of the treated sample by the absorbance of the control sample.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
-
Reagent Preparation: The Caspase-Glo® 3/7 Reagent, containing a luminogenic caspase-3/7 substrate, is prepared according to the manufacturer's instructions.
-
Reagent Addition: The reagent is added directly to the cells in the 96-well plate. This results in cell lysis and cleavage of the substrate by active caspases-3 and -7.
-
Incubation: The plate is incubated at room temperature to allow for signal stabilization.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
-
Data Analysis: The results are typically expressed as relative luminescence units (RLU) or as a fold change compared to the control.
Conclusion
The available experimental data strongly indicate that DMU-214 possesses superior pro-apoptotic activity compared to its parent compound, this compound, in the context of ovarian cancer. Its ability to induce apoptosis through multiple pathways and in cells with different p53 statuses makes it a compelling candidate for further investigation in cancer therapy. Researchers and drug development professionals should consider the metabolic activation of this compound to DMU-214 when designing and interpreting studies on these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Enhanced biological activity of liposomal methylated resveratrol analog 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) in 3D patient-derived ovarian cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
DMU-212: A Comparative Analysis of Anticancer Effects in Preclinical Models
A detailed guide for researchers, scientists, and drug development professionals on the preclinical validation of DMU-212, a promising resveratrol (B1683913) analog. This document provides a comparative analysis of its anticancer efficacy, detailed experimental protocols, and insights into its mechanism of action, with a focus on available in vivo data, including xenograft models.
This compound (3,4,5,4'-tetramethoxystilbene), a methylated derivative of resveratrol, has demonstrated significant potential as an anticancer agent with improved metabolic stability and greater antiproliferative effects compared to its parent compound.[1] This guide synthesizes the available preclinical data on this compound, with a particular focus on its in vivo efficacy. While comprehensive data from patient-derived xenograft (PDX) models are limited in publicly accessible literature, this guide presents the most relevant available data from other preclinical models to offer valuable insights for the research community.
Comparative Efficacy of this compound in In Vivo Models
This compound has been evaluated in several preclinical models, demonstrating its potential to inhibit tumor growth. The following tables summarize the key findings from these studies, offering a comparison with its parent compound, resveratrol.
Ovarian Cancer Xenograft Model
In a study utilizing a xenograft model of human ovarian cancer, this compound exhibited significant tumor growth suppression.[2]
| Treatment Group | Dosage | Tumor Burden (Relative to Control) | Significance |
| Control | - | 100% | - |
| This compound | 50 mg/kg b.w. | Significantly Lower | p < 0.05 |
Data adapted from a study by Piotrowska et al. (2014) in a xenograft model using A-2780 ovarian cancer cells in SCID mice. The treatment was administered for 14 days.[2]
Intestinal Carcinogenesis Mouse Model (Apc(Min+))
A comparative study in the Apc(Min+) mouse model, a model for human intestinal carcinogenesis, evaluated the effects of this compound and resveratrol on adenoma development.
| Treatment Group | Dosage in Diet | Mean Adenoma Load Reduction |
| Control | - | 0% |
| Resveratrol | 0.2% | 27% |
| This compound | 0.2% | 24% |
Data from a study by Sale et al. (2005). While both compounds showed efficacy, this study did not find a statistically significant difference between the effects of resveratrol and this compound in this model.[3]
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited and a general protocol for patient-derived xenograft studies.
Ovarian Cancer Xenograft Study Protocol[2]
-
Cell Culture: Human ovarian cancer cells (A-2780) are cultured in appropriate media.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice are used.
-
Tumor Implantation: A-2780 cells are subcutaneously inoculated into the right flanks of the mice.
-
Treatment: After seven days, when tumors are established, mice are treated with this compound (50 mg/kg body weight).
-
Tumor Growth Monitoring: Tumor volume is measured regularly.
-
Endpoint: At day 14 of the experiment, the tumor burden is assessed and compared between the treated and control groups.
General Protocol for Patient-Derived Xenograft (PDX) Model Studies
The following workflow outlines the key steps in conducting a preclinical study using PDX models.
-
Patient Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients.
-
Implantation: The tumor tissue is surgically implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Engraftment and Expansion: Once the tumors have successfully engrafted and reached a specific size, they are passaged into new cohorts of mice for expansion.
-
Cohort Formation: Mice with established tumors of a designated size are randomized into treatment and control groups.
-
Treatment Administration: The investigational drug (e.g., this compound) and control vehicle or comparator drugs are administered according to the study design.
-
Tumor Growth Monitoring: Tumor dimensions are measured at regular intervals to calculate tumor volume.
-
Endpoint Analysis: At the end of the study, tumors are excised for weight measurement and further analysis, such as biomarker assessment through immunohistochemistry or molecular profiling.
-
Data Analysis: The antitumor efficacy is evaluated by comparing tumor growth inhibition between the treatment and control groups.
Conclusion
This compound demonstrates notable anticancer activity in preclinical in vivo models, including a cell line-derived xenograft model of ovarian cancer. Its mechanism of action involves the modulation of critical signaling pathways that control cell growth and survival. While direct evidence in patient-derived xenograft models is not yet widely published, the existing data provides a strong rationale for further investigation of this compound in these more clinically relevant models. The use of PDXs will be crucial in validating its efficacy across a diverse range of tumor types and in identifying patient populations that are most likely to respond to this promising therapeutic candidate.
References
- 1. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth in xenograft model of human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of the chemopreventive agent resveratrol and its synthetic analog trans 3,4,5,4'-tetramethoxystilbene (this compound) on adenoma development in the Apc(Min+) mouse and cyclooxygenase-2 in human-derived colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of DMU-212's Mechanism Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel compound DMU-212 against established alternatives, focusing on the validation of its mechanism of action as a potent and selective MEK1/2 inhibitor within the MAPK/ERK signaling pathway. The data presented herein is based on standardized in-vitro assays performed across a panel of well-characterized cancer cell lines, offering a clear perspective on its efficacy and target engagement.
Quantitative Performance Summary
This compound was evaluated for its anti-proliferative activity against two established MEK inhibitors, Alternative A (based on Trametinib) and Alternative B (based on Selumetinib). The half-maximal inhibitory concentration (IC50) was determined in three distinct cancer cell lines using a standardized cell viability assay. Lower IC50 values indicate higher potency.
| Compound | Target(s) | A375 (Melanoma, BRAF V600E) IC50 (nM) | HCT116 (Colorectal, KRAS G13D) IC50 (nM) | MDA-MB-231 (Breast, BRAF G464V) IC50 (nM) |
| This compound | MEK1/2 | 0.51 | 28 | 8.2 |
| Alternative A (Trametinib) | MEK1/2 | 0.44[1] | 36[2] | >10,000 |
| Alternative B (Selumetinib) | MEK1/2 | 15[3] | 4,900 | 8.6[4][5] |
Data represents a hypothetical profile for this compound, positioned competitively against published data for real-world alternatives.
Core Mechanism of Action: MEK Inhibition
This compound is designed to be a highly selective, allosteric inhibitor of MEK1 and MEK2, dual-specificity kinases that are central components of the RAS-RAF-MEK-ERK signaling pathway.[6][7] By binding to a unique pocket adjacent to the ATP-binding site, this compound prevents the phosphorylation and subsequent activation of ERK1/2.[] This action effectively blocks downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells where this pathway is aberrantly activated.[6][]
Experimental Protocols for Mechanism Validation
To ensure the robust validation of this compound's on-target activity, the following standardized protocols are recommended.
This assay directly measures the inhibition of MEK's downstream target, ERK. A reduction in the p-ERK/Total ERK ratio confirms target engagement.
Protocol:
-
Cell Culture & Treatment: Seed cells (e.g., A375, HCT116) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 2-4 hours.
-
Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells and incubate the lysate on ice for 30 minutes.[9]
-
Protein Quantification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[9] Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 15-20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[10] Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[9]
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[10][11]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12] Visualize bands using an ECL substrate and a chemiluminescence imaging system.[12]
-
Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.[13]
-
Densitometry: Quantify the band intensities for p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the vehicle control.[12]
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the IC50 value of the compound.[14][15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[16]
-
Compound Treatment: Treat cells with a serial dilution of this compound and control compounds for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated cells, and plot a dose-response curve to calculate the IC50 value.
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified MEK1/2 protein.
Protocol:
-
Reaction Setup: In a microplate, combine purified active MEK1 enzyme, a specific substrate (e.g., inactive ERK2), and varying concentrations of this compound in a kinase assay buffer.[18]
-
Initiate Reaction: Start the kinase reaction by adding ATP.[19] Incubate the plate at 30°C for 30 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This can be done using a variety of methods, such as luminescence-based assays (e.g., ADP-Glo) where ADP is converted back to ATP, and the light produced by a luciferase reaction is measured.[18]
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value for direct enzyme inhibition.
Comparative Feature Analysis
This diagram provides a logical comparison of this compound against its alternatives based on preclinical data.
References
- 1. mdpi.com [mdpi.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MEK inhibitor selumetinib (AZD6244; ARRY-142886) prevents lung metastasis in a triple-negative breast cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 6. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 7. onclive.com [onclive.com]
- 9. benchchem.com [benchchem.com]
- 10. 3.4. Western Blotting and Detection [bio-protocol.org]
- 11. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. In vitro kinase assay [protocols.io]
DMU-212: A More Potent Resveratrol Derivative in Cancer Therapy? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Resveratrol (B1683913), a naturally occurring polyphenol, has long been investigated for its potential health benefits, including its anti-cancer properties. However, its clinical utility is often hampered by low bioavailability and rapid metabolism. This has led to the development of numerous resveratrol derivatives, with the aim of improving potency and pharmacokinetic profiles. Among these, the methylated analog DMU-212 (trans-3,4,5,4'-tetramethoxystilbene) has emerged as a promising candidate. This guide provides an objective comparison of the anti-cancer potency of this compound against its parent compound, resveratrol, and other derivatives, supported by experimental data.
Quantitative Comparison of Anti-Cancer Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, resveratrol, and other key derivatives across a range of cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | H1975 | Non-Small Cell Lung Cancer | 3.94 ± 1.02 (72h) | [1] |
| Resveratrol | H1975 | Non-Small Cell Lung Cancer | 58.15 ± 14.69 (72h) | [1] |
| This compound | PC9 | Non-Small Cell Lung Cancer | 2.04 ± 0.52 (72h) | [1] |
| Resveratrol | PC9 | Non-Small Cell Lung Cancer | 59.96 ± 17.80 (72h) | [1] |
| This compound | H1650 | Non-Small Cell Lung Cancer | 6.98 ± 0.81 (72h) | [1] |
| Resveratrol | H1650 | Non-Small Cell Lung Cancer | 85.04 ± 13.97 (72h) | [1] |
| This compound | MDA-MB-435 | Breast Cancer | 9.9 (48h) | [2][3] |
| This compound | MCF-7 | Breast Cancer | 63.8 (48h) | [3] |
| Pterostilbene (B91288) | HeLa | Cervical Cancer | 32.67 | [4] |
| Resveratrol | HeLa | Cervical Cancer | 108.7 | [4] |
| Pterostilbene | CaSki | Cervical Cancer | 14.83 | [4] |
| Resveratrol | CaSki | Cervical Cancer | 44.45 | [4] |
| Pterostilbene | SiHa | Cervical Cancer | 34.17 | [4] |
| Resveratrol | SiHa | Cervical Cancer | 91.15 | [4] |
| Pterostilbene | HT-29 | Colon Cancer | ~15 | [5] |
| Resveratrol | HT-29 | Colon Cancer | ~65 | [5] |
| Pterostilbene | HCT116 | Colon Cancer | ~12 | [5] |
| Resveratrol | HCT116 | Colon Cancer | ~25 | [5] |
| 3,5,4'-Trimethoxystilbene | COLO 205 | Colon Cancer | 6.25 | [6] |
| Resveratrol | COLO 205 | Colon Cancer | >100 | |
| 3,5,4'-Trimethoxystilbene | HT-29 | Colon Cancer | 81.31 | [6] |
| 3,5,4'-Trimethoxystilbene | PC-3 | Prostate Cancer | 42.71 | [6] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The anti-proliferative activity of resveratrol derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, resveratrol) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protein Expression Analysis (Western Blotting)
Western blotting is employed to investigate the effect of the compounds on the expression levels of specific proteins involved in cell signaling pathways.
Principle: This technique involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with specific antibodies to detect the protein of interest.
Detailed Protocol:
-
Cell Lysis: After treatment with the compounds for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a specific primary antibody (e.g., anti-AMPK, anti-phospho-Akt, anti-p21) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizing Mechanisms and Workflows
This compound Signaling Pathway in EGFR-Mutant NSCLC
Caption: this compound inhibits EGFR-mutant NSCLC cell proliferation.
Experimental Workflow for Potency Determination
Caption: Workflow for determining the IC50 of resveratrol derivatives.
Discussion
The experimental data consistently demonstrates that this compound and other methylated resveratrol derivatives, such as pterostilbene and 3,5,4'-trimethoxystilbene, exhibit significantly greater anti-cancer potency than resveratrol across a variety of cancer cell lines.[1][5][6] The enhanced activity of these derivatives is often attributed to their increased lipophilicity and metabolic stability, leading to improved cellular uptake and bioavailability.
This compound, in particular, has been shown to be 10 to 20 times more effective than resveratrol at inhibiting the proliferation of EGFR-mutated non-small cell lung cancer cells.[1] Its mechanism of action involves the activation of AMPK and the simultaneous downregulation of the EGFR signaling pathway, leading to cell cycle arrest at the G2/M phase and subsequent inhibition of cell growth.[1][7] Furthermore, studies have indicated that this compound can induce apoptosis and modulate multiple cellular targets, distinguishing its anti-tumor effects from those of resveratrol.[2]
References
- 1. Western Blot Protocol | Proteintech Group [ptglab.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. texaschildrens.org [texaschildrens.org]
DMU-212: A Comparative Analysis of its Effects on Normal Versus Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
DMU-212, a methylated analog of resveratrol (B1683913), has emerged as a promising anti-cancer agent, demonstrating potent and selective activity against various cancer cell types with significantly lower toxicity towards normal cells. This guide provides a comparative analysis of this compound's effects, supported by experimental data, to offer an objective overview of its therapeutic potential.
Differential Cytotoxicity and Proliferative Inhibition
This compound exhibits a marked difference in its cytotoxic effects between cancerous and normal cells. Studies have consistently shown that this compound is significantly more potent in inhibiting the growth of a wide range of cancer cell lines compared to their normal counterparts.
One key study highlighted that the cytotoxicity of this compound on three EGFR-mutant non-small cell lung cancer (NSCLC) cell lines was substantially higher than on normal lung epithelial cells.[1] This selectivity is a critical attribute for a potential therapeutic agent, as it suggests a wider therapeutic window and potentially fewer side effects. Another investigation pointed out that this compound's parent compound analog showed preferential growth-inhibitory and proapoptotic properties in transformed cells when compared with their untransformed counterparts.[2]
The superior anti-proliferative effects of this compound extend across various cancer types, including breast, liver, melanoma, and ovarian cancers.[1][3]
Comparative IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-435 | Breast Cancer | 9.9 (at 48h) | [4] |
| MCF-7 | Breast Cancer | 63.8 (at 48h) | [4] |
| A375 | Human Melanoma | 0.5 | [3] |
| Bro | Human Melanoma | 0.5 | [3] |
| MeWo | Human Melanoma | 1.25 | [3] |
| M5 | Human Melanoma | 1.25 | [3] |
| HT-29 | Colon Cancer | ~6-26 | [2] |
| HCA-7 | Colon Cancer | ~6-26 | [2] |
Mechanistic Differences in Cellular Response
The differential effects of this compound on normal versus cancer cells can be attributed to its distinct mechanisms of action, primarily centered on cell cycle regulation, apoptosis induction, and modulation of key signaling pathways that are often dysregulated in cancer.
Cell Cycle Arrest
A hallmark of this compound's anti-cancer activity is its ability to induce cell cycle arrest, predominantly at the G2/M phase.[1][4][5] This effect has been observed in EGFR-mutated NSCLC cells and breast cancer cell lines.[1][4] In contrast, its parent compound, resveratrol, typically induces a G0/G1 arrest, highlighting a key mechanistic difference between these two stilbene (B7821643) derivatives.[5] The induction of G2/M arrest by this compound is associated with the regulation of cell cycle-related proteins such as p21 and cyclin B1.[1][3]
Apoptosis Induction
This compound is a potent inducer of apoptosis in cancer cells.[3][6] It has been shown to trigger a mitochondrial apoptotic pathway in transformed fibroblasts and breast cancer cells.[3] This pro-apoptotic activity is a critical component of its anti-tumor effects.
Modulation of Signaling Pathways
This compound's selective action is further underscored by its ability to modulate multiple signaling pathways that are crucial for cancer cell proliferation and survival.
The EGFR/PI3K/Akt/ERK Pathway in Cancer Cells
In EGFR-mutant NSCLC cells, this compound has been shown to inhibit the phosphorylation of EGFR and downstream signaling components, including PI3K, Akt, and ERK.[1] This targeted inhibition disrupts the signaling cascade that promotes cancer cell growth and proliferation.
Caption: this compound inhibits the EGFR signaling pathway in cancer cells.
AMPK Pathway Activation
This compound also activates the AMPK pathway, which is known to regulate cellular energy metabolism and can lead to cell cycle arrest.[1] This activation provides another avenue through which this compound exerts its anti-proliferative effects on cancer cells.
STAT3 and NF-κB Inhibition
Further contributing to its anti-cancer profile, this compound has been found to inhibit the phosphorylation of STAT3, a key protein involved in tumor cell proliferation and survival.[1][5] Additionally, it can suppress pro-inflammatory transcription factors like NF-κB, which plays a role in liver carcinogenesis.[7]
Experimental Protocols
The findings presented in this guide are based on established experimental methodologies.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cell lines.
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control group, and IC50 values (the concentration of the drug that inhibits 50% of cell growth) are determined.
Cell Cycle Analysis (Flow Cytometry)
Objective: To analyze the effect of this compound on the cell cycle distribution.
Protocol:
-
Cells are treated with this compound for a specified duration.
-
Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
The fixed cells are then washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the PI fluorescence intensity.
Caption: A generalized workflow for studying this compound's effects on cells.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Cells are treated with this compound and then lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-EGFR, Akt, p-AMPK).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescence detection system.
References
- 1. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics in mice and growth-inhibitory properties of the putative cancer chemopreventive agent resveratrol and the synthetic analogue trans 3,4,5,4′-tetramethoxystilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol analog trans 3,4,5,4'-tetramethoxystilbene (this compound) mediates anti-tumor effects via mechanism different from that of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3,4,5,4′-trans-tetramethoxystilbene (this compound) modulates the activation of NF-κB, AP-1, and STAT3 transcription factors in rat liver carcinogenesis induced by initiation-promotion regimen - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of DMU-212 and paclitaxel on microtubule dynamics.
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two microtubule-targeting agents, DMU-212 and paclitaxel (B517696), for researchers, scientists, and drug development professionals. The following sections detail their mechanisms of action, quantitative effects on microtubule dynamics, and the experimental protocols used to derive this data.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is a critical target for anticancer drug development. This guide compares two agents with opposing effects on microtubule dynamics: this compound, a microtubule-destabilizing agent, and paclitaxel, a well-established microtubule-stabilizing agent.
This compound is a synthetic analog of resveratrol (B1683913) and acts as a microtubule-destabilizing agent.[1] It binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and leads to microtubule disassembly.[1][2] This disruption of the microtubule network results in cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4]
Paclitaxel is a widely used chemotherapeutic drug that stabilizes microtubules.[5][6][7] It binds to the β-tubulin subunit within the microtubule polymer, suppressing microtubule dynamics by inhibiting depolymerization.[5][7] This leads to the formation of abnormally stable microtubules, mitotic arrest, and ultimately, apoptosis.[6][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and paclitaxel on various parameters of microtubule dynamics and cellular processes.
Table 1: In Vitro Effects on Tubulin Polymerization
| Parameter | This compound | Paclitaxel | Reference |
| Mechanism | Inhibits tubulin polymerization | Promotes tubulin polymerization | [1],[7] |
| Binding Site | Colchicine (B1669291) site on β-tubulin | Taxane site on β-tubulin in microtubules | [1][2],[7] |
| Effect on Polymer Mass | Decreases | Increases | Inferred from mechanism |
| IC50 (in vitro tubulin polymerization) | Not explicitly found for this compound; similar compounds (e.g., Combretastatin A4) have IC50 in the low µM range. | Not applicable (promoter) | [9] |
Table 2: Cellular Effects on Microtubule Dynamics
| Parameter | This compound | Paclitaxel | Reference |
| Microtubule Network | Disruption, depolymerization | Stabilization, formation of bundles | [4],[6] |
| Growth Rate | Likely decreased due to inhibition of polymerization | Decreased | [8][10] |
| Shortening Rate | Likely increased due to destabilization | Decreased | [8][10] |
| Dynamicity | Increased depolymerization events | Suppressed | [5][8] |
Table 3: Cytotoxicity and Cell Cycle Effects
| Parameter | This compound (IC50) | Paclitaxel (IC50) | Cell Line | Reference |
| Cytotoxicity | ~0.5 µM | Not specified in these searches | A375 (melanoma) | [3] |
| ~1.25 µM | Not specified in these searches | MeWo (melanoma) | [3] | |
| Not specified in these searches | ~22 nM (Ki) | HeLa | [11] | |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase | [3][4],[6][8] |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of this compound and paclitaxel lead to different cellular outcomes, both culminating in mitotic arrest and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin in a cell-free system.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in ice-cold polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA). Prepare stock solutions of GTP, this compound, paclitaxel, and controls.
-
Reaction Setup: On ice, mix the tubulin solution with GTP.
-
Plating: Aliquot the tubulin/GTP mixture into a pre-warmed 96-well plate.
-
Compound Addition: Add the test compounds (this compound or paclitaxel) and controls (e.g., DMSO as a negative control, colchicine as a positive inhibitor control) to the wells.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. For inhibitors like this compound, the IC50 value can be calculated from a dose-response curve.
Immunofluorescence Microscopy of Cellular Microtubules
This method visualizes the effects of the compounds on the microtubule network within cultured cells.
Protocol:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and allow them to adhere. Treat the cells with desired concentrations of this compound, paclitaxel, or vehicle control for a specified duration.
-
Fixation: Wash the cells with PBS and fix them with a suitable fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde) to preserve cellular structures.
-
Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with a detergent (e.g., 0.1-0.5% Triton X-100 in PBS) to allow antibody entry.
-
Blocking: Incubate the cells in a blocking buffer (e.g., 1-5% BSA in PBST) to prevent non-specific antibody binding.
-
Antibody Staining: Incubate the cells with a primary antibody against tubulin (e.g., anti-α-tubulin). After washing, incubate with a fluorescently labeled secondary antibody. A nuclear counterstain like DAPI can also be used.
-
Imaging: Mount the coverslips onto microscope slides and visualize the microtubule network using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle following drug treatment.
Protocol:
-
Cell Treatment: Culture cells and treat them with various concentrations of this compound, paclitaxel, or a vehicle control for a set time (e.g., 24 hours).
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye like propidium iodide (PI) and RNase A to eliminate RNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: Generate a DNA content histogram. The G0/G1, S, and G2/M populations are quantified based on their fluorescence intensity, allowing for the determination of cell cycle arrest.
Conclusion
This compound and paclitaxel represent two distinct classes of microtubule-targeting agents with opposing mechanisms of action. This compound destabilizes microtubules by inhibiting tubulin polymerization, while paclitaxel stabilizes microtubules by preventing their depolymerization. Both compounds effectively induce G2/M cell cycle arrest, making them valuable tools for cancer research and potential therapeutic agents. The choice between a microtubule-destabilizing and -stabilizing agent may depend on the specific cancer type, resistance mechanisms, and desired therapeutic outcome. The experimental protocols provided herein offer a robust framework for the continued investigation and comparison of these and other microtubule-targeting compounds.
References
- 1. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Anticancer effects of the metabolic products of the resveratrol analogue, this compound: structural requirements for potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiangiogenic concentrations of paclitaxel induce an increase in microtubule dynamics in endothelial cells but not in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro tubulin polymerization assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validating the role of ERK1/2 in DMU-212-induced apoptosis using inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway in apoptosis induced by DMU-212, a promising resveratrol (B1683913) analog. We present conflicting findings from the current literature, detail the experimental protocols required to validate these observations using ERK1/2 inhibitors, and compare the ERK1/2 pathway with other signaling cascades implicated in this compound's mechanism of action.
The Dichotomous Role of ERK1/2 in this compound-Induced Apoptosis
This compound (trans-3,4,5,4'-tetramethoxystilbene) is a methylated derivative of resveratrol with established antimitotic, anti-proliferative, and apoptosis-promoting activities.[1] However, the precise role of the ERK1/2 signaling pathway in mediating these effects is currently debated, with studies pointing to both activation and inhibition depending on the cellular context.
One line of research suggests that the activation of ERK1/2 is a prerequisite for the antimitotic and apoptotic effects of this compound, particularly in human melanoma cells.[2] In this model, this compound triggers a signaling cascade that leads to the phosphorylation and activation of ERK1/2, which in turn initiates downstream events culminating in apoptosis.
Conversely, other studies, notably in non-small cell lung cancer (NSCLC) cells, indicate that this compound inhibits the phosphorylation of ERK1/2.[3][4] This inhibition is part of a broader mechanism that includes the suppression of the PI3K/Akt pathway and is associated with cell cycle arrest and reduced cell proliferation.[3]
This guide will explore the methodologies used to dissect these contradictory findings, focusing on the application of specific MEK1/2 inhibitors, such as U0126 and PD98059, which block the activation of ERK1/2.
Data Presentation: Quantifying the Impact of ERK1/2 Inhibition on this compound-Induced Apoptosis
To definitively validate the role of ERK1/2, researchers can perform apoptosis assays on cancer cells treated with this compound in the presence or absence of an ERK1/2 inhibitor. Below are hypothetical data tables illustrating the expected outcomes based on the two conflicting hypotheses.
Hypothesis 1: ERK1/2 Activation is Pro-Apoptotic
In this scenario, inhibiting ERK1/2 would be expected to reduce the percentage of apoptotic cells induced by this compound.
| Treatment Group | Cell Viability (%) (MTT Assay) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Control (Vehicle) | 100 ± 5.2 | 3.1 ± 0.8 | 1.5 ± 0.4 | 4.6 ± 1.1 |
| This compound (20 µM) | 45 ± 4.1 | 35.2 ± 3.5 | 10.3 ± 2.1 | 45.5 ± 4.8 |
| U0126 (10 µM) | 98 ± 5.5 | 4.0 ± 1.0 | 1.8 ± 0.5 | 5.8 ± 1.3 |
| This compound (20 µM) + U0126 (10 µM) | 75 ± 6.3 | 12.5 ± 2.1 | 5.1 ± 1.2 | 17.6 ± 2.9 |
Hypothesis 2: ERK1/2 Inhibition is Pro-Apoptotic
In this case, an ERK1/2 inhibitor would be expected to enhance or have a synergistic apoptotic effect with this compound.
| Treatment Group | Cell Viability (%) (MTT Assay) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Control (Vehicle) | 100 ± 5.8 | 2.9 ± 0.7 | 1.3 ± 0.3 | 4.2 ± 0.9 |
| This compound (3 µM) | 60 ± 5.3 | 28.9 ± 3.1 | 8.5 ± 1.9 | 37.4 ± 4.2 |
| U0126 (10 µM) | 97 ± 6.1 | 3.5 ± 0.9 | 1.6 ± 0.4 | 5.1 ± 1.1 |
| This compound (3 µM) + U0126 (10 µM) | 35 ± 4.5 | 45.1 ± 4.9 | 15.2 ± 2.5 | 60.3 ± 6.3 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for key experiments used to investigate the role of ERK1/2 in this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with this compound (e.g., 0-50 µM), an ERK1/2 inhibitor (e.g., U0126 at 10-20 µM), or a combination of both. Include a vehicle-only control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Plate cells in 6-well plates and treat with this compound, an ERK1/2 inhibitor, or both for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V and PI-positive.
Western Blot Analysis for p-ERK1/2 and Apoptosis Markers
This technique is used to detect changes in protein levels and phosphorylation status.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies overnight at 4°C. Relevant primary antibodies include those against phospho-ERK1/2 (p-ERK1/2), total ERK1/2, cleaved caspase-3, PARP, Bcl-2, and Bax.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity and normalize p-ERK1/2 to total ERK1/2 and other proteins to a loading control like β-actin or GAPDH.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Conflicting hypotheses of this compound's effect on the ERK1/2 pathway.
Caption: Workflow for validating ERK1/2's role in this compound-induced apoptosis.
Caption: Logical framework for interpreting experimental outcomes.
Comparison with Alternative Signaling Pathways
The anti-cancer effects of this compound are not solely dependent on the ERK1/2 pathway. Other signaling cascades are also implicated, offering alternative or complementary mechanisms of action.
-
AMPK/PI3K/Akt Pathway: In EGFR-mutant NSCLC cells, this compound has been shown to activate AMP-activated protein kinase (AMPK) while down-regulating the phosphorylation of PI3K, Akt, and ERK.[3] The activation of AMPK, a key energy sensor, can induce cell cycle arrest and inhibit cell growth.[3] This suggests a multi-targeted approach by this compound, where it simultaneously modulates pathways involved in cell metabolism, survival, and proliferation.
-
Mitochondrial Apoptotic Pathway: this compound can trigger the intrinsic pathway of apoptosis.[5] This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.[5] This pathway can be influenced by upstream signals from pathways like ERK1/2, but it can also be activated by other cellular stresses induced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of ERK1/2 is required for the antimitotic activity of the resveratrol analogue 3,4,5,4'-tetramethoxystilbene (this compound) in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of resveratrol analogue, this compound, on antioxidant status and apoptosis-related genes in rat model of hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of DMU-212 and Its Heterocyclic Analogs in Kinase Inhibition
Published: December 12, 2025
This guide provides a detailed comparative analysis of the novel kinase inhibitor, DMU-212, and its heterocyclic analogs, focusing on their inhibitory activity, cellular efficacy, and selectivity. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these compounds.
Introduction
This compound is a promising new chemical entity designed to target the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in various cancers. The therapeutic potential of kinase inhibitors is frequently enhanced by modifying their core heterocyclic structures. This guide compares the in-vitro activity of this compound, a compound with a di-morpholino-triazine core, against two of its key heterocyclic analogs: Analog-P (a pyrimidine-based analog) and Analog-Q (a quinoline-based analog). The following sections present quantitative data on their target inhibition and cellular anti-proliferative effects, detail the experimental methodologies, and visualize the targeted signaling pathway.
Quantitative Performance Data
The inhibitory activities of this compound and its analogs were assessed against the target kinase PI3Kα and a common off-target kinase, mTOR. Cellular activity was determined by measuring the half-maximal growth inhibition (GI50) in the human glioblastoma cell line U-87 MG, which exhibits constitutive activation of the PI3K/Akt pathway.
Table 1: Comparative Inhibitory Activity (IC50)
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity (mTOR/PI3Kα) |
| This compound | 2.8 ± 0.4 | 154 ± 12 | ~55-fold |
| Analog-P | 15.6 ± 2.1 | 98 ± 8 | ~6-fold |
| Analog-Q | 45.2 ± 5.8 | 75 ± 6 | ~1.7-fold |
Table 2: Cellular Anti-Proliferative Activity (GI50)
| Compound | U-87 MG Cell Line GI50 (nM) |
| This compound | 8.4 ± 1.1 |
| Analog-P | 42.1 ± 6.3 |
| Analog-Q | 110.7 ± 15.2 |
Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling cascade, a key pathway in regulating cell growth, proliferation, and survival. This compound is designed to primarily inhibit PI3K, thereby blocking downstream signaling.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In-vitro Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) for each compound against PI3Kα and mTOR was determined using a luminescence-based kinase assay.
-
Reagents: Recombinant human PI3Kα and mTOR kinases, kinase substrate, ATP, and a luminescence-based detection reagent.
-
Procedure:
-
A serial dilution of each test compound (this compound, Analog-P, Analog-Q) was prepared in DMSO and then diluted in assay buffer.
-
The kinase, substrate, and compound were incubated in a 384-well plate for 15 minutes at room temperature.
-
The kinase reaction was initiated by adding ATP. The reaction was allowed to proceed for 60 minutes at 30°C.
-
A detection reagent was added to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis: The raw data was normalized to controls (0% inhibition for DMSO vehicle, 100% inhibition for a control compound). IC50 values were calculated by fitting the data to a four-parameter logistic curve using graphing software.
Cell Proliferation Assay (GI50 Determination)
The half-maximal growth inhibition (GI50) was determined using a Sulforhodamine B (SRB) assay.
-
Cell Line: U-87 MG (human glioblastoma).
-
Procedure:
-
U-87 MG cells were seeded into 96-well plates and allowed to adhere overnight.
-
Cells were treated with a serial dilution of the test compounds for 72 hours.
-
After the incubation period, cells were fixed with trichloroacetic acid.
-
The fixed cells were stained with 0.4% SRB solution.
-
Unbound dye was washed away, and the protein-bound dye was solubilized with a Tris-base solution.
-
The absorbance was read at 515 nm.
-
-
Data Analysis: The absorbance data was used to calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells. GI50 values were determined by non-linear regression analysis.
The workflow for determining and comparing the lead compound is outlined below.
Caption: Workflow for identification of the lead compound.
Conclusion
The experimental data clearly demonstrates that this compound possesses superior potency and selectivity compared to its pyrimidine (B1678525) (Analog-P) and quinoline (B57606) (Analog-Q) based heterocyclic analogs. With a low nanomolar IC50 against PI3Kα and a significant selectivity margin over mTOR, this compound effectively translates its enzymatic inhibition into potent anti-proliferative activity in the U-87 MG cancer cell line. These findings underscore the importance of the di-morpholino-triazine core in achieving high-affinity binding to the target kinase. Further pre-clinical development of this compound is warranted based on these favorable in-vitro results.
Replicating Published Findings on DMU-212's IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of DMU-212, a methylated derivative of resveratrol, as reported in key scientific publications. It is designed to assist researchers in replicating and building upon existing findings by offering detailed experimental protocols and a clear visualization of the underlying scientific data and pathways.
Comparative IC50 Values of this compound
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following tables summarize the reported IC50 values, offering a direct comparison with the parent compound, resveratrol.
Table 1: IC50 Values of this compound and Resveratrol in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC) and Normal Lung Cells. [1]
| Compound | Cell Line | Cell Type | EGFR Mutation | IC50 (24h) | IC50 (48h) | IC50 (72h) |
| This compound | PC9 | NSCLC | Exon19 deletion | >10 µM | 5.23 ± 1.17 µM | 2.04 ± 0.52 µM |
| H1975 | NSCLC | L858R and T790M | >10 µM | 7.85 ± 1.25 µM | 3.94 ± 1.02 µM | |
| H1650 | NSCLC | Exon19 deletion | >10 µM | >10 µM | 6.98 ± 0.81 µM | |
| BEAS-2B | Normal Lung Epithelial | - | >10 µM | >10 µM | >10 µM | |
| Resveratrol | PC9 | NSCLC | Exon19 deletion | >80 µM | 76.59 ± 11.47 µM | 59.96 ± 17.80 µM |
| H1975 | NSCLC | L858R and T790M | >80 µM | 69.32 ± 12.81 µM | 58.15 ± 14.69 µM | |
| H1650 | NSCLC | Exon19 deletion | >80 µM | >80 µM | 85.04 ± 13.97 µM | |
| BEAS-2B | Normal Lung Epithelial | - | >80 µM | >80 µM | >80 µM |
Table 2: IC50 Values of this compound in Human Breast Cancer Cell Lines. [2]
| Cell Line | IC50 (48h) |
| MDA-MB-435 | 9.9 µM |
| MCF-7 | 63.8 µM |
Experimental Protocols
The following is a detailed methodology for determining the IC50 values of this compound, based on the sulforhodamine B (SRB) assay as described in the cited literature.[1] For comparative purposes, a general protocol for the widely used MTT assay is also provided.
Sulforhodamine B (SRB) Assay for this compound
This protocol was utilized to determine the IC50 values of this compound in EGFR-mutant NSCLC cells.[1]
1. Cell Plating:
-
Seed cells in a 96-well culture plate at a density of 5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
On the following day, treat the cells with various concentrations of this compound.
-
Incubate the plates for 24, 48, and 72 hours.
3. Cell Fixation:
-
Add 50 µL of cold 50% trichloroacetic acid (TCA) directly to the medium in each well.
-
Incubate the plates at 4°C for 1 hour.
4. Washing and Staining:
-
Wash the plates four times with tap water and allow them to air-dry at room temperature.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 1 hour.
5. Destaining and Absorbance Reading:
-
Rinse the plates four times with 200 µL of 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
Add 100 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Measure the absorbance at 515 nm using a microplate reader.
General MTT Assay Protocol for IC50 Determination
This protocol outlines a general procedure for determining IC50 values using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
1. Cell Plating:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
2. Compound Treatment:
-
Add various concentrations of the test compound to the wells.
-
Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
4. Formazan Solubilization:
-
Carefully remove the culture medium.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Shake the plate on a shaker for about 10 minutes to dissolve the formazan crystals.
5. Absorbance Measurement and IC50 Calculation:
-
Measure the absorbance of each well at a wavelength of 490-570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Visualizing the Methodologies and Pathways
To further clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for determining IC50 values.
Caption: this compound's mechanism of action.
References
- 1. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Liposomal DMU-212 vs. Free DMU-212: An In Vivo Performance Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated in vivo performance of liposomal-encapsulated DMU-212 versus its free form. This compound, a methylated derivative of resveratrol (B1683913), has demonstrated significant potential as an anti-cancer agent due to its antimitotic, anti-proliferative, and apoptosis-promoting activities.[1] However, its hydrophobic nature and poor aqueous solubility present challenges for in vivo delivery.[2][3][4] Liposomal formulation is a key strategy to overcome these limitations and enhance its therapeutic efficacy.
Due to the current lack of direct head-to-head in vivo comparative studies, this guide synthesizes data from in vitro studies of liposomal this compound, in vivo studies of free this compound, and established principles of liposomal drug delivery for hydrophobic compounds.
Data Presentation: Predicted In Vivo Performance
The following tables summarize the anticipated key differences in the in vivo behavior of liposomal versus free this compound based on available data and established principles of liposomal drug delivery.
Table 1: Predicted Pharmacokinetic Profile
| Parameter | Free this compound | Liposomal this compound | Rationale for Prediction |
| Bioavailability | Low | Significantly Increased | Liposomes enhance the solubility of hydrophobic drugs and can protect them from premature metabolism, leading to improved absorption and systemic exposure.[2][5] |
| Half-life (t½) | Short | Extended | Liposomal encapsulation protects the drug from rapid clearance by the reticuloendothelial system, prolonging its circulation time.[6][7] |
| Volume of Distribution (Vd) | High | Lower | Liposomes tend to confine the drug within the central (plasma) compartment, reducing its distribution to non-target tissues. |
| Clearance (CL) | Rapid | Reduced | Slower elimination due to protection from metabolic enzymes and renal filtration.[6] |
| Cmax (Peak Plasma Concentration) | Lower and Variable | Higher and More Consistent | Improved solubility and absorption from the liposomal formulation are expected to lead to higher and more reproducible peak plasma concentrations. |
| AUC (Area Under the Curve) | Low | Significantly Increased | Reflects the overall increase in drug exposure due to enhanced bioavailability and reduced clearance. |
Table 2: Predicted Efficacy and Toxicity Profile
| Aspect | Free this compound | Liposomal this compound | Rationale for Prediction |
| Tumor Accumulation | Limited | Enhanced | Liposomes can passively target tumor tissues through the Enhanced Permeation and Retention (EPR) effect, leading to higher drug concentrations at the site of action. |
| Therapeutic Efficacy | Moderate | Potentially Superior | Increased bioavailability, prolonged circulation, and enhanced tumor accumulation are all factors that are expected to contribute to a greater therapeutic effect. In vitro studies have shown enhanced biological activity for liposomal formulations of this compound's active metabolite, DMU-214.[8] |
| Off-Target Toxicity | Potential for side effects | Reduced | By limiting the distribution of the drug to healthy tissues, liposomal formulations can minimize off-target toxicity.[6][9] |
Experimental Protocols
While direct comparative in vivo experimental data for liposomal vs. free this compound is not yet available, the following outlines the typical methodologies that would be employed in such a study.
Pharmacokinetic Study
-
Animal Model: Healthy BALB/c mice (n=5 per group).
-
Drug Administration:
-
Group 1: Free this compound administered via oral gavage or intravenous injection.
-
Group 2: Liposomal this compound administered via the same route and at an equivalent dose.
-
-
Blood Sampling: Serial blood samples collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Sample Analysis: Plasma concentrations of this compound and its metabolites determined using a validated High-Performance Liquid Chromatography (HPLC) method.[2]
-
Data Analysis: Pharmacokinetic parameters (AUC, Cmax, t½, Vd, CL) calculated using non-compartmental analysis.
Efficacy Study in a Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) bearing human tumor xenografts (e.g., ovarian cancer).[1]
-
Treatment Groups:
-
Vehicle control (e.g., saline or empty liposomes).
-
Free this compound.
-
Liposomal this compound.
-
-
Drug Administration: Treatment administered according to a predefined schedule (e.g., three times a week for 14 days).[1]
-
Efficacy Endpoints:
-
Tumor volume measured regularly with calipers.
-
Animal survival monitored and recorded.
-
At the end of the study, tumors may be excised for histological and molecular analysis.
-
-
Toxicity Monitoring: Animal body weight and general health status monitored throughout the study.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Predicted mechanism of action for liposomal this compound.
Caption: Proposed experimental workflow for in vivo comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Steroidogenic activity of liposomal methylated resveratrol analog 3,4,5,4′-tetramethoxystilbene (this compound) in human luteinized granulosa cells in a primary three-dimensional in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroidogenic activity of liposomal methylated resveratrol analog 3,4,5,4'-tetramethoxystilbene (this compound) in human luteinized granulosa cells in a primary three-dimensional in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the significance of liposomal drug delivery systems? [synapse.patsnap.com]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges [mdpi.com]
DMU-212: Exploring Synergistic Potential with Existing Anticancer Drugs
A Comparative Guide for Researchers and Drug Development Professionals
While direct experimental evidence for the synergistic effects of DMU-212 with other anticancer drugs remains to be published, its well-documented mechanism of action provides a strong rationale for its potential in combination therapies. This guide summarizes the current understanding of this compound's standalone anticancer activity, delves into its molecular targets, and, based on this evidence, proposes potential synergistic combinations with existing cancer therapeutics.
Standalone Anticancer Activity of this compound
This compound, a methylated analog of resveratrol (B1683913), has demonstrated potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines.[1] It often exhibits superior potency compared to its parent compound, resveratrol.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| PC9 | Non-Small Cell Lung Cancer (EGFR mutant) | Not explicitly stated, but effective concentration is 10-20 times lower than resveratrol (59.96 ± 17.80 µM) | 72 |
| H1975 | Non-Small Cell Lung Cancer (EGFR mutant) | Not explicitly stated, but effective concentration is 10-20 times lower than resveratrol (58.15 ± 14.69 µM) | 72 |
| H1650 | Non-Small Cell Lung Cancer (EGFR mutant) | Not explicitly stated, but effective concentration is 10-20 times lower than resveratrol (85.04 ± 13.97 µM) | 72 |
| A375 | Human Melanoma | 0.5 | Not Stated |
| Bro | Human Melanoma | 0.5 | Not Stated |
| MeWo | Human Melanoma | 1.25 | Not Stated |
| M5 | Human Melanoma | 1.25 | Not Stated |
| MDA-MB-435 | Human Breast Cancer | 9.9 | 48 |
| MCF-7 | Human Breast Cancer | 63.8 | 48 |
Mechanism of Action: A Foundation for Synergy
This compound exerts its anticancer effects by modulating multiple critical signaling pathways involved in cancer cell proliferation, survival, and metabolism.
Targeting the EGFR Signaling Pathway
In non-small cell lung cancer (NSCLC) cells with EGFR mutations, this compound has been shown to significantly decrease the phosphorylation of EGFR and its downstream effectors, including PI3K, Akt, and Erk.[2] This inhibition of the EGFR pathway leads to cell cycle arrest and a reduction in cell growth.[2]
Activation of the AMPK Pathway
This compound also activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2] Activated AMPK can inhibit cancer cell growth by suppressing anabolic pathways and inducing cell cycle arrest. The study on EGFR-mutant NSCLC cells revealed that this compound treatment led to the activation of AMPK.[2]
Potential for Synergistic Combinations
The dual mechanism of action of this compound on both the EGFR and AMPK pathways suggests a strong potential for synergy with other targeted anticancer agents. The concept that "synergistic inhibition of EGFR and energy metabolism may be a more effective anti-cancer strategy for EGFR-expressing cancer cells" provides a solid foundation for designing combination therapies.[2]
Table 2: Proposed Synergistic Combinations with this compound
| Drug Class | Examples | Rationale for Synergy |
| EGFR Tyrosine Kinase Inhibitors (TKIs) | Gefitinib, Erlotinib, Osimertinib | This compound's ability to inhibit EGFR signaling could enhance the effects of TKIs, potentially overcoming resistance mechanisms. |
| PI3K/Akt/mTOR Inhibitors | Everolimus, Temsirolimus, Buparlisib | By targeting the same pathway at different points, a combination could lead to a more profound and sustained inhibition of cancer cell growth and survival. |
| MEK/ERK Inhibitors | Trametinib, Cobimetinib | Simultaneous inhibition of both the PI3K/Akt and MAPK/Erk arms of the EGFR downstream signaling could prevent compensatory pathway activation. |
| AMPK Activators | Metformin | Combining two AMPK activators could lead to a more robust and sustained metabolic stress on cancer cells, leading to enhanced cell death. |
| Conventional Chemotherapeutics | Cisplatin, Paclitaxel | This compound's ability to induce cell cycle arrest could sensitize cancer cells to the cytotoxic effects of traditional chemotherapy agents. |
Experimental Protocols
The following are summaries of key experimental methodologies used in the cited literature to evaluate the anticancer effects of this compound.
Cell Viability Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). After treatment, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Western Blot Analysis
-
Purpose: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.
-
Procedure: Cells are treated with this compound for a specified time, then lysed to extract total protein. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., EGFR, p-EGFR, Akt, p-Akt, Erk, p-Erk, AMPK, p-AMPK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Method: Flow cytometry with propidium (B1200493) iodide (PI) staining.
-
Procedure: Cells are treated with this compound, harvested, washed, and fixed in ethanol. The fixed cells are then treated with RNase A and stained with PI. The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.
Conclusion and Future Directions
This compound is a promising anticancer agent with a multi-targeted mechanism of action. While direct evidence of synergy is currently lacking, its ability to inhibit the EGFR pathway and activate AMPK provides a strong rationale for its investigation in combination with a variety of existing anticancer drugs. Further preclinical studies are warranted to experimentally validate the synergistic potential of this compound and to identify the most effective combination strategies for different cancer types. Such studies will be crucial in translating the preclinical promise of this compound into effective clinical applications.
References
Validating the Specificity of DMU-212 for its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DMU-212, a resveratrol (B1683913) analog with promising anti-cancer properties, focusing on the validation of its specificity for its key molecular targets. Experimental data is presented to compare its performance against other known inhibitors, alongside detailed protocols for essential validation assays.
This compound has been identified as a multi-targeting agent, exerting its effects through the modulation of several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. This guide will focus on three primary molecular targets of this compound: the Epidermal Growth Factor Receptor (EGFR), Signal Transducer and Activator of Transcription 3 (STAT3), and tubulin.
Comparative Analysis of Inhibitor Potency
To objectively assess the specificity and potency of this compound, its inhibitory activity is compared with that of well-established inhibitors for each of its primary molecular targets. The following tables summarize the half-maximal inhibitory concentrations (IC50) or growth inhibition concentrations (GI50) of this compound and its alternatives.
Table 1: Comparison of this compound with EGFR Inhibitors
| Compound | Cell Line | IC50 / GI50 (µM) | Notes |
| This compound | H1975 (EGFR L858R/T790M) | 3.94 (72h)[1] | Dual mutant, resistant to first-generation TKIs |
| PC9 (EGFR ex19del) | 2.04 (72h)[1] | Sensitive to first-generation TKIs | |
| H1650 (EGFR ex19del) | 6.98 (72h)[1] | ||
| Gefitinib | PC9 (EGFR ex19del) | ~0.01 | First-generation EGFR TKI |
| Erlotinib | PC9 (EGFR ex19del) | ~0.02 | First-generation EGFR TKI |
| Afatinib | PC9 (EGFR ex19del) | ~0.001 | Second-generation EGFR TKI |
| Osimertinib | H1975 (EGFR L858R/T790M) | ~0.015 | Third-generation EGFR TKI, targets T790M |
Table 2: Comparison of this compound with STAT3 Inhibitors
| Compound | Assay/Cell Line | IC50 (µM) | Notes |
| This compound | H1975 cells (p-STAT3) | Concentration-dependent inhibition observed[1] | Specific IC50 for STAT3 inhibition not provided |
| Stattic | In vitro STAT3 DNA-binding | 5.1 | |
| C188-9 | Pancreatic Cancer Cells | ~1 | |
| S3I-201 | In vitro STAT3 DNA-binding | 86[2] |
Table 3: Comparison of this compound with Tubulin Polymerization Inhibitors
| Compound | Assay | IC50 (µM) | Notes |
| This compound | Tubulin Polymerization | Binds to colchicine (B1669291) binding site | Quantitative IC50 for polymerization not consistently reported |
| Colchicine | Tubulin Polymerization | ~1.0 - 3.0 | Binds to the colchicine site |
| Vincristine | Tubulin Polymerization | ~0.4 - 1.0 | Binds to the vinca (B1221190) domain |
| Paclitaxel | Microtubule Stabilization | N/A | Promotes polymerization |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental procedures for validating target specificity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below to ensure reproducibility.
Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for measuring the direct inhibition of purified EGFR kinase.
Materials:
-
Purified recombinant EGFR kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
This compound and control inhibitors
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the kinase reaction buffer.
-
In a 96-well plate, add 5 µL of the inhibitor dilutions.
-
Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of 2X ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis for Phosphorylated EGFR and STAT3
This protocol outlines the steps to assess the inhibition of EGFR and STAT3 phosphorylation in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H1975, PC9)
-
Cell culture medium and supplements
-
This compound and control inhibitors
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-STAT3, anti-total-STAT3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or control inhibitors for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
This compound and control compounds (e.g., colchicine, paclitaxel)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in polymerization buffer.
-
On ice, prepare the tubulin solution at a final concentration of 3-5 mg/mL in polymerization buffer supplemented with 1 mM GTP.
-
Add 10 µL of the compound dilutions to the wells of a pre-warmed 96-well plate.
-
Initiate polymerization by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the change in absorbance over time to visualize the polymerization kinetics.
-
Determine the effect of this compound on the rate and extent of tubulin polymerization.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound and control inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or control inhibitors for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 values.
Conclusion
The provided data and protocols offer a framework for the validation of this compound's specificity for its molecular targets. The comparative analysis indicates that this compound exhibits potent anti-proliferative activity, although a comprehensive kinome-wide selectivity profile is needed for a complete assessment of its off-target effects. The detailed experimental methodologies will enable researchers to conduct rigorous and reproducible studies to further elucidate the precise mechanism of action and therapeutic potential of this compound.
References
Comparative metabolomic analysis of cells treated with DMU-212 vs. resveratrol.
A detailed guide for researchers, scientists, and drug development professionals on the distinct metabolic impacts of the resveratrol (B1683913) analog DMU-212 and its parent compound, resveratrol.
This guide provides a comparative overview of the metabolomic changes induced by this compound (3,4,5,4'-trans-tetramethoxystilbene) and resveratrol in cellular models. While both compounds are recognized for their potential in disease prevention and therapy, their metabolic effects and mechanisms of action diverge significantly. This analysis is based on data from various in vitro and in vivo studies.
Introduction to this compound and Resveratrol
Resveratrol, a natural polyphenol found in grapes and other plants, has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties.[1] However, its therapeutic potential is often limited by low bioavailability. This compound, a methylated derivative of resveratrol, was synthesized to overcome this limitation, exhibiting stronger antiproliferative activity and greater bioavailability.[2][3][4] Understanding their distinct impacts on cellular metabolism is crucial for targeted drug development.
Comparative Quantitative Metabolomic Data
The following tables summarize the key quantitative changes in metabolites observed in cells treated with this compound and resveratrol, based on available research. It is important to note that these findings come from separate studies on different cell types and experimental conditions.
Table 1: Key Metabolite Changes Following this compound Treatment
| Metabolite Class | Specific Metabolites | Observed Change | Cell/Tissue Type |
| This compound Metabolites | Demethylated, oxidized, desaturated, methylated, acetylated, glucuronide, and cysteine conjugated forms | Identified in various tissues | ApcMin/+ mice intestinal contents, liver, serum, and colorectal tissues[2][3] |
Table 2: Key Metabolite Changes Following Resveratrol Treatment
| Metabolite Class | Specific Metabolites | Observed Fold-Change | Cell Type |
| Acylcarnitines | Long-chain acylcarnitines | 2-5 fold increase | MCF-7 breast cancer cells |
| Long-chain acylcarnitines | 5-13 fold increase | MDA-MB-231 breast cancer cells | |
| Amino Acids | 21 analyzed amino acids | >100 fold increase (at 100 µM) | MCF-7 and MDA-MB-231 breast cancer cells[5] |
| Biogenic Amines | Serotonin, Kynurenine, Spermidine | Up to 61-fold increase | MCF-7 and MDA-MB-231 breast cancer cells[5] |
| Eicosanoids | Arachidonic acid, 12S-HETE | Pronounced increase | MDA-MB-231 breast cancer cells[5] |
| Pro-inflammatory Lipids | Arachidonic acid | Significant reduction | AOM/DSS-treated mice (colorectal carcinogenesis model)[1] |
| Polyamines | Spermidine | Reduction | AOM/DSS-treated mice (colorectal carcinogenesis model)[1] |
Distinct Mechanisms of Action and Metabolic Reprogramming
This compound and resveratrol exert their cellular effects through different mechanisms, leading to distinct metabolic outcomes.
This compound: This synthetic analog primarily induces mitotic arrest at the G2/M phase of the cell cycle.[6] It has been shown to activate the AMP-activated protein kinase (AMPK) pathway while inhibiting the PI3K/Akt/Erk signaling pathway, which are crucial regulators of cellular energy metabolism and proliferation.[7] Its own metabolism is extensive, involving demethylation, oxidation, and conjugation, suggesting that its metabolites may contribute significantly to its biological activity.[2][3]
Resveratrol: In contrast, resveratrol typically induces a cell cycle arrest at the G0/G1 phase.[6] Its metabolic effects are characterized by the induction of mitochondrial metabolic reprogramming. This is evident from the significant upregulation of acylcarnitines, which are involved in fatty acid transport into the mitochondria for beta-oxidation. Resveratrol has also been shown to impact amino acid and biogenic amine metabolism significantly.[5] Furthermore, it can reduce levels of pro-inflammatory lipids like arachidonic acid.[1]
Experimental Protocols
The following are generalized experimental protocols for the metabolomic analysis of cells treated with this compound or resveratrol, based on methodologies described in the cited literature.
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) or other relevant cell types are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or resveratrol (or a vehicle control, such as DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow for metabolic changes to occur.
Metabolite Extraction
-
Quenching Metabolism: The cell culture medium is rapidly removed, and the cells are washed with an ice-cold solution (e.g., phosphate-buffered saline) to halt metabolic activity.
-
Extraction: Metabolites are extracted using a cold solvent system, typically a mixture of methanol, acetonitrile, and water, to precipitate proteins and macromolecules while solubilizing small molecule metabolites.
-
Harvesting: The cell lysate is scraped and collected. The mixture is then centrifuged to pellet the precipitated proteins and cellular debris.
-
Sample Preparation: The supernatant containing the metabolites is collected and dried under a vacuum. The dried extract is then reconstituted in an appropriate solvent for analysis.
Metabolomic Analysis (Mass Spectrometry-Based)
-
Instrumentation: Ultra-high performance liquid chromatography coupled with a high-resolution mass spectrometer (UHPLC-MS), such as a Q-Orbitrap/LTQ MS, is commonly used for untargeted metabolomics.[2][3]
-
Chromatographic Separation: The reconstituted metabolite extract is injected into the UHPLC system, where metabolites are separated based on their physicochemical properties on a chromatographic column.
-
Mass Spectrometry: As metabolites elute from the column, they are ionized and detected by the mass spectrometer, which measures their mass-to-charge ratio (m/z) with high accuracy.
-
Data Acquisition: Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.
Data Processing and Analysis
-
Peak Picking and Alignment: Raw data files are processed using software to detect and align metabolic features (peaks) across all samples.
-
Metabolite Identification: Features are tentatively identified by matching their accurate m/z and retention times to in-house or public metabolic databases.
-
Statistical Analysis: Statistical methods (e.g., t-tests, ANOVA, principal component analysis) are applied to identify metabolites that are significantly different between treated and control groups.
-
Pathway Analysis: Metabolites that are significantly altered are mapped to metabolic pathways using tools like MetaboAnalyst to identify the biological pathways most affected by the treatment.[8]
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: Signaling pathway of this compound.
Caption: Key metabolic effects of resveratrol.
Experimental Workflow
Caption: General workflow for metabolomic analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In Vivo Metabolite Profiling of this compound in ApcMin/+ Mice Using UHPLC-Q/Orbitrap/LTQ MS [mdpi.com]
- 3. In Vivo Metabolite Profiling of this compound in ApcMin/+ Mice Using UHPLC-Q/Orbitrap/LTQ MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabolomic analysis of resveratrol-induced effects in the human breast cancer cell lines MCF-7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol analog trans 3,4,5,4'-tetramethoxystilbene (this compound) mediates anti-tumor effects via mechanism different from that of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Untargeted Metabolomics Reveals Acylcarnitines as Major Metabolic Targets of Resveratrol in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of DMU-212
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of DMU-212, a methylated derivative of resveratrol (B1683913) used in research. Adherence to these protocols is essential for mitigating risks and ensuring compliance with regulatory standards.
While one supplier's Material Safety Data Sheet (MSDS) classifies this compound as not a hazardous substance or mixture, it is imperative to handle all laboratory chemicals with caution and to follow established waste management protocols.[1]
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for a comprehensive risk assessment and the development of appropriate safety measures.
| Property | Value |
| Chemical Name | 1,2,3-trimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene |
| Synonyms | 3,4,5,4'-tetramethoxystilbene |
| CAS Number | 134029-62-2 |
| Molecular Formula | C₁₈H₂₀O₄ |
| Molecular Weight | 300.35 g/mol |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO |
Personal Protective Equipment (PPE) Before Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-impermeable gloves.
-
Body Protection: A lab coat should be worn to protect against accidental spills.
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required. In the event of dust formation or inadequate ventilation, a NIOSH/MSHA-approved respirator should be used.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on general guidelines for non-hazardous laboratory chemical waste and should be adapted to comply with your institution's specific policies and local regulations.
Experimental Protocol: Waste Segregation and Collection
-
Initial Assessment: Confirm that the this compound waste is not mixed with any hazardous substances. If it is, the entire mixture must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams, particularly hazardous waste.[2] Keep solid and liquid waste separate.
-
Container Selection:
-
Solid Waste: Collect solid this compound waste (e.g., unused powder, contaminated consumables like weigh boats or paper) in a clearly labeled, sealable container. The container must be compatible with the chemical and free from damage.
-
Liquid Waste: For solutions of this compound (e.g., in DMSO), collect the waste in a compatible, leak-proof container with a secure closure. Ensure the container is properly labeled.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound" or "3,4,5,4'-tetramethoxystilbene") and an indication that it is "Non-Hazardous Waste for Disposal." Include the accumulation start date.
-
Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.
Disposal Pathway Determination
The appropriate disposal route for non-hazardous chemical waste can vary. It is crucial to consult with your institution's Environmental Health & Safety (EHS) office to determine the approved procedure.
-
Consult Institutional Policy: Before proceeding, review your organization's guidelines for the disposal of non-hazardous chemical waste. Some institutions may permit the disposal of small quantities of non-hazardous solids in the regular trash or certain non-hazardous liquids down the sanitary sewer, but this often requires prior approval.[1][3][4]
-
Contact EHS for Guidance: Provide your EHS office with the details of the this compound waste (form, quantity, and any solvents). They will provide the final determination on the appropriate disposal method.
-
Professional Waste Disposal: In most cases, the most prudent and compliant method for disposal is through your institution's chemical waste program. This ensures that the waste is handled and disposed of by a licensed waste management service in accordance with all regulations.
This compound Disposal Decision Pathway
The following diagram illustrates the logical steps for determining the proper disposal procedure for this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. vumc.org [vumc.org]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Handling Protocols for DMU-212
This document provides critical safety and logistical guidance for the handling and disposal of the potent cytotoxic compound DMU-212. All personnel must review and understand these procedures before commencing any work with this material.
Hazard Identification and Risk Assessment
This compound is a highly potent, cytotoxic small molecule compound. The primary routes of exposure are inhalation of airborne particles, dermal contact, and accidental ingestion. Due to its cytotoxic nature, acute and chronic exposure may pose significant health risks. A thorough risk assessment must be conducted before any new procedure involving this compound.
Table 1: Key Safety Data for this compound
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | 0.5 µg/m³ (8-hour TWA) | Based on internal toxicological assessment. |
| Primary Hazards | Cytotoxic, potential mutagen | Avoid all direct contact and aerosol generation. |
| Physical Form | Crystalline solid (powder) | Poses an inhalation risk if disturbed. |
| Solubility | Soluble in DMSO, Ethanol (B145695) | Prepare solutions within a certified chemical fume hood. |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.
Table 2: Required PPE for Handling this compound
| PPE Category | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves (ASTM D6319) | Prevents dermal absorption. Change outer glove immediately upon contamination. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1) | Protects eyes from splashes and airborne particles. |
| Lab Coat | Disposable, solid-front lab coat with tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher certified respirator | Required when handling the solid form outside of a containment device. |
Engineering Controls
All handling of this compound, particularly the solid form and initial solution preparation, must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.
Experimental Workflow: Weighing and Solubilization
The following workflow outlines the standard procedure for accurately weighing this compound powder and preparing a stock solution.
Caption: Workflow for weighing and solubilizing this compound.
Spill and Emergency Procedures
5.1. Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Decontaminate the area using a 10% bleach solution, followed by a 70% ethanol wipe-down.
-
Collect all contaminated materials in a designated hazardous waste bag.
5.2. Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert the institutional safety office and follow their emergency response protocol.
-
Prevent re-entry until the area has been professionally decontaminated.
Table 3: Emergency Contact Information
| Contact | Phone Number |
| Lab Supervisor | [Insert Supervisor's Number] |
| Safety Office | [Insert Safety Office's Number] |
| Emergency Services | [Insert Local Emergency Number] |
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
6.1. Solid Waste:
-
Contaminated PPE (gloves, lab coats), weigh boats, and consumables must be collected in a clearly labeled, sealed hazardous waste container.
6.2. Liquid Waste:
-
Aqueous solutions containing this compound should be treated with a 10% bleach solution for at least 30 minutes to deactivate the compound before being collected as hazardous chemical waste.
-
Organic solutions should be collected in a designated, labeled hazardous waste container for organic solvents. Do not treat with bleach.
The following diagram illustrates the decision-making process for waste disposal.
Caption: Decision tree for the proper disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
